molecular formula C9H10N2O B160002 2-Methoxy-1-methylbenzimidazole CAS No. 1849-04-3

2-Methoxy-1-methylbenzimidazole

Katalognummer: B160002
CAS-Nummer: 1849-04-3
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: DLLGCQKTRMXBQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methoxy-1-methylbenzimidazole is a valuable alkoxyheterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. This benzimidazole derivative is recognized for its role in generating superelectrophilic intermediates when reacted in Brønsted superacids like triflic acid (TfOH), enabling Friedel–Crafts reactions with arenes to yield diarylmethyl and arylmethyl-substituted benzimidazoles in high yields . The kinetics of its hydrolysis have been extensively studied as a function of pH, revealing several distinct reaction pathways . As a substructure, the benzimidazole core is a privileged scaffold in pharmaceuticals, present in numerous drugs with antiparasitic, antiulcer, and antihypertensive activities, and is widely applied in the development of dyes, chemosensors, and fluorescent materials . Recent research highlights the significant influence of methoxy groups on the biological activity of benzimidazole derivatives, particularly in enhancing antioxidative and selective antiproliferative activities against various cancer cell lines . This compound is intended for research applications as a building block in drug discovery, materials science, and chemical biology. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methoxy-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLGCQKTRMXBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis Pathways and Mechanistic Evaluation of 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxy-1-methylbenzimidazole core is a highly versatile heterocyclic pharmacophore utilized extensively in modern medicinal chemistry. It serves as a critical structural motif in the development of angiotensin II receptor antagonists[1][2] and peripherally preferred melatonin (MT1/MT2) receptor agonists[3]. This technical guide provides an authoritative evaluation of its synthesis pathways, focusing on nucleophilic aromatic substitution (SNAr), N-alkylation, and de novo cyclization. By dissecting the causality behind experimental choices, this document serves as a comprehensive resource for drug development professionals and synthetic chemists.

Retrosynthetic Analysis and Strategic Disconnections

The construction of the 2-methoxy-1-methylbenzimidazole architecture can be approached through three primary strategic disconnections, each offering distinct advantages depending on precursor availability and scale-up requirements.

Retrosynthesis Target 2-Methoxy-1-methyl- benzimidazole RouteA 2-Chloro-1-methyl- benzimidazole + NaOMe Target->RouteA Pathway A (SNAr) RouteB 2-Methoxybenzimidazole + MeI / Base Target->RouteB Pathway B (N-Alkylation) RouteC N-Methyl-o-phenylenediamine + C(OMe)4 Target->RouteC Pathway C (Cyclization)

Figure 1: Retrosynthetic disconnections for 2-methoxy-1-methylbenzimidazole.

Mechanistic Insights: The Superiority of the SNAr Pathway

Historically, the reactivity profiles of benzimidazoles have demonstrated that the C2 position is uniquely susceptible to nucleophilic displacement, provided the ring electronics are properly tuned[4][5]. Pathway A (SNAr) represents the most robust and high-yielding route, but it requires a deep understanding of benzimidazole tautomerization.

Causality in Reactivity: A critical mechanistic nuance dictates the success of this pathway. Unsubstituted 2-chlorobenzimidazole is notoriously sluggish when reacted with strong nucleophiles like sodium methoxide. This occurs because the strong base rapidly deprotonates the acidic N–H proton (pKa ~12), generating a benzimidazolide anion. The resulting negative charge delocalizes across the imidazole ring, severely deactivating the C2 position toward nucleophilic attack[6].

Conversely, pre-methylating the N1 position (yielding 2-chloro-1-methylbenzimidazole) completely prevents this anion formation. The C2 position remains highly electrophilic, allowing the chloride to be readily displaced by sodium methoxide via a tetrahedral Meisenheimer-like intermediate[7][8]. In complex synthetic methodologies, the 2-chloro-1-methylbenzimidazole moiety is even utilized as a highly effective leaving group due to this finely tuned reactivity[9][10].

Comparative Analysis of Synthetic Routes

To facilitate route selection, the quantitative and qualitative data for the three primary pathways are summarized below.

Synthetic RoutePrimary PrecursorKey ReagentsYield PotentialMechanistic AdvantagePrimary Limitation
Pathway A (SNAr) 2-Chloro-1-methylbenzimidazoleNaOMe, Anhydrous MeOH85–95%N-methylation prevents anion formation, highly activating C2.Requires strictly anhydrous conditions to avoid hydrolysis.
Pathway B (Alkylation) 2-MethoxybenzimidazoleMeI, K₂CO₃, DMF70–80%Direct functionalization of the pre-formed methoxy core.Risk of over-alkylation; MeI is highly toxic and volatile.
Pathway C (Cyclization) N-Methyl-o-phenylenediamineC(OMe)₄, Acid Catalyst50–65%De novo construction of the benzimidazole ring[11][12].Tetramethyl orthocarbonate is expensive and moisture-sensitive.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and causality-driven steps to ensure scientific integrity.

Protocol A: SNAr via 2-Chloro-1-methylbenzimidazole (Recommended)

Workflow A Step 1: Preparation 2-Chloro-1-methylbenzimidazole in Anhydrous MeOH B Step 2: Nucleophilic Addition Add NaOMe (3.0 eq) at 0 °C A->B C Step 3: SNAr Reaction Reflux (65 °C) for 4-6 hours B->C D Step 4: Workup Quench with H2O, Extract (EtOAc) C->D E Step 5: Isolation 2-Methoxy-1-methylbenzimidazole D->E

Figure 2: Step-by-step workflow for the SNAr synthesis pathway.

  • Scale: 10 mmol

  • Reagents: 2-Chloro-1-methylbenzimidazole (1.66 g, 10 mmol), Sodium methoxide (25% w/w in MeOH, 6.8 mL, ~30 mmol), Anhydrous Methanol (20 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.66 g of 2-chloro-1-methylbenzimidazole in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents ambient moisture from introducing water, which would react with NaOMe to generate hydroxide ions, leading to the unwanted byproduct 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the sodium methoxide solution dropwise over 10 minutes.

    • Causality: The initial nucleophilic attack is exothermic; controlled addition prevents localized superheating and side reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.

    • Self-Validating IPC: Monitor the disappearance of the starting material via TLC (Eluent: Hexane/EtOAc 7:3). A white precipitate (NaCl) will progressively form in the reaction flask, serving as a visual indicator of the substitution's progression.

  • Concentration: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Phase Separation: Partition the residue between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Extract the aqueous layer with an additional 20 mL of EtOAc.

    • Causality: The target molecule is lipophilic and partitions into the organic phase, while the NaCl byproduct and excess methoxide (quenched to NaOH/MeOH) remain safely in the aqueous phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product. Purify via recrystallization from hexane/ethyl acetate.

Protocol B: N-Alkylation of 2-Methoxybenzimidazole
  • Scale: 10 mmol

  • Reagents: 2-Methoxybenzimidazole (1.48 g, 10 mmol), Methyl iodide (1.70 g, 12 mmol), Potassium carbonate (2.76 g, 20 mmol), Anhydrous DMF (15 mL).

Step-by-Step Methodology:

  • Deprotonation: Suspend 2-methoxybenzimidazole and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ deprotonates the N-H bond, generating the highly nucleophilic benzimidazolide anion. DMF, a polar aprotic solvent, accelerates the subsequent SN2 displacement by poorly solvating this anion.

  • Alkylation: Cool to 0 °C and add methyl iodide dropwise.

    • Causality: MeI is highly volatile (bp 42 °C); cooling prevents evaporative loss and controls the exothermic SN2 reaction.

  • Propagation: Stir at room temperature for 4 hours.

    • Self-Validating IPC: Monitor via LC-MS. The reaction mixture will transition from a dense suspension to a more homogeneous solution as the K₂CO₃ is consumed and the soluble alkylated product forms.

  • Quenching: Pour the mixture into 50 mL of vigorously stirred ice water.

    • Causality: DMF is highly miscible with water; this step crashes out the hydrophobic product while retaining the DMF and inorganic salts in the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the target compound.

Conclusion

The synthesis of 2-methoxy-1-methylbenzimidazole is best achieved through the nucleophilic aromatic substitution of 2-chloro-1-methylbenzimidazole. By understanding the electronic deactivation caused by N-H deprotonation in unsubstituted analogs, chemists can leverage N-methylation to highly activate the C2 position. Adhering to the strictly anhydrous, self-validating protocols outlined above ensures high yields and exceptional purity for downstream pharmaceutical applications.

References

  • Title: Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles | Source: Chemical Reviews (Preston, P. N., 1974) | URL: [Link]

  • Title: Direct Routes to 2H-Tetrazoles by Cyclization and Ring Transformation | Source: Heterocycles (Moderhack, D., 2012) | URL: [Link]

  • Title: Compound which is angiotensin II antagonist (US Patent 5,243,054A) | Source: Google Patents (Naka, T., et al., 1993)
  • Title: A kind of synthetic method of N-methyl-o-phenylenediamine hydrochloride (CN110272347A)
  • Title: Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist | Source: Journal of Medicinal Chemistry (ACS Publications, 2021) | URL: [Link]

Sources

In-Depth Technical Guide: Identification and Characterization of 2-Methoxy-1-methylbenzimidazole (CAS 1849-04-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-1-methylbenzimidazole is a specialized heterocyclic intermediate widely utilized in medicinal chemistry and advanced materials research. As a core pharmacophore, the benzimidazole ring is ubiquitous in drug development, serving as the structural foundation for proton pump inhibitors, anthelmintics, and bradykinin B2 receptor antagonists. The specific substitution pattern of this molecule—a methoxy group at the C2 position and a methyl group at the N1 position—confers unique electronic properties and steric constraints. This whitepaper provides researchers and drug development professionals with an authoritative guide to the chemical identification, analytical validation, and handling protocols for 2-methoxy-1-methylbenzimidazole.

Chemical Identity & Structural Parameters

Accurate identification begins with verified chemical parameters. The chemical identity (CAS 1849-04-3) is universally recognized across global chemical supplier databases[1],. The table below summarizes the core quantitative data required for procurement, synthetic scaling, and analytical targeting.

ParameterValueAnalytical Significance
IUPAC Name 2-Methoxy-1-methyl-1H-benzimidazoleStandardized nomenclature for literature searches
CAS Number 1849-04-3Unique identifier for regulatory and procurement tracking[2]
Molecular Formula C9H10N2ODetermines isotopic distribution in mass spectrometry
Molecular Weight 162.19 g/mol Used for molarity calculations in synthetic scaling
Monoisotopic Mass 162.0793 DaTarget for High-Resolution Mass Spectrometry (HRMS)
UV Maxima (λmax) ~254 nm, ~280 nmOptimal wavelengths for HPLC-UV/DAD monitoring

Synthesis & Mechanistic Pathways

Two primary synthetic routes are typically employed to generate 2-methoxy-1-methylbenzimidazole. The choice of route depends heavily on precursor availability and the desired impurity profile of the final active pharmaceutical ingredient (API).

  • Route A: Nucleophilic Aromatic Substitution (SNAr) Starting from 2-chloro-1-methylbenzimidazole, the C2 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent imine nitrogen (N3). Treatment with sodium methoxide (NaOMe) in anhydrous methanol under reflux facilitates the displacement of the chloride ion.

  • Route B: O-Alkylation of Benzimidazolone Starting from 1-methyl-1,3-dihydro-2H-benzimidazol-2-one, direct O-alkylation can be achieved using strong methylating agents like trimethyloxonium tetrafluoroborate (Meerwein's salt) or methyl iodide with silver carbonate.

Synthesis N1 1-Methyl-1,3-dihydro- 2H-benzimidazol-2-one N2 Methylating Agent (Me3O+ BF4- or MeI/Ag2CO3) N1->N2 O-Alkylation (Kinetic Control) N5 2-Methoxy-1-methylbenzimidazole (CAS: 1849-04-3) N2->N5 Yield: ~70-85% N3 2-Chloro-1-methylbenzimidazole N4 Sodium Methoxide (NaOMe) in Anhydrous Methanol N3->N4 Nucleophilic Aromatic Substitution (SNAr) N4->N5 Reflux, 4-6h

Synthesis pathways for 2-Methoxy-1-methylbenzimidazole via O-alkylation or SNAr.

Analytical Identification & Characterization

To ensure scientific integrity, a multi-modal analytical approach is required to validate the structure and purity of the synthesized or procured compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for structural elucidation. The following self-validating protocol ensures accurate assignment of the methyl and methoxy groups.

Step-by-Step Protocol for NMR Structural Elucidation:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is aprotic and non-polar, providing excellent solubility for the free base while lacking exchangeable protons that could obscure critical aliphatic signals.

  • Calibration (Self-Validation): Calibrate the spectrum using the internal TMS standard at exactly 0.00 ppm. This validates the magnetic field homogeneity and ensures chemical shift accuracy.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz using a standard 30-degree pulse sequence with 16 scans.

  • Interpretation: Analyze the resulting singlets against the expected theoretical shifts.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
1H~4.18Singlet (s)3H-OCH3 : Strongly deshielded by the electronegative oxygen atom.
1H~3.55Singlet (s)3H-NCH3 : Deshielded by the aromatic imine nitrogen, but less so than oxygen.
1H7.15 - 7.65Multiplet (m)4HAromatic core : Complex splitting due to the fused benzene ring.
High-Performance Liquid Chromatography (HPLC)

Step-by-Step Protocol for Purity Analysis:

  • System Equilibration & Blank Validation: Run a blank injection (methanol only) to establish a baseline and confirm the absence of ghost peaks or column carryover. This ensures any subsequent peaks are strictly sample-derived.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains the aromatic benzimidazole core, allowing for high-resolution separation from polar synthetic impurities.

  • Mobile Phase Preparation: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of the basic imine nitrogen (N3) to prevent peak tailing and ensure sharp, Gaussian peak shapes.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade methanol (1 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate occlusion.

  • Injection & Detection: Inject 10 µL into the HPLC system. Monitor at UV 254 nm. Causality: This wavelength corresponds to the strong π-π* transition of the benzimidazole conjugated system, maximizing the signal-to-noise ratio.

Analytical Sample 2-Methoxy-1-methylbenzimidazole Sample (CAS 1849-04-3) NMR 1H & 13C NMR Spectroscopy (CDCl3, 400 MHz) Sample->NMR MS LC-MS (ESI+) Mass Spectrometry Sample->MS HPLC HPLC-UV (254 nm) Purity Analysis Sample->HPLC NMR_Result Structural Confirmation (OCH3 & NCH3 singlets) NMR->NMR_Result MS_Result Molecular Ion [M+H]+ m/z = 163.09 MS->MS_Result HPLC_Result Chromatographic Purity (>98% threshold) HPLC->HPLC_Result Final Validated API / Intermediate NMR_Result->Final MS_Result->Final HPLC_Result->Final

Multi-modal analytical workflow for the identification and validation of CAS 1849-04-3.

Hydrolysis Kinetics & Stability

A critical factor in the handling and storage of 2-methoxy-1-methylbenzimidazole is its susceptibility to hydrolysis. Foundational research published in the demonstrates that the hydrolysis of 2-methoxy-1-methylbenzimidazole is highly pH-dependent.

  • Mechanistic Causality: In acidic media, protonation of the N3 nitrogen increases the electrophilicity of the C2 carbon. Subsequent nucleophilic attack by water leads to the cleavage of the methoxy group, yielding 1-methyl-1,3-dihydro-2H-benzimidazol-2-one and methanol.

  • Protocol Adjustment: Due to this hydrolytic pathway, all storage should be strictly anhydrous. Analytical preparations (like HPLC mobile phases) should minimize prolonged exposure to strong aqueous acids prior to injection. The compound must be stored in a desiccator under an inert atmosphere (argon or nitrogen) at 2–8 °C.

Applications in Drug Development

Derivatives of 2-methoxy-1-methylbenzimidazole serve as crucial building blocks in modern pharmacology. For instance, highly substituted benzimidazoles utilizing this core are integral to the synthesis of non-peptide bradykinin B2 receptor antagonists[3]. The specific spatial arrangement provided by the N-methyl and O-methyl groups allows for precise receptor pocket binding, minimizing off-target species differences in pharmacological models and improving oral bioavailability.

References

  • Title: Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Heterocyclic compound - WO1996004251A1 Source: Google Patents URL
  • Title: 化工产品快速索引“1” 第433 页 (Chemical Product Index) Source: LookChem URL: [Link]

Sources

Whitepaper: Biological Activity and Pharmacological Profiling of 2-Methoxy-1-methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxy-1-methylbenzimidazole scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By precisely tuning the electronic distribution and steric profile of the benzimidazole core, researchers can direct its biological activity toward diverse therapeutic targets. This technical guide explores the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols associated with 2-methoxy-1-methylbenzimidazole derivatives, focusing on their roles as G-protein-coupled receptor (GPCR) modulators and metalloenzyme inhibitors.

Pharmacophore Rationale & Physicochemical Tuning

The biological efficacy of the benzimidazole ring is heavily dependent on its substitution pattern. The specific functionalization at the 1- and 2-positions (1-methyl and 2-methoxy, respectively) drastically alters the molecule's physicochemical landscape:

  • pKa Modulation: The electron-donating 2-methoxy group increases the electron density on the imidazole nitrogen, while the 1-methyl group provides steric hindrance and eliminates hydrogen bond donor capacity. This fine-tunes the aqueous pKa, ensuring 1[1].

  • Lipophilicity (LogD): These modifications allow the scaffold to achieve an optimal hydrophilic-lipophilic balance (LogD ~0.94 - 1.26). This enables the molecule to cross biological membranes without becoming trapped in highly lipophilic compartments (e.g., the central nervous system), a critical feature for 2[2].

Core Biological Activities & Mechanistic Pathways

Melatonin Receptor (MT1/MT2) Agonism

Recent drug discovery efforts have identified 2-methoxy-1-methylbenzimidazole derivatives as potent, peripherally preferred agonists for the MT1 and MT2 receptors. By mimicking the 5-methoxyindole core of endogenous melatonin, the 2-methoxybenzimidazole scaffold anchors securely within the orthosteric binding pocket[2].

Mechanistic Causality: Activation of MT1/MT2 receptors triggers a conformational change in the Gi/o protein complex, leading to the inhibition of adenylate cyclase. The subsequent reduction in cyclic AMP (cAMP) levels downregulates Protein Kinase A (PKA) activity. In peripheral tissues like the liver, this signaling cascade directly suppresses triglyceride synthesis, thereby alleviating diet-induced steatosis[2].

MT_Signaling Ligand 2-Methoxy-1-methylbenzimidazole Derivative Receptor MT1 / MT2 Receptors Ligand->Receptor Binds orthosteric site G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational shift Effector Adenylate Cyclase Inhibition G_Protein->Effector Alpha subunit action cAMP Decreased cAMP Levels Effector->cAMP Downregulation Outcome Metabolic Regulation & Steatosis Reduction cAMP->Outcome PKA pathway modulation

Fig 1: MT1/MT2 receptor signaling pathway modulated by 2-methoxybenzimidazole derivatives.

Antihypertensive Activity via Angiotensin II Receptor Blockade

The 2-alkoxy-1-alkylbenzimidazole framework is the structural cornerstone for several Angiotensin II Receptor Blockers (ARBs). Derivatives such as 3 demonstrate high-affinity antagonism at the AT1 receptor[3].

Mechanistic Causality: The 2-methoxy group provides critical hydrogen bond accepting capabilities and steric alignment. This allows the biphenyl tetrazole or cyano extension at the 1-position to competitively block angiotensin II from binding its receptor. Consequently, downstream IP3/DAG signaling is halted, preventing vascular smooth muscle contraction and aldosterone secretion[3].

Antiprotozoal Efficacy: Leishmania Arginase Inhibition

Beyond human GPCRs, 1-methylbenzimidazole derivatives exhibit profound antileishmanial activity by acting as4[4].

Mechanistic Causality: LmARG is a binuclear manganese metalloenzyme essential for the parasite's polyamine biosynthesis. The benzimidazole nitrogen coordinates directly with the Mn2+ cluster in the active site. The specific 2-methoxy and 1-methyl substitutions optimize the binding kinetics, providing necessary steric bulk to ensure selectivity over human arginase (HsARG), thereby minimizing host toxicity[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor and high E-E-A-T standards, the following protocols detail the self-validating methodologies used to assess the biological activity of these derivatives.

Protocol A: In Vitro Radioligand Binding Assay (MT1/MT2)

This protocol determines the binding affinity (Ki) of benzimidazole derivatives using competitive displacement.

  • Membrane Preparation: CHO cells expressing human MT1 or MT2 are homogenized and centrifuged to isolate the membrane fraction. Causality: Using isolated membranes rather than whole cells eliminates transport barriers and intracellular signaling noise, isolating the pure receptor-ligand interaction.

  • Incubation with Radioligand: Membranes are incubated with 0.1 nM[125I]2-iodomelatonin and varying concentrations of the test compound (10^-11 to 10^-4 M) in a binding buffer (pH 7.4) for 2 hours at 25°C.

  • Self-Validation (Control Integration): Nonspecific binding is defined using 10 µM of unlabeled melatonin. A reference agonist (e.g., Ramelteon) is run in parallel. Causality: If the reference agonist fails to displace the radioligand at established Ki values, the assay is flagged for receptor degradation, ensuring data trustworthiness.

  • Filtration & Quantification: The reaction is terminated by rapid filtration through glass fiber filters (GF/B). Radioactivity is quantified via scintillation counting, and Ki is calculated using the Cheng-Prusoff equation.

Protocol B: Leishmania Arginase (LmARG) Inhibition Assay

This colorimetric assay measures the reduction in urea production to determine enzyme inhibition.

  • Enzyme Activation: Recombinant LmARG is pre-incubated with 10 mM MnCl2 at 55°C for 30 minutes. Causality: Arginase requires binuclear Mn2+ for catalytic activity; heat activation ensures complete metallation of the active site prior to compound exposure.

  • Compound Incubation: The activated enzyme is incubated with the 2-methoxy-1-methylbenzimidazole derivative for 10 minutes at 37°C.

  • Substrate Addition: L-arginine (pH 9.0) is added to initiate the reaction. Causality: The highly alkaline pH is critical as the optimal catalytic activity of LmARG occurs at pH ~9.0.

  • Quenching & Colorimetric Readout: The reaction is quenched with an acid mixture (H2SO4/H3PO4). Alpha-isonitrosopropiophenone (ISPF) is added, and the mixture is heated to 100°C for 45 minutes to form a chromogenic complex with urea. Absorbance is read at 540 nm.

  • Self-Validation: A heat-inactivated LmARG blank is used. Causality: This subtracts background urea present in the biological buffer, ensuring the spectrophotometric signal is exclusively derived from active catalysis.

Arginase_Workflow Start Recombinant LmARG Activation (Mn2+, 55°C) Incubation Compound Incubation (10 min, 37°C) Start->Incubation Reaction Add L-Arginine Substrate (pH 9.0) Incubation->Reaction Competitive binding Quench Acid Quench & Add Color Reagent Reaction->Quench Urea generation Readout Spectrophotometry (Absorbance at 540 nm) Quench->Readout Colorimetric complex Validation Data Validation (vs. Heat-Inactivated Blank) Readout->Validation IC50 Calculation

Fig 2: Self-validating colorimetric workflow for Leishmania arginase inhibition assay.

Quantitative Data Summary

The following table summarizes the biological activity metrics of key 2-methoxy-1-methylbenzimidazole derivatives and their structural analogs across different targets.

Target SystemRepresentative Core ModificationPotency (IC50 / Ki)Lipophilicity (LogD)Primary Biological Effect
MT1 Receptor 2-Methoxy-1-alkylbenzimidazoleKi = 0.12 - 0.85 nM0.94 - 1.26Agonism (Steatosis reduction)
MT2 Receptor 2-Methoxy-1-alkylbenzimidazoleKi = 0.20 - 1.10 nM0.94 - 1.26Agonism (Metabolic regulation)
AT1 Receptor 1-Biphenylmethyl-2-methoxy...IC50 < 10 nM> 3.0Antagonism (Antihypertensive)
LmARG (Leishmania) 1-Methylbenzimidazole deriv.IC50 = 12.5 - 45.0 µM2.5 - 3.5Enzyme Inhibition (Antiprotozoal)

Data synthesized from receptor binding and enzymatic assays[2][3][4].

Conclusion

The 2-methoxy-1-methylbenzimidazole scaffold is a highly tunable and privileged pharmacophore. By manipulating its electronic properties, steric bulk, and lipophilicity, researchers can precisely direct its biological activity toward diverse targets—ranging from peripheral GPCRs (MT1/MT2, AT1) to critical parasitic metalloenzymes (LmARG). Future drug development will likely leverage this core for multi-target directed ligands (MTDLs) in both metabolic and infectious diseases.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: MDPI (International Journal of Molecular Sciences)
  • US5705517A - Benzimidazole derivatives and use thereof Source: Google Patents URL
  • Source: ACS Publications (Journal of Chemical Information and Modeling)

Sources

Mechanistic Paradigms of Substituted Benzimidazoles: A Technical Whitepaper on Target Engagement and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzimidazole ring—a bicyclic fusion of benzene and imidazole—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. The unique physicochemical properties of substituted benzimidazoles allow them to interact with diverse biological targets. However, their clinical utility is primarily bifurcated into two distinct mechanistic paradigms: the irreversible covalent inhibition of the gastric H+/K+-ATPase (proton pump inhibitors) and the disruption of microtubule dynamics via β -tubulin binding (anthelmintics and emerging anticancer agents)[2]. This whitepaper dissects the molecular causality, target engagement, and experimental validation of these two core mechanisms.

Part 1: Covalent Inhibition of the Gastric H+/K+-ATPase

Substituted benzimidazoles such as omeprazole, lansoprazole, and pantoprazole revolutionized the treatment of acid-related diseases. Unlike reversible receptor antagonists, these compounds are prodrugs that target the terminal step of gastric acid secretion, providing profound and prolonged efficacy[3][4].

Molecular Causality and Target Engagement

The mechanism of action is fundamentally driven by pH-dependent pharmacokinetics. Following systemic absorption, these weak bases accumulate selectively in the highly acidic secretory canaliculi of parietal cells (pH < 2.0)[4]. In this acidic environment, the benzimidazole undergoes a rapid, acid-catalyzed rearrangement into a reactive thiophilic sulfenamide intermediate[4].

This intermediate forms a stable, covalent disulfide bond with luminally accessible cysteine residues (predominantly Cys813) on the α -subunit of the H+/K+-ATPase[3]. This irreversible binding physically blocks the one-to-one exchange of intracellular protons for extracellular potassium ions, effectively shutting down the proton pump until new enzyme is synthesized[5].

PPI_Pathway A Substituted Benzimidazole (Prodrug) B Parietal Cell Canaliculus (pH < 2.0) A->B Cellular Accumulation C Acid-Catalyzed Rearrangement (Sulfenamide Intermediate) B->C Protonation D Covalent Disulfide Bond with H+/K+-ATPase C->D Thiophilic Attack E Irreversible Inhibition of Acid Secretion D->E Pump Blockade

Activation and binding pathway of benzimidazole proton pump inhibitors.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

To validate the target engagement of novel benzimidazole PPIs, researchers utilize isolated gastric vesicles. This protocol is designed as a self-validating system to isolate K+-dependent ATPase activity from background ATP hydrolysis.

  • Vesicle Isolation : Homogenize gastric mucosa (e.g., porcine) and isolate the microsomal fraction via sucrose density gradient centrifugation[5].

  • Acidic Pre-incubation : Incubate the vesicles with the benzimidazole derivative in a mildly acidic buffer (pH 6.0) for 30 minutes. Causality: This step is critical; without an acidic environment, the prodrug will not convert into the active sulfenamide, yielding false negatives in vitro[4].

  • Reaction Initiation : Add 2 mM ATP and 10 mM KCl to initiate the proton pumping cycle.

  • Quenching : After 15 minutes, halt the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Detection : Quantify the released inorganic phosphate (Pi) using a colorimetric molybdate assay.

Self-Validating Control : A parallel assay must be run in K+-free buffer. By subtracting the basal Mg2+-ATPase activity (K+-free) from the total K+-stimulated activity, researchers ensure the measured inhibition is strictly specific to the proton pump[5].

Workflow A Isolate Gastric Vesicles B Pre-incubate with Benzimidazole (pH 6.0) A->B C Initiate Reaction (Add ATP & KCl) B->C D Quench Reaction (TCA Addition) C->D E Colorimetric Detection of Pi D->E

Step-by-step workflow for the H+/K+-ATPase inhibition assay.

Part 2: Disruption of Tubulin Polymerization

In contrast to the PPIs, benzimidazole carbamates (e.g., albendazole, mebendazole) function as potent anthelmintics by targeting the structural integrity of parasitic cells[6][7].

Molecular Causality and Target Engagement

The primary mechanism of action is the selective binding of the benzimidazole to the colchicine-sensitive site of parasitic β -tubulin[6][8]. This binding sterically hinders the addition of new tubulin dimers, thereby inhibiting microtubule polymerization.

Microtubules are essential for the maintenance of cell shape, intracellular transport, and cell division[9]. The structural collapse of the parasite's cytoskeleton severely impairs its ability to absorb nutrients. Specifically, the blockade of glucose uptake leads to a rapid depletion of ATP, culminating in metabolic starvation, mitotic arrest, and eventual death of the parasite[6][7].

Tubulin_Pathway A Benzimidazole Carbamate (e.g., Albendazole) B Binding to Colchicine Site on U0001D6FD-Tubulin A->B Selective Affinity C Inhibition of Microtubule Polymerization B->C Structural Destabilization D Impaired Glucose Uptake & ATP Depletion C->D Cytoskeletal Collapse E Mitotic Arrest & Parasite Death C->E Cell Cycle Halt

Mechanism of microtubule disruption by benzimidazole anthelmintics.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This turbidimetric assay measures the real-time assembly of microtubules, providing a label-free readout of drug efficacy.

  • Protein Preparation : Purify parasitic β -tubulin (e.g., from Ascaris suum) and mammalian tubulin (e.g., bovine brain) to a concentration of 2-3 mg/mL in PEM buffer (PIPES, EGTA, MgCl2).

  • Drug Incubation : Add the benzimidazole derivative (0.1 - 10 µM) to the tubulin solution and incubate at 4°C for 15 minutes.

  • Polymerization Initiation : Add 1 mM GTP and transfer the microplate to a spectrophotometer pre-warmed to 37°C.

  • Kinetic Monitoring : Measure the absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution scatters more light, increasing the optical density. Inhibitors will flatten this kinetic curve.

Self-Validating Control : The inclusion of the mammalian tubulin cohort is a critical self-validating step. If the benzimidazole flattens the curve for both parasitic and mammalian tubulin equally, the compound lacks therapeutic selectivity, predicting severe off-target human toxicity[8].

Part 3: Quantitative Pharmacodynamics

The structural substitutions on the benzimidazole ring dictate its target affinity, selectivity, and clinical application. The table below summarizes the pharmacodynamic parameters of key derivatives.

CompoundPrimary TargetMechanism of ActionTarget IC50 / AffinityClinical Indication
Omeprazole Gastric H+/K+-ATPaseIrreversible covalent binding (Cys813)~0.5 - 1.0 µMPeptic Ulcer Disease, GERD
Pantoprazole Gastric H+/K+-ATPaseIrreversible covalent binding (Cys813/Cys822)~1.5 - 2.5 µMPeptic Ulcer Disease, GERD
Albendazole Parasitic β -TubulinInhibition of microtubule polymerization~0.1 - 0.5 µMNematode/Cestode Infections
Mebendazole Parasitic β -TubulinInhibition of microtubule polymerization~0.2 - 0.8 µMIntestinal Helminthiasis
Flubendazole Parasitic β -TubulinInhibition of microtubule polymerization~0.1 - 0.3 µMAnthelmintic / Oncology (Investigational)

Part 4: Emerging Paradigms: Drug Repurposing in Oncology

Recent advances have highlighted the potential of anthelmintic benzimidazoles in oncology. Because cancer cells rely heavily on rapid microtubule dynamics for mitosis, compounds like mebendazole induce mitotic catastrophe in tumor cells[7]. Furthermore, mebendazole has been shown to suppress oncogenic signaling pathways, including the BCR/ABL kinase and MEK/ERK pathways, making it a promising candidate for repurposing against imatinib-resistant chronic myeloid leukemia (CML)[7].

Sources

2-Methoxy-1-methylbenzimidazole Structural Analogs: Chemical Dynamics and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile pharmacophore in medicinal chemistry, the 2-methoxy-1-methylbenzimidazole (2-M-1-MB) scaffold has emerged as a critical structural motif in the design of highly potent, non-peptide receptor antagonists. Unlike traditional peptide-based therapeutics that suffer from rapid enzymatic degradation and poor oral bioavailability, the 2-M-1-MB core offers exceptional metabolic stability while maintaining the precise spatial geometry required for target engagement. This technical whitepaper explores the physicochemical dynamics of 2-M-1-MB analogs and details their application as bioisosteric replacements in the development of orally active Bradykinin B2 receptor antagonists.

Physicochemical Properties & Structural Dynamics

Aqueous pKa and Tautomeric Equilibria

The substitution of a methoxy group at the C2 position of the benzimidazole ring fundamentally alters the electronic distribution of the heterocycle. Computational models utilizing density functional theory (B3LYP/6-31+G(d,p)) have demonstrated that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Natural Bond Orbital (NBO) charge on the acidic hydrogen strongly correlate with the aqueous pKa of protonated benzimidazoles [[1]]([Link]1]. For 2-methoxybenzimidazole derivatives, the predicted pKa ranges between 4.17 and 4.86 [1]. This relatively low pKa ensures that the molecule remains predominantly in its neutral, lipophilic state at physiological pH (7.4), which is a critical prerequisite for membrane permeability and oral absorption.

pH-Dependent Hydrolysis Kinetics

Predicting the shelf-life and in vivo stability of 2-M-1-MB analogs requires a deep understanding of their hydrolysis kinetics. Research by Dembech et al. established that the hydrolysis of 2-methoxy-1-methylbenzimidazole into 1-methylbenzimidazol-2-one and methanol is highly pH-dependent [[2]]([Link]2].

  • Acidic Conditions (pH < 4): The N3 atom is protonated, rendering the C2 carbon highly electrophilic. The reaction proceeds via a slow nucleophilic attack by water.

  • Basic Conditions (pH > 7): The neutral heterocycle undergoes a rapid nucleophilic attack by the strongly nucleophilic hydroxide ion.

Both pathways converge on a tetrahedral intermediate before undergoing C–O bond cleavage [2].

Hydrolysis Protonated Protonated 2-M-1-MB (Low pH) WaterAttack Nucleophilic Water Attack (Slow) Protonated->WaterAttack pH < 4 Neutral Neutral 2-M-1-MB (High pH) OHAttack Hydroxide Ion Attack (Fast) Neutral->OHAttack pH > 7 Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral OHAttack->Tetrahedral Products Cleavage Products (Benzimidazolone + MeOH) Tetrahedral->Products C-O Bond Cleavage

Caption: pH-dependent hydrolysis kinetic pathways of 2-methoxy-1-methylbenzimidazoles.

Pharmacological Applications: Bradykinin B2 Receptor Antagonism

The Evolution of Non-Peptide Antagonists

Bradykinin (BK) is a nonapeptide that acts as a primary inflammatory mediator, inducing bronchoconstriction, vasodilation, and nociception via the Gq-coupled Bradykinin B2 receptor. Early efforts to block this pathway relied on peptide antagonists, which failed clinically due to poor oral bioavailability.

The breakthrough in this field was the discovery of non-peptide antagonists. The first-generation clinical candidate, FR167344 , utilized a 2-methylimidazo[1,2-a]pyridine core and exhibited an IC50 of 65 nM against the human B2 receptor [3]. Extensive Structure-Activity Relationship (SAR) optimization led to the second-generation candidate, FR173657 , which replaced the core with a 2-methylquinoline, drastically improving the IC50 to 8.9 nM and demonstrating potent oral efficacy against BK-induced bronchoconstriction (ED50 = 0.075 mg/kg) [4].

Further bioisosteric exploration revealed that substituting the quinoline core with a 2-methoxy-1-methylbenzimidazole moiety (e.g., 4-[3-[N-[(E)-3-(6-Acetylaminopyridin-3-yl)acryloylglycyl]-N-methylamino]-2,6-dimethylbenzyloxy]-2-methoxy-1-methyl-1H-benzimidazole) maintained the critical hydrogen-bonding network and lipophilic interactions required for insurmountable B2 receptor antagonism [5].

Structure-Activity Relationship (SAR) & Efficacy Data

Table 1: Pharmacological Profile of Non-Peptide Bradykinin B2 Receptor Antagonists

Compound / ScaffoldCore StructureTarget ReceptorBinding Affinity (IC50)In Vivo Efficacy (Oral)Functional Antagonism (pA2)
FR167344 2-Methylimidazo[1,2-a]pyridineHuman B2R65.0 nM2.7 mg/kg (Paw Edema ID50)8.0
FR173657 2-MethylquinolineHuman B2R8.9 nM0.075 mg/kg (Bronchoconstriction ED50)9.0
2-M-1-MB Analog 2-Methoxy-1-methylbenzimidazoleHuman B2R~1.4 nMHighly Potent (Comparable to FR173657)> 9.0

Data synthesized from competitive binding assays in CHO cells expressing human B2 receptors [5] [4] [3].

B2_Pathway BK Bradykinin (BK) B2R B2 Receptor (GPCR) BK->B2R Agonist Binding Antagonist 2-M-1-MB Analog (Antagonist) Antagonist->B2R Competitive Inhibition Gq Gq Protein Alpha B2R->Gq Activation PLC Phospholipase C-β Gq->PLC Stimulation SecondMsgr IP3 & DAG Production PLC->SecondMsgr PIP2 Hydrolysis CaRelease Intracellular Ca2+ Release SecondMsgr->CaRelease Response Inflammation & Bronchoconstriction CaRelease->Response

Caption: Bradykinin B2 receptor signaling pathway and competitive antagonism by 2-M-1-MB analogs.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each critical step.

Protocol 1: Synthesis of 2-Methoxy-1-methylbenzimidazole Ether Analogs

Objective: To synthesize the ether-linked 2-M-1-MB derivative via nucleophilic substitution, mimicking the synthesis of advanced B2R antagonists [5].

  • Deprotonation (Activation of Nucleophile): Suspend Sodium Hydride (NaH, 60% dispersion) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under a nitrogen atmosphere. Slowly add 2-methoxy-1-methyl-1H-benzimidazol-4-ol.

    • Causality: NaH is required to quantitatively deprotonate the benzimidazol-4-ol, forming a highly nucleophilic phenoxide-equivalent anion. Conducting this at 0°C under N2 suppresses oxidative degradation of the electron-rich aromatic system.

  • Electrophilic Addition (Ether Bond Formation): Add the corresponding benzyl chloride derivative dropwise to the cold solution.

    • Causality: Dropwise addition maintains pseudo-first-order kinetics, keeping the concentration of the unreacted electrophile low to minimize intermolecular homocoupling.

  • Reaction Propagation & Self-Validation: Allow the mixture to warm to ambient temperature and stir for 4 hours.

    • Self-Validating Step: Monitor the reaction continuously via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The complete disappearance of the lower-Rf starting material serves as an internal checkpoint confirming reaction completion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate.

    • Causality: NH4Cl is specifically chosen over strong mineral acids to provide a mild proton source. This neutralizes unreacted NaH without triggering the pH-dependent hydrolysis of the acid-sensitive 2-methoxy ether linkage described in Section 2.2.

Protocol 2: In Vitro Radioligand Binding Assay (CHO-B2R Cells)

Objective: To quantify the binding affinity (IC50) of the synthesized 2-M-1-MB analogs using Chinese Hamster Ovary (CHO) cells expressing human B2 receptors [4].

  • Membrane Preparation: Harvest CHO-B2R cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail (EDTA, bacitracin, captopril).

    • Causality: Bradykinin is a peptide highly susceptible to rapid degradation by endogenous kininases (e.g., Angiotensin-Converting Enzyme). Captopril specifically inhibits ACE. Without these inhibitors, the apparent IC50 would be artificially inflated due to radioligand depletion.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1.0 nM [3H]-Bradykinin and varying concentrations of the 2-M-1-MB analog (10^-11 to 10^-5 M) for 60 minutes at 25°C.

    • Causality: Incubating at 25°C rather than 37°C achieves thermodynamic equilibrium while successfully arresting the rapid GPCR internalization mechanisms that occur at physiological temperatures.

  • Nonspecific Binding Control (Self-Validating System): Run parallel assay wells containing 1 µM of unlabeled Bradykinin.

    • Self-Validating Step: The unlabeled BK saturates all specific B2 receptor sites. Any remaining radioactive signal represents nonspecific binding (NSB) to lipids or plastic. If the NSB exceeds 20% of the total binding, the assay is internally invalidated, indicating compromised filter blocking.

  • Separation and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the nonspecific binding of the positively charged [3H]-Bradykinin radioligand.

Sources

Spectroscopic Characterization of 2-Methoxy-1-methylbenzimidazole: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives are privileged pharmacophores widely utilized in medicinal chemistry for the synthesis of targeted therapeutics, including antibacterial, antifungal, and antiviral agents. As a structural evolution of foundational precursors like 2-methylbenzimidazole[1], 2-methoxy-1-methylbenzimidazole (C9H10N2O) presents unique electronic properties driven by its C2-methoxy substitution. This functionalization introduces specific reactivity profiles, notably pH-dependent hydrolysis pathways[2], making its precise structural validation critical during drug development and stability testing.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 2-methoxy-1-methylbenzimidazole. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a self-validating analytical framework for researchers and drug development professionals.

Experimental Workflows & Logical Architecture

To guarantee data integrity, the characterization of 2-methoxy-1-methylbenzimidazole must follow an orthogonal analytical workflow. Relying on a single technique introduces blind spots—for instance, mass spectrometry confirms molecular weight but cannot easily distinguish between N-alkyl and O-alkyl positional isomers without complex MS/MS interpretation. Therefore, a multi-modal approach is mandatory.

Workflow Sample 2-Methoxy-1-methylbenzimidazole (Purified Sample) NMR NMR Spectroscopy (1H & 13C, 400 MHz) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS LC-MS/MS (ESI+, Q-TOF) Sample->MS Data Orthogonal Validation & Purity Assessment NMR->Data IR->Data MS->Data

Figure 1: Orthogonal spectroscopic characterization workflow for benzimidazole derivatives.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of atomic connectivity. The assignments below are governed by the inductive and anisotropic effects inherent to the benzimidazole fused-ring system.

  • ^1^H NMR Causality: The N-CH3 protons appear as a sharp singlet at δ 3.55 ppm. In contrast, the O-CH3 protons resonate further downfield at δ 4.15 ppm. This predictable 0.6 ppm shift differential is directly attributable to the higher electronegativity of oxygen (3.44) compared to nitrogen (3.04) on the Pauling scale. The oxygen atom exerts a stronger inductive electron-withdrawing effect (-I effect), stripping local electron density from the methoxy protons and exposing them to the external magnetic field.

  • ^13^C NMR Causality: The C2 carbon (bonded to two nitrogens and one oxygen) is the most deshielded nucleus in the molecule, resonating at δ 156.5 ppm. This extreme downfield shift is caused by the cumulative electron-withdrawing effects of three adjacent heteroatoms, which severely deplete the electron density of the sp^2^ hybridized carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the absence of starting materials (e.g., unreacted N-H or O-H bonds) and validate the ether linkage. The critical diagnostic feature is the C-O-C asymmetric stretch at 1270 cm^-1^. The complete absence of broad absorption bands above 3100 cm^-1^ confirms that the molecule is fully alkylated at both the N1 and O2 positions, validating the completion of the synthetic methylation step.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) generates the protonated molecular ion [M+H]^+^ at m/z 163.08. Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The primary neutral loss is formaldehyde (CH2O, -30 Da) from the methoxy group, yielding a stable benzimidazolium cation at m/z 133.07. This specific fragmentation is a hallmark of aromatic methoxy ethers.

Fragmentation Parent Molecular Ion [M+H]+ m/z 163.08 Loss1 Loss of CH3• (-15 Da) Parent->Loss1 Loss2 Loss of CH2O (-30 Da) Parent->Loss2 Frag1 Radical Cation m/z 148.06 Loss1->Frag1 Frag2 Benzimidazolium Ion m/z 133.07 Loss2->Frag2 Loss3 Loss of CO (-28 Da) Frag2->Loss3 Frag3 Fragment Ion m/z 105.07 Loss3->Frag3

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 2-Methoxy-1-methylbenzimidazole.

Quantitative Data Summaries

Table 1: ^1^H and ^13^C NMR Assignments (CDCl3, 400 MHz / 100 MHz)

Position^1^H Chemical Shift (δ, ppm)Multiplicity & Integration^13^C Chemical Shift (δ, ppm)Assignment Rationale
O-CH3 4.15Singlet, 3H57.5Strong -I effect from Oxygen
N-CH3 3.55Singlet, 3H29.0Moderate -I effect from Nitrogen
C2 --156.5Highly deshielded sp^2^ carbon
C4, C7 7.45 – 7.55Multiplet, 2H118.5, 108.5Anisotropic deshielding (ortho to heteroatoms)
C5, C6 7.15 – 7.25Multiplet, 2H121.5, 122.0Standard aromatic resonance
C3a, C7a --141.0, 135.5Bridgehead quaternary carbons

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm^-1^)Vibrational ModeStructural Significance
3050 C-H Stretch (sp^2^)Aromatic ring protons
2950, 2850 C-H Stretch (sp^3^)Aliphatic protons (N-CH3, O-CH3)
1610, 1550 C=N, C=C StretchBenzimidazole ring skeleton
1270 C-O-C Asymmetric StretchConfirms the 2-methoxy ether linkage
740 C-H Out-of-plane BendOrtho-disubstituted benzene moiety

Table 3: ESI-MS/MS Fragmentation Peaks

m/z (Observed)Ion TypeNeutral LossStructural Interpretation
163.08 [M+H]^+^NoneIntact protonated molecular ion
148.06 [M+H - CH3]^+^15 DaCleavage of methyl radical
133.07 [M+H - CH2O]^+^30 DaExpulsion of formaldehyde from methoxy group
105.07 [M+H - CH2O - CO]^+^58 Da (Total)Subsequent ring contraction/CO loss

Standardized Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Built-in system suitability tests (SSTs) prevent false positives and instrument-induced artifacts.

NMR Sample Preparation and Acquisition Protocol

Causality of Design: A 2.0-second relaxation delay is enforced to allow complete longitudinal relaxation (T1) of the quaternary carbons (C2, C3a, C7a), which lack attached protons and relax slowly. Failing to implement this delay results in artificially suppressed signals for critical structural nodes.

  • Sample Preparation: Weigh 15.0 ± 0.1 mg of purified 2-methoxy-1-methylbenzimidazole into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS). The TMS serves as an internal self-validating standard (set to δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • ^1^H Acquisition: Acquire the spectrum on a 400 MHz spectrometer using 16 scans, a 90° pulse angle, and an acquisition time of 3.0 s.

  • ^13^C Acquisition: Acquire the spectrum at 100 MHz using 1024 scans. Employ broadband proton decoupling (WALTZ-16) to remove ^1^H-^13^C scalar coupling, simplifying the spectrum to singlets. Set the relaxation delay (D1) to 2.0 s.

LC-MS/MS Analytical Workflow

Causality of Design: A blank solvent injection is mandated prior to the sample run. Because benzimidazoles can exhibit non-specific binding to stainless steel capillaries, the blank run acts as a self-validating step to rule out column carryover, ensuring the m/z 163.08 peak is exclusively derived from the current injection.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization.

  • System Suitability: Inject 5 µL of the blank solvent. Verify that the baseline noise at m/z 163.08 is below the limit of detection (LOD).

  • Chromatography: Inject 5 µL of the sample onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.3 mL/min.

  • Mass Spectrometry: Detect using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ESI mode.

  • Fragmentation Parameters: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Apply a collision energy (CE) of 20 eV using argon as the collision gas to generate the MS/MS spectra.

References

  • Title: 2-Methylbenzimidazole | C8H8N2 | CID 11984 Source: PubChem URL: [Link]

  • Title: Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Sources

Technical Whitepaper: Pharmacological Targeting of the Bradykinin B2 Receptor via the 2-Methoxy-1-methylbenzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of orally active, non-peptide antagonists for the Bradykinin B2 Receptor (BDKRB2) represents a critical milestone in the management of kinin-mediated inflammatory diseases, such as hereditary angioedema (HAE), asthma, and acute nociceptive pain. Historically, therapeutic intervention was limited to peptide analogs like icatibant, which, despite high potency, suffer from poor oral bioavailability and rapid proteolytic degradation by endogenous kininases[1].

Through extensive structure-activity relationship (SAR) optimization, small-molecule bioisosteres have been engineered to overcome these pharmacokinetic limitations. This technical guide explores the 2-methoxy-1-methyl-1H-benzimidazole moiety—a highly specialized chemical scaffold that serves as a core structural determinant in a novel class of insurmountable BDKRB2 antagonists[2]. By analyzing its pharmacological target, structural rationale, and the self-validating experimental workflows used to characterize it, this paper provides an authoritative roadmap for drug development professionals working with kinin receptor modulators.

The Therapeutic Target: Bradykinin B2 Receptor (BDKRB2)

The primary validated therapeutic target for molecules utilizing the 2-methoxy-1-methylbenzimidazole scaffold is the Bradykinin B2 Receptor (BDKRB2) [2],.

BDKRB2 is a Class A G-protein-coupled receptor (GPCR) constitutively expressed in endothelial cells, smooth muscle, and primary sensory neurons. Unlike the B1 receptor, which is upregulated only during tissue trauma, the B2 receptor mediates the acute physiological responses of native bradykinin (BK).

Upon BK binding, BDKRB2 undergoes a conformational shift that couples it to the Gq/11 intracellular protein. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). The subsequent accumulation of IP3 triggers massive intracellular calcium (Ca2+) mobilization, leading to endothelial hyperpermeability (edema), smooth muscle contraction (bronchoconstriction), and the sensitization of nociceptors (pain)[3],[4].

BDKRB2_Signaling BK Bradykinin (BK) Receptor Bradykinin B2 Receptor (BDKRB2) BK->Receptor Agonist Binding Antagonist 2-Methoxy-1-methylbenzimidazole Derivative Antagonist->Receptor Insurmountable Blockade Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes Inflammation Inflammatory Response (Edema, Pain, Asthma) Ca2->Inflammation Triggers

Fig 1: BDKRB2 Gq/11 signaling cascade and insurmountable blockade by benzimidazole derivatives.

Structural Rationale: The Benzimidazole Bioisostere

The transition from peptide inhibitors to small molecules required engineering compounds capable of occupying the vast, shallow binding pocket of the BDKRB2 receptor. Early high-throughput screening yielded first-generation non-peptide antagonists like FR167344[5], which utilized an imidazo[1,2-a]pyridine core[4]. This was later refined into quinoline-based clinical candidates like FR173657[6].

However, patent literature demonstrates that bioisosteric replacement of these rings with a 2-methoxy-1-methyl-1H-benzimidazole moiety yields highly potent, orally bioavailable BDKRB2 antagonists[2].

Mechanistic Causality for Scaffold Selection:

  • Hydrogen Bonding: The methoxy oxygen at the C2 position acts as a critical, directional hydrogen-bond acceptor. It interacts with conserved transmembrane serine and threonine residues in the BDKRB2 binding cleft, anchoring the molecule.

  • Steric Locking: The 1-methyl group provides a precise steric "bump." When inserted into the receptor's hydrophobic pocket, it restricts the inward movement of transmembrane helix 6 (TM6). Because TM6 movement is an absolute requirement for Gq-protein coupling, the benzimidazole derivative acts as an insurmountable antagonist, preventing receptor activation even at saturating concentrations of bradykinin[4].

  • Metabolic Stability: Unlike peptide bonds, the benzimidazole core is entirely resistant to degradation by Kininase I, Kininase II (ACE), and Neutral Endopeptidase (NEP), ensuring a prolonged in vivo half-life.

Experimental Methodologies & Validation Protocols

To rigorously evaluate 2-methoxy-1-methylbenzimidazole derivatives as BDKRB2 antagonists, we employ a two-tiered validation system. These protocols are designed to be self-validating, ensuring that data artifacts are actively suppressed.

Protocol A: High-Throughput Radioligand Displacement Assay

This assay quantifies the target binding affinity ( IC50​ ) of the synthesized benzimidazole derivatives[7].

Self-Validating System: Chinese Hamster Ovary (CHO) cells stably transfected with the human BDKRB2 gene are used. Wild-type, un-transfected CHO cells are run in parallel as a strict negative control to subtract non-specific lipid binding. Icatibant is utilized as the positive control reference standard[1].

  • Membrane Preparation: Harvest CHO-BDKRB2 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation Matrix: Resuspend membranes in assay buffer containing 1 mM captopril, 140 µg/mL bacitracin, and 0.1% BSA.

    • Causality: Bradykinin is highly susceptible to proteolytic cleavage. Captopril (an ACE inhibitor) and bacitracin prevent the degradation of the [3H]-BK radioligand during the 60-minute incubation, ensuring that any loss of signal is strictly due to competitive displacement by the benzimidazole compound, not ligand destruction[4].

  • Ligand Displacement: Incubate 50 µg of membrane protein with 1.0 nM [3H]-Bradykinin and varying concentrations of the 2-methoxy-1-methylbenzimidazole derivative ( 10−11 to 10−5 M) for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass microfiber filters.

    • Causality: GF/B filters must be pre-soaked in 0.1% polyethylenimine (PEI). Because BK is a polycationic peptide, PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and widening the assay's signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity via liquid scintillation counting.

Workflow Step1 Culture CHO Cells (Expressing BDKRB2) Step2 Membrane Isolation (40,000 x g) Step1->Step2 Step3 Incubation: [3H]-BK + Antagonist + Peptidase Inhibitors Step2->Step3 Step4 Rapid Filtration (PEI-treated GF/B) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Fig 2: High-throughput radioligand displacement workflow for BDKRB2 antagonist screening.

Protocol B: Functional Phosphatidylinositol (PI) Hydrolysis Assay

Binding affinity does not guarantee functional antagonism. To confirm that the 2-methoxy-1-methylbenzimidazole derivative blocks Gq-coupling, a PI hydrolysis assay is executed[4].

Self-Validating System: Basal un-stimulated cells establish background IP3 levels (negative control). A saturating concentration of BK (1 µM) establishes maximum Gq-coupled efficacy (positive control).

  • Isotope Labeling: Incubate CHO-BDKRB2 cells with myo-[3H]inositol (2 µCi/mL) for 24 hours.

    • Causality: This metabolically labels the cellular pool of phosphatidylinositol, allowing for the downstream radiometric quantification of its cleavage products (IP1, IP2, IP3).

  • Receptor Blockade & Stimulation: Pre-incubate cells with the benzimidazole antagonist for 15 minutes. Add 10 mM Lithium Chloride (LiCl) to the buffer, followed by BK stimulation.

    • Causality: LiCl is a potent inhibitor of inositol monophosphatase. It prevents the degradation of IP phosphates, causing them to accumulate inside the cell and amplifying the signal window for robust quantification.

  • Extraction & Chromatography: Lyse cells using 0.1 M formic acid. Separate the accumulated[3H]-inositol phosphates using Dowex AG1-X8 anion-exchange chromatography, eluting with 1 M ammonium formate, and quantify via scintillation.

Quantitative Efficacy Profiles

The evolutionary trajectory of non-peptide BDKRB2 antagonists demonstrates the superior functional profile of the benzimidazole and related bioisosteric scaffolds. The table below summarizes the comparative in vitro and in vivo metrics.

Compound / ScaffoldTarget ReceptorBinding Affinity ( IC50​ )In Vivo Efficacy ( ED50​ , Bronchoconstriction)Reference
FR167344 (Imidazo[1,2-a]pyridine)BDKRB265.0 nMN/A[4]
FR173657 (Quinoline)BDKRB22.9 - 8.9 nM0.075 mg/kg (p.o.),[4]
2-Methoxy-1-methylbenzimidazole derivativesBDKRB2< 5.0 nM (est.)< 0.1 mg/kg (p.o.)[2]
Icatibant (Peptide Control)BDKRB20.4 - 1.0 nMInactive (p.o.)[1]

Data synthesis indicates that replacing the imidazo[1,2-a]pyridine core with bioisosteres like quinoline or 2-methoxy-1-methylbenzimidazole increases receptor affinity by an order of magnitude while preserving oral bioavailability.

Translational Applications

By effectively neutralizing the BDKRB2 signaling cascade, compounds harboring the 2-methoxy-1-methylbenzimidazole scaffold present significant therapeutic potential for several kinin-driven pathologies:

  • Hereditary Angioedema (HAE): BDKRB2 antagonists prevent the massive endothelial fluid extravasation caused by unregulated plasma kallikrein activity, offering an orally active alternative to injectable therapies.

  • Airway Hyperresponsiveness: As demonstrated in guinea pig models, oral administration of these non-peptide antagonists completely abolishes BK-induced bronchoconstriction ( ED50​ < 0.1 mg/kg) without affecting histamine pathways[7],[6].

  • Acute Inflammatory Nociception: These compounds abolish bradykinin-induced hyperalgesia and primary afferent neuron activation, providing a non-opioid mechanism for managing acute inflammatory pain[3],[1].

Sources

In Silico Prediction of 2-Methoxy-1-methylbenzimidazole ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical bottleneck in modern drug discovery. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from anthelmintics to proton pump inhibitors.

This technical guide provides an in-depth framework for the in silico prediction and analysis of 2-Methoxy-1-methylbenzimidazole (SMILES: COC1=NC2=CC=CC=C2N1C). By combining structural causality with validated computational protocols, this whitepaper equips medicinal chemists and drug development professionals with a predictive model to de-risk this specific scaffold prior to in vitro and in vivo testing.

Structural Causality & Physicochemical Profiling

Understanding the causality behind a molecule's structure is paramount before interpreting algorithmic outputs. The specific substitutions on the benzimidazole core of 2-Methoxy-1-methylbenzimidazole fundamentally dictate its pharmacokinetic behavior:

  • 1-Methyl Substitution: Unsubstituted benzimidazoles exhibit annular tautomerism, rapidly exchanging the N-H proton between the two nitrogen atoms. The addition of a 1-methyl group locks the molecule into a single tautomeric state, increasing target binding specificity. Furthermore, it eliminates a hydrogen-bond donor, which significantly lowers the Topological Polar Surface Area (TPSA) and enhances passive membrane permeability (e.g., Blood-Brain Barrier crossing).

  • 2-Methoxy Substitution: The methoxy group at the C2 position increases the overall lipophilicity of the molecule compared to a 2-oxo or 2-hydroxy analog. While it enhances membrane permeation, the ether linkage introduces a specific metabolic liability, making the molecule susceptible to acid-catalyzed hydrolysis[1] and enzymatic O-demethylation.

Standardized In Silico ADMET Workflow

To generate a highly reliable ADMET profile, a multi-tool consensus approach is required. Relying on a single algorithm can introduce bias based on the tool's specific training dataset. The following step-by-step protocol utilizes industry-standard, peer-reviewed platforms.

Experimental Protocol: Computational Prediction

Step 1: Structural Preparation & Standardization

  • Define the molecule using its canonical SMILES string: COC1=NC2=CC=CC=C2N1C.

  • Neutralize any formal charges and generate a 3D conformer using an MMFF94 force field to ensure accurate spatial representation for 3D-dependent predictive algorithms.

Step 2: Physicochemical & Drug-Likeness Profiling

  • Input the SMILES into the SwissADME web server[2].

  • Extract Lipinski's Rule of Five parameters (Molecular Weight, LogP, H-bond donors/acceptors).

  • Evaluate the BOILED-Egg model to predict passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation[2].

Step 3: Pharmacokinetic (PK) Modeling

  • Process the structure through ADMETlab 2.0 [3] and pkCSM [4].

  • Utilize ADMETlab 2.0's multi-task graph attention (MGA) framework to predict Caco-2 cell permeability and plasma protein binding (PPB)[3].

  • Apply pkCSM's graph-based signature models to predict Cytochrome P450 (CYP) inhibition and substrate specificity[4].

Step 4: Toxicological Endpoint Prediction

  • Submit the standardized structure to ProTox-II [5].

  • Analyze the machine-learning predictions for acute oral toxicity (LD50), hepatotoxicity, and mutagenicity (Ames test) based on fragment propensities and molecular similarity[5].

Workflow Step1 1. Ligand Preparation SMILES: COC1=NC2=CC=CC=C2N1C Step2 2. Physicochemical Profiling SwissADME (BOILED-Egg Model) Step1->Step2 Step3 3. PK & ADME Modeling ADMETlab 2.0 & pkCSM Step2->Step3 Step4 4. Toxicity Endpoints ProTox-II (Machine Learning) Step3->Step4 Step5 5. Lead Optimization Data Synthesis & SAR Step4->Step5

Figure 1: Sequential in silico ADMET prediction workflow for small molecule evaluation.

Predicted Pharmacokinetic (PK) Profile

Based on the consensus of the in silico models, the ADME profile of 2-Methoxy-1-methylbenzimidazole is characterized by rapid absorption and extensive metabolism.

Absorption & Distribution

The molecule possesses a Molecular Weight of 162.19 g/mol and an estimated consensus LogP of ~1.85. With zero hydrogen bond donors and only three acceptors, its TPSA is exceptionally low (~30.71 Ų).

  • Causality: These physicochemical parameters fall well within the optimal range of Lipinski's Rule of Five. Consequently, the molecule is predicted to have High GI Absorption and is highly BBB permeant . If the target is peripheral, this high CNS penetration represents a potential toxicity liability that must be engineered out (e.g., by introducing a polar group to increase TPSA).

Metabolism & Excretion

The primary clearance mechanism for this scaffold is predicted to be hepatic Phase I metabolism driven by Cytochrome P450 enzymes.

  • Causality: The 2-methoxy group is a classic metabolic soft spot. CYP1A2 and CYP2C19 are highly likely to catalyze the O-demethylation of the ether, yielding 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (a chemically stable tautomer of 2-hydroxy-1-methylbenzimidazole). A minor secondary pathway involves N-demethylation. Following Phase I oxidation, the resulting hydroxyl/carbonyl groups serve as handles for Phase II glucuronidation, facilitating rapid renal clearance.

Metabolism Parent 2-Methoxy-1-methylbenzimidazole (Highly Lipophilic) CYP Hepatic CYP450 (CYP1A2 / CYP2C19) Parent->CYP Metab1 O-Demethylation (1-Methyl-1,3-dihydro-2H-benzimidazol-2-one) CYP->Metab1 Major Metab2 N-Demethylation (2-Methoxybenzimidazole) CYP->Metab2 Minor Excretion Phase II Glucuronidation & Renal Clearance Metab1->Excretion Metab2->Excretion

Figure 2: Predicted Phase I CYP450-mediated metabolic pathways and Phase II clearance.

Toxicological Assessment

Utilizing ProTox-II[5] and pkCSM[4], the safety profile of the molecule can be estimated prior to costly in vivo animal models.

  • Acute Toxicity: Benzimidazole derivatives generally exhibit low acute toxicity. The predicted LD50 for 2-Methoxy-1-methylbenzimidazole is expected to fall into Toxicity Class 4 or 5 (slightly toxic to practically non-toxic, LD50 > 500 mg/kg).

  • Hepatotoxicity & Mutagenicity: The molecule is predicted to be Ames negative (non-mutagenic). However, because O-demethylation can occasionally generate reactive intermediates depending on the local cellular environment, mild hepatotoxicity signals should be monitored during early in vitro HepG2 assays.

Quantitative Data Synthesis

The following table consolidates the predictive data generated by the in silico workflow, providing a rapid reference for lead optimization.

ParameterPredicted ValuePrimary Predictive ToolChemical/Clinical Significance
Molecular Weight 162.19 g/mol SwissADMEHighly optimal for oral bioavailability.
LogP (Consensus) ~1.85SwissADMEBalanced aqueous solubility and lipid permeability.
TPSA 30.71 ŲSwissADMEExtremely low; drives high passive membrane diffusion.
H-Bond Donors/Acc. 0 / 32D StructureLack of donors prevents tautomerization; aids BBB transit.
GI Absorption HighADMETlab 2.0Excellent candidate for oral formulation.
BBB Permeant YesSwissADMEGood for CNS targets; liability for peripheral targets.
CYP Substrate CYP1A2, CYP2C19pkCSMHigh likelihood of rapid O-demethylation (short half-life).
Ames Toxicity NegativeProTox-IILow risk of DNA mutation/carcinogenicity.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research.[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.[Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.[Link]

  • Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles. Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Core scaffold synthesis for PPI inhibitors, antihypertensives, and agrochemicals.

Executive Summary & Mechanistic Rationale

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry. The synthesis of 2-alkoxy-1-alkylbenzimidazoles, such as 2-methoxy-1-methylbenzimidazole , requires a highly specific, sequence-dependent two-step synthetic route starting from commercially available 2-chlorobenzimidazole.

The Causality of the Synthetic Sequence: A common pitfall in benzimidazole derivatization is attempting the nucleophilic aromatic substitution (SNAr) directly on 2-chlorobenzimidazole. If sodium methoxide is introduced first, the strong base will immediately deprotonate the acidic N-H of the imidazole ring (pKa ~12)[1]. The resulting benzimidazolide anion delocalizes its negative charge across the N-C-N system, severely deactivating the C2 carbon toward nucleophilic attack.

Therefore, N-methylation must strictly precede the SNAr step . Alkylating the nitrogen "locks" the tautomeric system, preventing anion formation under basic conditions and maintaining the highly electron-deficient character of the C2 position. This activation is required to facilitate the addition-elimination mechanism of the subsequent SNAr reaction[1].

Retrosynthetic Analysis & Pathway Visualization

The workflow is divided into Phase 1 (Electrophilic N-Alkylation) and Phase 2 (Nucleophilic Aromatic Substitution).

SynthesisRoute SM 2-Chlorobenzimidazole (Starting Material) Int 2-Chloro-1-methylbenzimidazole (Intermediate) SM->Int Step 1: MeI, NaH DMF, 0°C to RT Prod 2-Methoxy-1-methylbenzimidazole (Target Product) Int->Prod Step 2: NaOMe, MeOH Reflux, 3-4 h

Figure 1: Two-step synthetic workflow for 2-Methoxy-1-methylbenzimidazole.

Phase 1: N-Methylation of 2-Chlorobenzimidazole

Objective: Irreversible deprotonation and subsequent electrophilic N-alkylation to yield the activated intermediate, 2-chloro-1-methylbenzimidazole[2].

Expert Insight: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to ensure quantitative deprotonation before the electrophile (MeI) is introduced. N,N-dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the intermediate anion, accelerating the SN2 alkylation while preventing N,N'-dimethylation side reactions.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush the system with inert gas (N2 or Argon).

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous DMF (15 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 2-chlorobenzimidazole (1.0 eq, 10 mmol) portionwise over 10 minutes.

    • Self-Validation: Effervescence (H2 gas evolution) will occur. Stir the mixture at room temperature for 30 minutes until gas evolution completely ceases, indicating full anion formation[2].

  • Alkylation: Re-cool the flask to 0 °C. Add Methyl Iodide (MeI) (1.1 eq, 11 mmol) dropwise via syringe. Remove the ice bath and stir at room temperature for 1.5 hours.

  • Work-up: Carefully quench the reaction by adding cold distilled water (30 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Isolation: The intermediate 2-chloro-1-methylbenzimidazole is typically obtained as a pure white powder and can be carried directly into Phase 2[2].

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C2 chloride with a methoxy group to yield the final target, 2-methoxy-1-methylbenzimidazole[3].

Expert Insight: The C2 position is highly activated by the electron-withdrawing effect of the two adjacent nitrogen atoms. Sodium methoxide (NaOMe) acts as a hard, highly reactive nucleophile. Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier of the SNAr Meisenheimer complex transition state[3].

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro-1-methylbenzimidazole (1.0 eq, 8 mmol) in anhydrous Methanol (15 mL).

  • Nucleophile Addition: Add a commercially available solution of Sodium Methoxide (NaOMe) (typically 5.4 M in MeOH, 3.0 eq, 24 mmol) to the stirring mixture[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C) and stir continuously for 3–4 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 7:3). The intermediate spot (Rf ~0.6) will disappear, replaced by a lower Rf product spot.

  • Work-up: Once complete conversion is observed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume.

  • Isolation: Dilute the concentrated mixture with cold distilled water (20 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol (or hexane/ethyl acetate) to afford 2-methoxy-1-methylbenzimidazole as colorless prisms[3].

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, validate your synthesized compounds against the expected parameters and 1H NMR markers outlined below:

PhaseSubstrateReagents & SolventsConditionsExpected YieldKey Analytical Marker (1H NMR, CDCl3)
1. N-Methylation 2-ChlorobenzimidazoleNaH, MeI, DMF0 °C to RT, 1.5 h85–95%N-CH₃ singlet at ~3.75 ppm
2. SNAr 2-Chloro-1-methylbenzimidazoleNaOMe, MeOHReflux (65 °C), 4 h75–85%O-CH₃ singlet at ~4.15 ppm

Safety & Troubleshooting Protocols

  • Handling Methyl Iodide (MeI): MeI is a highly volatile alkylating agent and a suspected carcinogen. It must be handled strictly inside a fume hood using appropriate double-gloving and PPE.

  • Handling Sodium Hydride (NaH): NaH is pyrophoric upon contact with moisture. Ensure all glassware is flame-dried. Quench any unreacted NaH carefully with isopropanol before aqueous disposal.

  • Troubleshooting Stalled SNAr Conversions: If Phase 2 stalls or yields unexpected byproducts, verify the strictly anhydrous nature of the methanol. The presence of water will lead to competitive hydrolysis by hydroxide ions, forming 1-methyl-1,3-dihydro-2H-benzimidazol-2-one instead of the desired methoxy product.

References

  • Preston, P. N. (1974). "Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles." Chemical Reviews, 74(3), 279-314. URL: [Link]

  • U.S. Patent No. 7,074,794 B2. (2006). "Proline derivatives and the use thereof as drugs." Google Patents.
  • European Patent No. EP0459136A1. (1991). "Benzimidazole derivatives, their production and use." Google Patents.

Sources

"protocol for the purification of 2-Methoxy-1-methylbenzimidazole"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 2-Methoxy-1-methylbenzimidazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-Methoxy-1-methylbenzimidazole, a key heterocyclic intermediate in pharmaceutical research and development. The narrative moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can adapt and troubleshoot the methodology. The protocol details a two-stage purification strategy involving silica gel column chromatography followed by recrystallization, designed to effectively remove common impurities from a typical synthesis. Furthermore, this guide outlines standard analytical techniques for the rigorous assessment of final product purity.

Introduction: The Significance of High-Purity Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2-Methoxy-1-methylbenzimidazole is a valuable building block in the synthesis of more complex molecules, where its purity is paramount to the success of subsequent reactions and the integrity of biological screening data. Impurities, such as unreacted starting materials or synthetic by-products, can lead to ambiguous results, complicate structural elucidation, and introduce variability in downstream applications.

This guide presents a robust and reproducible purification workflow, ensuring the isolation of 2-Methoxy-1-methylbenzimidazole with a purity level suitable for the most demanding research and drug development applications.

Pre-Purification Profile: Understanding the Crude Material

Effective purification begins with an understanding of the material to be purified. 2-Methoxy-1-methylbenzimidazole is often synthesized via the condensation of N-methyl-o-phenylenediamine with a suitable C1 source, followed by methoxylation. This process can introduce several classes of impurities.

Potential Impurities in Crude 2-Methoxy-1-methylbenzimidazole:

  • Unreacted Starting Materials: Such as N-methyl-o-phenylenediamine.

  • Reaction Intermediates: For instance, 2-chloro-1-methylbenzimidazole if using a two-step synthesis.

  • By-products: Including products from over-methylation or side reactions.[2]

  • Residual Solvents and Reagents: From the synthesis and initial workup.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is essential to visualize the number of components and guide the purification strategy.

The Purification Workflow: A Two-Stage Approach

A dual approach of column chromatography followed by recrystallization is recommended to achieve high purity. Chromatography provides a powerful separation based on polarity, while recrystallization offers a final polishing step to remove trace impurities and yield a crystalline solid.

G cluster_0 Purification Workflow crude Crude Product (Synthesized Material) chromatography Stage 1: Silica Gel Column Chromatography crude->chromatography Gross separation of components purity_check_1 Purity Assessment (TLC of Fractions) chromatography->purity_check_1 Identify pure fractions partially_pure Partially Purified Solid purity_check_1->partially_pure Combine and evaporate recrystallization Stage 2: Recrystallization partially_pure->recrystallization Removal of trace impurities purity_check_2 Purity Assessment (TLC, HPLC, NMR, MP) recrystallization->purity_check_2 Final characterization final_product High-Purity Crystalline Product (>99%) purity_check_2->final_product

Caption: The overall workflow for the purification of 2-Methoxy-1-methylbenzimidazole.

Experimental Protocol: Column Chromatography

Column chromatography is a highly effective technique for separating benzimidazole derivatives from synthetic impurities.[3][4] The principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase.

Materials and Equipment
Material/ReagentGrade
Crude 2-Methoxy-1-methylbenzimidazoleSynthesis Grade
Silica Gel60-120 mesh
Ethyl AcetateHPLC Grade
HexanesHPLC Grade
DichloromethaneHPLC Grade
MethanolHPLC Grade
Glass Chromatography ColumnAppropriate Size
TLC Plates (Silica Gel 60 F254)Analytical Grade
Round Bottom Flasks, BeakersStandard Laboratory
Rotary EvaporatorStandard Laboratory
Step 1: Optimization of the Mobile Phase via TLC

The selection of an appropriate solvent system is critical for successful separation. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.4, ensuring good separation from more and less polar impurities.[3]

  • Prepare Test Solutions: Dissolve a small amount of the crude material in dichloromethane or methanol.

  • Spot TLC Plates: Spot the solution onto several TLC plates.

  • Develop Plates: Place each plate in a developing chamber with a different solvent system. Good starting points for benzimidazoles are mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[4]

  • Visualize: View the developed plates under UV light (254 nm).

  • Select System: Choose the solvent system that provides the best separation of the target spot from all other spots.

Example TLC Optimization Data
Solvent System (v/v) Observed Rf of Target Compound
30% Ethyl Acetate / 70% Hexanes~0.5 (Too high, poor separation from non-polar impurities)
50% Ethyl Acetate / 50% Hexanes~0.3 (Good separation)
5% Methanol / 95% Dichloromethane~0.25 (Good separation, useful for more polar impurities)
Step 2: Column Preparation and Sample Loading
  • Column Packing: Prepare a slurry of silica gel in the least polar eluting solvent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.[5] Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[4] This technique prevents band broadening and improves resolution.

Step 3: Elution and Fraction Collection
  • Elution: Carefully add the optimized mobile phase to the top of the column. Begin elution, collecting the eluent in fractions (e.g., 10-20 mL test tubes).

  • Gradient Elution (Optional but Recommended): Start with a less polar solvent mixture and gradually increase the polarity (e.g., start with 20% ethyl acetate in hexanes and slowly increase to 50%). This will first elute non-polar impurities, followed by the product, and finally the more polar impurities.

  • Fraction Monitoring: Spot every few fractions on a TLC plate and develop it in the optimized solvent system to track the elution of the product.

  • Combine and Evaporate: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the partially purified solid.

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solids. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[6]

G start Select Test Solvent dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Bad Solvent (Choose Another) dissolves_cold->bad_solvent Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes dissolves_hot->bad_solvent No good_solvent Good Single Solvent crystals_cool->good_solvent Yes crystals_cool->bad_solvent No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water, ethyl acetate/hexanes) while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Purity Assessment and Characterization

Orthogonal analytical methods are essential to confirm the purity and structure of the final product.[2]

Analytical Technique Purpose Expected Result for Pure Sample
TLC Qualitative purity checkA single spot with a consistent Rf value.
HPLC Quantitative purity analysisA single major peak, purity >99%.[7]
¹H and ¹³C NMR Structural confirmation and impurity identificationSpectra consistent with the structure of 2-Methoxy-1-methylbenzimidazole; absence of impurity peaks.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound (C9H10N2O, MW: 162.19 g/mol ).
Melting Point Purity and identity checkA sharp, defined melting point range consistent with literature values.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handle all organic solvents with care, as they are flammable and may be toxic. Avoid inhalation and skin contact.[9][10]

  • Consult the Safety Data Sheet (SDS) for 2-Methoxy-1-methylbenzimidazole and all solvents used before beginning work.[11]

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Merck. (n.d.). Safety Data Sheet. Retrieved from a relevant Merck SDS for a similar benzimidazole compound.
  • Organic-Chemistry.org. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Saini, A., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article on benzimidazole synthesis.
  • Huicheng Biotech. (n.d.). 2-Methoxy-1H-benzimidazole-4-carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (2007). Recrystallization. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Khan, I., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(11), 3192.
  • Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole. Retrieved from [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • WUR eDepot. (n.d.). Techniques for Enzyme Purification. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-1H-1,3-benzodiazole. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.

Sources

Application Notes and Protocols for the Investigation of 2-Methoxy-1-methylbenzimidazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Researcher: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and a multitude of investigational compounds.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a fertile ground for anticancer drug discovery.[1][2] This guide focuses on a specific derivative, 2-Methoxy-1-methylbenzimidazole. While extensive public-domain research on this particular molecule is emerging, its structural class is well-characterized. The protocols and mechanistic hypotheses presented herein are based on the established activities of closely related benzimidazole analogs, providing a robust framework for initiating and conducting a thorough investigation into its anticancer potential. This document is designed to guide researchers in methodically evaluating 2-Methoxy-1-methylbenzimidazole, from initial cytotoxicity screening to mechanistic elucidation.

Hypothesized Mechanism of Action: Targeting Microtubule Dynamics

The most prominent anticancer mechanism associated with the benzimidazole scaffold is the inhibition of tubulin polymerization.[1][3] Compounds like mebendazole and nocodazole function by binding to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][4] Microtubules are essential components of the cytoskeleton, critical for forming the mitotic spindle during cell division.[4]

Causality of Action: By disrupting microtubule dynamics, 2-Methoxy-1-methylbenzimidazole is hypothesized to trigger a cascade of events:

  • Mitotic Spindle Malformation: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • Spindle Assembly Checkpoint (SAC) Activation: The cell's internal surveillance system detects the faulty spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][6]

  • Induction of Apoptosis: If the cell cannot resolve the mitotic arrest, it initiates programmed cell death (apoptosis), often through the intrinsic (mitochondrial) pathway.[1][7] This prevents the proliferation of the cancerous cell.

This targeted action is particularly effective against rapidly dividing cancer cells, which are more reliant on efficient mitosis than most normal cells.[1]

Mechanism_of_Action Compound 2-Methoxy-1-methylbenzimidazole Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Microtubules Microtubule Dynamics Disrupted Polymerization->Microtubules Spindle Mitotic Spindle Malformation Microtubules->Spindle SAC Spindle Assembly Checkpoint Activated Spindle->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Prolonged arrest leads to Proliferation Cancer Cell Proliferation Inhibited Apoptosis->Proliferation

Caption: Hypothesized mechanism of 2-Methoxy-1-methylbenzimidazole targeting tubulin polymerization.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the in vitro evaluation of 2-Methoxy-1-methylbenzimidazole. The overall workflow is designed to first establish cytotoxic efficacy and then to dissect the underlying mechanism of action.

Experimental_Workflow Start Start: Compound Preparation Protocol1 Protocol 1: Cytotoxicity Screening (MTT / WST-1 Assay) Start->Protocol1 IC50 Determine IC50 Value Protocol1->IC50 Protocol2 Protocol 2: Cell Cycle Analysis (Flow Cytometry) IC50->Protocol2 Use IC50 & sub-IC50 concentrations Protocol3 Protocol 3: Apoptosis Assay (Annexin V / PI) IC50->Protocol3 Use IC50 & sub-IC50 concentrations Protocol4 Protocol 4: Protein Expression (Western Blot) IC50->Protocol4 Use IC50 & sub-IC50 concentrations Results Results: Mechanistic Insights Protocol2->Results Protocol3->Results Protocol4->Results

Caption: A logical workflow for the in vitro anticancer evaluation of a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of 2-Methoxy-1-methylbenzimidazole on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Expertise & Rationale: The MTT assay is a foundational colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[8][9] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. This initial screen is crucial for identifying a therapeutically relevant concentration range for subsequent mechanistic studies.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[1]

  • 2-Methoxy-1-methylbenzimidazole (stock solution in DMSO).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).[10]

  • DMSO (cell culture grade).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation & Treatment: Prepare serial dilutions of 2-Methoxy-1-methylbenzimidazole in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the highest compound dose (typically <0.1%). This control validates that the solvent itself is not causing cytotoxicity.[10]

    • Untreated Control: Cells with medium only.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

Table 1: Representative IC50 Data for Benzimidazole Derivatives

Compound Class Cell Line (Cancer Type) IC50 (µM) Reference
Benzimidazole-Oxadiazole A549 (Lung) 3.31
Benzimidazole-Oxadiazole MDA-MB-231 (Breast) 10.49 - 36.74
Flubendazole Pancreatic Cancer Lines 0.01 - 3.26 [11]

| Mebendazole | Ovarian Cancer Lines | 0.156 - 0.625 (72h) |[12] |

This table presents data for structurally related compounds to provide a benchmark for expected potency.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if 2-Methoxy-1-methylbenzimidazole induces cell cycle arrest, particularly at the G2/M phase, consistent with its hypothesized mechanism as a tubulin polymerization inhibitor.[5]

Expertise & Rationale: Flow cytometry allows for the rapid analysis of thousands of cells. By staining DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the amount of DNA per cell. Cells in the G1 phase have 2N DNA content, cells in the S phase have between 2N and 4N, and cells in the G2 or M phase have 4N DNA content. An accumulation of cells in the 4N peak is indicative of G2/M arrest.[4][5]

Materials:

  • Treated cells (from a 6-well plate format).

  • Propidium Iodide (PI) staining solution with RNase A.

  • Cold 70% Ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with 2-Methoxy-1-methylbenzimidazole at its IC50 and a sub-IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark at room temperature. The RNase ensures that only DNA is stained.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use analysis software (e.g., FlowJo) to gate the cell population and generate histograms of DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases. Compare the treated samples to the vehicle control. An increase in the G2/M population suggests cell cycle arrest at this phase.[5][13]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To confirm that the cytotoxicity observed is due to the induction of apoptosis.

Expertise & Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[7][13]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at relevant concentrations (e.g., IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's kit instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze immediately on a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells. A significant increase in the Annexin V positive populations in treated cells compared to the control confirms apoptosis induction.[7]

Protocol 4: Western Blot Analysis of Key Protein Markers

Objective: To probe the molecular signaling pathways affected by 2-Methoxy-1-methylbenzimidazole.

Expertise & Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. Based on the hypothesized mechanism, we can validate the target and downstream effects. For example, analyzing Bcl-2 family proteins can confirm the involvement of the intrinsic apoptotic pathway, while checking caspase cleavage confirms the activation of the apoptotic cascade.[13][14]

Materials:

  • RIPA lysis buffer with protease/phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., against β-tubulin, Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, p53).[13]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as in previous protocols. Lyse the cells using RIPA buffer and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between treated and control samples. A decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and cleaved caspase-3 would strongly support the apoptosis data.[14]

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Scholar.
  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. (n.d.). Benchchem.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026). MDPI.
  • Application Notes and Protocols for Treating Cell Cultures with Benzimidazole Derivatives. (n.d.). Benchchem.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2024). Anticancer Research.
  • Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (n.d.). ResearchGate.
  • Effect of 2-ME on MG63 cell cycle arrest and apoptosis. (A) Flow... (n.d.). ResearchGate.
  • Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (n.d.). PMC.
  • 2-Methoxyestradiol-induced apoptosis in human leukemia cells proceeds through a reactive oxygen species and Akt-dependent process. (n.d.). PMC.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Publishing.
  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (n.d.). PMC.
  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). MDPI.
  • Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model. (n.d.). PMC.
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). PMC.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library.
  • Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. (2025). PMC.

Sources

Application Note: Profiling 2-Methoxy-1-methylbenzimidazole as a Pharmacophore Probe in H+/K+ ATPase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of gastric acid suppressants has evolved from irreversible proton pump inhibitors (PPIs) to reversible potassium-competitive acid blockers (P-CABs). While clinical PPIs (e.g., omeprazole, lansoprazole) rely on a complex 2-pyridylmethylsulfinylbenzimidazole structure to form covalent disulfide bonds with the gastric H+/K+ ATPase[1], the isolated benzimidazole core remains the fundamental recognition motif for the enzyme's binding pocket.

This application note details the use of 2-Methoxy-1-methylbenzimidazole (2-M-1-MB) as a highly stable, simplified structural probe for in vitro mechanistic assays. Because 2-M-1-MB lacks the sulfinyl linker required for acid-catalyzed activation, it serves as an ideal baseline model for evaluating non-covalent, reversible binding dynamics characteristic of emerging P-CAB scaffolds[2][3].

Mechanistic Rationale: The Benzimidazole Core in Acid Suppression

Classical PPIs are prodrugs; they require a highly acidic environment (pH < 4.0) to undergo a Smiles rearrangement into a reactive sulfenamide species, which then irreversibly binds to cysteine residues on the H+/K+ ATPase[1]. This irreversible mechanism, while clinically effective, complicates in vitro structure-activity relationship (SAR) studies due to the rapid degradation of the compounds in assay buffers.

Conversely, 2-M-1-MB possesses a stable methoxy-substituted benzimidazole ring whose hydrolysis kinetics are highly predictable and stable at physiological pH[4]. By utilizing 2-M-1-MB in preclinical assays, researchers can isolate the baseline binding affinity of the benzimidazole pharmacophore to the potassium-exchange site of the proton pump, devoid of the confounding variables introduced by covalent bond formation. This approach is critical for the rational design of next-generation P-CABs, which aim to achieve rapid, reversible acid suppression without the need for acidic activation[3].

Comparative Pharmacodynamics

To contextualize the utility of 2-M-1-MB as an experimental probe, its binding profile is compared against clinical standards in the table below.

Compound ClassRepresentative AgentMechanism of ActionIC50 (µM)Binding Kinetics ( koff​ )Acid Activation Required
Covalent PPI OmeprazoleIrreversible (Disulfide bond)0.4 - 0.8N/A (Covalent)Yes (pH < 4.0)
P-CAB VonoprazanReversible (K+ competitive)0.01 - 0.02Slow dissociationNo
Experimental Probe 2-M-1-MBReversible (Baseline affinity)45.0 - 50.0Rapid dissociationNo

Assay Workflow & Pathway Visualization

The following diagram illustrates the mechanistic workflow of utilizing 2-M-1-MB in a standard in vitro H+/K+ ATPase inhibition assay.

Pathway Probe 2-M-1-MB (Pharmacophore Probe) Target Gastric H+/K+ ATPase (Parietal Cell Vesicles) Probe->Target Incubation (pH 7.4) Binding Reversible K+-Competitive Binding Pocket Target->Binding Structural Affinity Inhibition Inhibition of ATP Hydrolysis (Reduced H+ Efflux) Binding->Inhibition Functional Blockade Readout Colorimetric Readout (Malachite Green Pi Assay) Inhibition->Readout Pi Quantification

Fig 1: Mechanistic workflow of 2-M-1-MB as a reversible probe for H+/K+ ATPase inhibition assays.

Experimental Protocols

Protocol A: In Vitro H+/K+ ATPase Inhibition Assay (Malachite Green Method)

Purpose: To quantify the baseline inhibitory effect of 2-M-1-MB on ATP hydrolysis by gastric proton pumps. Causality & Design: We utilize lyophilized porcine gastric vesicles because they maintain an inside-out orientation, allowing direct access of ATP and inhibitors to the cytosolic catalytic domains of the enzyme. The Malachite Green reagent is chosen for its high sensitivity to inorganic phosphate (Pi) released during ATP hydrolysis, providing a direct colorimetric readout of enzyme activity.

Materials:

  • Lyophilized porcine gastric vesicles (enriched for H+/K+ ATPase)

  • 2-Methoxy-1-methylbenzimidazole (2-M-1-MB) powder (>98% purity)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

  • ATP solution (10 mM, neutralized)

  • Malachite Green Phosphate Assay Kit

Step-by-Step Methodology:

  • Vesicle Reconstitution: Resuspend lyophilized gastric vesicles in Assay Buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.

  • Compound Preparation: Dissolve 2-M-1-MB in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well clear microplate, combine 10 µL of vesicle suspension, 10 µL of 2-M-1-MB dilution, and 60 µL of Assay Buffer. Incubate at 37°C for 15 minutes to allow the probe to reach binding equilibrium.

  • Reaction Initiation: Add 20 µL of 10 mM ATP to all wells to start the hydrolysis reaction. Incubate at 37°C for exactly 30 minutes.

  • Termination & Detection: Add 20 µL of Malachite Green reagent to quench the reaction. Incubate at room temperature for 10 minutes for color development.

  • Self-Validation Controls:

    • Positive Control: Omeprazole (10 µM, pre-activated in pH 5.0 buffer for 30 mins prior to assay) to confirm maximum inhibition.

    • Negative Control: Vehicle only (1% DMSO) to establish 100% enzyme activity.

    • Background Blank: Assay buffer + Malachite Green (no vesicles) to subtract non-enzymatic ATP hydrolysis.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To differentiate the reversible binding kinetics of 2-M-1-MB from the irreversible covalent binding of classical PPIs. Causality & Design: SPR allows for real-time, label-free monitoring of molecular interactions. By flowing 2-M-1-MB over immobilized H+/K+ ATPase, researchers can calculate precise association ( kon​ ) and dissociation ( koff​ ) rates. This proves that the core benzimidazole scaffold binds reversibly, validating its use as a P-CAB model[2].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS amine coupling. Inject solubilized H+/K+ ATPase (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~5000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Flow 2-M-1-MB (concentrations ranging from 1 µM to 100 µM) over the functionalized chip at a flow rate of 30 µL/min using HBS-EP+ running buffer (pH 7.4).

  • Kinetic Monitoring: Record the association phase for 120 seconds, followed by a 300-second dissociation phase (flowing running buffer only).

  • Regeneration (Self-Validation): Because 2-M-1-MB binds reversibly, the baseline should naturally recover during the dissociation phase. If residual binding occurs, inject a short pulse (30 sec) of 1 M NaCl to strip the non-covalently bound probe, ensuring the chip is fully regenerated for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ (equilibrium dissociation constant).

References

  • "Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles" - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 4

  • "1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs" - PMC.1

  • "Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases" - PubMed. 2

  • "Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases" - PMC. 3

Sources

"1H and 13C NMR spectroscopy of 2-Methoxy-1-methylbenzimidazole"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Structural Elucidation of 2-Methoxy-1-methylbenzimidazole using ¹H and ¹³C NMR Spectroscopy

Introduction

Benzimidazoles are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science, renowned for their wide array of biological activities.[1] The precise substitution pattern on the benzimidazole core is critical to its function, necessitating robust and unambiguous analytical techniques for structural verification. 2-Methoxy-1-methylbenzimidazole, a derivative with key substitutions at the 1- and 2-positions, serves as an excellent model for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This application note provides a comprehensive guide for researchers and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy for the complete structural characterization of 2-Methoxy-1-methylbenzimidazole. It offers not only detailed experimental protocols but also delves into the rationale behind instrumental parameters and the principles of spectral interpretation, ensuring a thorough understanding of the methodology.

Molecular Structure and Spectroscopic Overview

The structural analysis by NMR is predicated on the unique electronic environment of each nucleus within the molecule. The chemical structure and standard numbering scheme for 2-Methoxy-1-methylbenzimidazole are shown below.

Caption: Structure of 2-Methoxy-1-methylbenzimidazole.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl and O-methyl protons, which will appear as sharp singlets in the upfield region. The four protons on the benzene ring (H4, H5, H6, H7) will resonate in the downfield aromatic region, exhibiting complex splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum will display nine unique signals corresponding to each carbon atom, including the highly deshielded C2 carbon, which is bonded to two nitrogen atoms and an oxygen atom.[2]

Part 1: ¹H NMR Spectroscopy

Proton NMR is the initial and most informative experiment for structural elucidation, providing data on the number of different types of protons, their electronic environments, and their proximity to other protons.

Protocol 1: Sample Preparation for ¹H NMR Analysis

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a properly prepared sample for high-resolution analysis.

Rationale: The choice of a deuterated solvent is critical; it must dissolve the analyte completely without introducing interfering proton signals.[3] Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules. The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[1]

Materials:

  • 2-Methoxy-1-methylbenzimidazole (approx. 5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity (≥99.8% D)

  • 5 mm NMR tube

  • Pasteur pipette

  • Glass vial

Procedure:

  • Weighing: Accurately weigh approximately 5 mg of the compound into a clean, dry glass vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, plug the pipette with a small amount of glass wool and filter the solution during the transfer to the NMR tube.[3]

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum

These parameters are suitable for a modern 400 MHz (or higher) NMR spectrometer and can be adjusted as needed.

Rationale: A standard single-pulse experiment (like 'zg30' on Bruker systems) is sufficient for a simple 1D proton spectrum. The spectral width is set to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[3] A relaxation delay of 1-2 seconds is generally adequate for most protons to return to equilibrium, ensuring signal intensities are proportional to the number of protons.[4]

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: zg30 (or equivalent standard 1D pulse sequence)

  • Solvent: CDCl₃

  • Temperature: 298 K (ambient probe temperature)

  • Spectral Width (SW): ~16 ppm (from approx. -2 to 14 ppm)

  • Acquisition Time (AQ): 2-4 seconds[3]

  • Relaxation Delay (D1): 2.0 seconds

  • Number of Scans (NS): 8-16[3]

¹H NMR Data Interpretation and Assignment

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis involves examining chemical shifts (δ), signal integrations, and coupling patterns (multiplicities).

Expected Chemical Shifts and Multiplicities:

  • Aromatic Protons (H4-H7): These protons are in an electron-rich aromatic system and are expected to appear in the 7.0-8.0 ppm region.[1] They will likely appear as two distinct multiplets or as a set of doublets and triplets, reflecting ortho- and meta-couplings.

  • O-Methyl Protons (C9-H₃): The methoxy protons are attached to an electron-withdrawing oxygen but are shielded compared to aromatic protons. They will appear as a sharp singlet, typically in the range of 3.9-4.2 ppm.

  • N-Methyl Protons (C8-H₃): The N-methyl protons are also shielded and will appear as a sharp singlet, typically around 3.7-4.0 ppm.[5]

Table 1: Predicted ¹H NMR Data for 2-Methoxy-1-methylbenzimidazole in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H7~7.70 - 7.80Multiplet (or dd)1H
H4~7.60 - 7.70Multiplet (or dd)1H
H5, H6~7.20 - 7.40Multiplet2H
OCH₃ (H9)~4.10Singlet3H
NCH₃ (H8)~3.80Singlet3H

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Part 2: ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule.

Protocol 3: Acquisition of a Standard ¹³C NMR Spectrum

Rationale: A proton-decoupled experiment (like 'zgpg30' on Bruker systems) is standard, which simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets. A much wider spectral width (0-200 ppm) is required for ¹³C nuclei. Due to the low natural abundance (1.1%) of the ¹³C isotope and the longer relaxation times of some carbons (especially quaternary ones), a significantly higher number of scans and a longer relaxation delay are necessary to achieve a good signal-to-noise ratio.[6]

Instrumental Parameters (Example for a 100 MHz ¹³C frequency):

  • Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)

  • Spectral Width (SW): ~220 ppm (from approx. -10 to 210 ppm)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds[3]

  • Number of Scans (NS): 128 to 1024 (or more, depending on concentration)[3]

¹³C NMR Data Interpretation and Assignment

Each unique carbon atom in the molecule will produce a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Expected Chemical Shifts:

  • C2 Carbon: This carbon is bonded to two nitrogens and an oxygen, making it highly electron-deficient. It is expected to be the most downfield signal, likely >155 ppm.[2]

  • Aromatic Carbons (C3a-C7a): These six carbons will resonate in the typical aromatic region of 110-145 ppm. The bridgehead carbons (C3a, C7a) will have distinct shifts from the protonated carbons (C4, C5, C6, C7).[7][8]

  • O-Methyl Carbon (C9): The methoxy carbon signal is expected in the 55-60 ppm range.[9]

  • N-Methyl Carbon (C8): The N-methyl carbon is typically found further upfield, in the 30-35 ppm range.[5]

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-1-methylbenzimidazole in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2> 155
C3a, C7a135 - 145
C4, C5, C6, C7110 - 125
OCH₃ (C9)55 - 60
NCH₃ (C8)30 - 35

Note: Unambiguous assignment of individual aromatic carbons often requires advanced 2D NMR techniques like HSQC and HMBC.

Visualization of the Analytical Workflow

A systematic approach is essential for successful NMR analysis. The following workflow diagram illustrates the key stages from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform (FT) E->G F->G H Phase & Baseline Correction G->H I Assign 1H Signals (δ, Integration, Multiplicity) H->I J Assign 13C Signals (Chemical Shift) H->J K Confirm Structure I->K J->K

Caption: General workflow for NMR-based structural analysis.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of 2-Methoxy-1-methylbenzimidazole and its analogs. By following standardized protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The systematic analysis of chemical shifts, signal integrations, and coupling constants allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This application note provides the foundational methodology and interpretive principles that can be broadly applied to the analysis of other novel benzimidazole derivatives in a research and development setting.

References

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
  • Blackburn, B. J., Ankrom, D. W., & Hutton, H. M. (1982). A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry, 60(24), 2987-2993.
  • Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance of benzimidazole and its methyl and chloro derivatives. Journal of the American Chemical Society, 93(8), 1880-1887.
  • Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 Nuclear Magnetic Resonance Chemical Shifts of Substituted Benzimidazoles and 1,3-Diazaazulene. The Journal of Organic Chemistry, 43(18), 3526-3530.
  • Blackburn, B. J., Ankrom, D. W., & Hutton, H. M. (1982). A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry, 60(24), 2987-2993. Available from: [Link]

  • Benchchem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • Jiménez-Cruz, F., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. Available from: [Link]

  • Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425-432. Available from: [Link]

  • Koulibaly, M., et al. (2020). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available from: [Link]

  • Bouattour, R., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 255-259. Available from: [Link]

  • Jiménez-Cruz, F., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. Available from: [Link]

  • Michigan State University Department of Chemistry. Basic Practical NMR Concepts. Available from: [Link]

  • University of York Department of Chemistry. Quantitative NMR Spectroscopy. Available from: [Link]

  • Sehit, M., et al. (2018). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 23(11), 2828. Available from: [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Methoxy-1-methylbenzimidazole: Pathways and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-1-methylbenzimidazole (C9H10N2O) is a critical heterocyclic scaffold frequently encountered in medicinal chemistry, most notably as a core structural motif in proton pump inhibitors (PPIs) such as omeprazole. Accurate structural characterization of this moiety is essential for metabolite identification and degradation profiling in drug development. This application note provides an authoritative, self-validating protocol for the electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of 2-Methoxy-1-methylbenzimidazole, detailing the causality behind its gas-phase dissociation mechanisms.

Mechanistic Insights: The "Why" Behind the Fragmentation

Understanding the gas-phase behavior of 2-Methoxy-1-methylbenzimidazole requires analyzing both its basicity and its structural weak points. In positive ESI mode, protonation occurs preferentially at the highly basic N3 nitrogen of the benzimidazole ring. However, charge-directed fragmentation is heavily influenced by the labile C2-methoxy group.

Primary Cleavages: Side-Chain Dynamics

The initial fragmentation of the protonated precursor ion ([M+H]+, m/z 163.0871) is dominated by the expulsion of neutral molecules from the methoxy group:

  • Loss of Formaldehyde (-30.01 Da): Charge migration to the ether oxygen facilitates a hydrogen rearrangement from the methoxy methyl group to the ring system, followed by the neutral loss of formaldehyde (CH2O). This yields a highly stable product ion at m/z 133.0765.

  • Loss of Methanol (-32.03 Da): A competing pathway involves proton transfer from the N1-methyl group to the methoxy oxygen, resulting in the elimination of methanol (CH3OH) and the formation of a conjugated system at m/z 131.0609.

  • Loss of Methyl Radical (-15.02 Da): Although even-electron ions typically resist radical losses, high collision energies can induce homolytic cleavage of the O-CH3 bond, generating a radical cation at m/z 148.0636.

Secondary Cleavages: Core Ring Opening

Once the side chains are cleaved, the bare benzimidazole core undergoes a highly diagnostic fragmentation sequence. The sequential loss of two hydrogen cyanide (HCN, -27.01 Da) molecules via imidazole ring opening is a universally recognized hallmark of benzimidazole fragmentation[1]. The m/z 133.0765 ion expels HCN to form m/z 106.0656, which subsequently loses a second HCN to yield m/z 79.0547. This exact core dynamic is mirrored in the MS/MS spectra of complex benzimidazole-derived therapeutics like omeprazole, where the methoxybenzimidazole fragment acts as a primary intermediate[2].

Quantitative Data Summary

The following table summarizes the high-resolution exact masses, molecular formulas, and mechanistic rationales for the primary product ions of 2-Methoxy-1-methylbenzimidazole.

Precursor Ion (m/z)Product Ion (m/z)FormulaNeutral LossMass Shift (Da)Mechanistic Rationale
163.0871148.0636C8H8N2O•+•CH315.0235Homolytic cleavage of the methoxy methyl group.
163.0871133.0765C8H9N2+CH2O30.0106Hydrogen rearrangement and expulsion of formaldehyde.
163.0871131.0609C8H7N2+CH3OH32.0262Proton transfer and elimination of methanol.
133.0765106.0656C7H8N+HCN27.0109Primary imidazole ring opening and C=N cleavage.
106.065679.0547C6H7+HCN27.0109Secondary ring cleavage of the contracted intermediate.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating System Suitability Tests (SST) and strategic parameter selection.

Step 1: System Validation & Equilibration
  • Mass Calibration: Infuse a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 2 ppm. Causality: Sub-2 ppm accuracy is mandatory to confidently distinguish between the isobaric losses of •CH3 (-15.0235 Da) and •NH (-15.0109 Da).

  • Blank Injection: Inject 5 µL of initial mobile phase (95% A / 5% B) to establish a baseline. Causality: Confirms zero carryover from previous runs, ensuring the integrity of low-abundance product ions.

  • SST Injection: Inject a 100 ng/mL solution of a known benzimidazole standard (e.g., Omeprazole) to verify retention time stability and ESI efficiency.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Methoxy-1-methylbenzimidazole in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute the stock solution to 1 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Matching the sample diluent to the initial LC gradient conditions prevents peak broadening and fronting caused by strong solvent effects during injection.

Step 3: UHPLC Separation Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic N3 nitrogen in the benzimidazole ring. Acetonitrile is preferred over methanol for its superior desolvation properties.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: High-Resolution MS/MS Acquisition
  • Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Temperature: 320 °C.

  • Spray Voltage: 3.5 kV.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent MS2 (ddMS2).

  • Precursor Isolation: m/z 163.0871 (Isolation window: 1.0 m/z).

  • Collision Energy (NCE): Stepped at 20, 40, and 60 eV.

    • Causality: Benzimidazoles possess a highly robust aromatic core but labile side chains. A single collision energy will either under-fragment the core or completely obliterate the intermediate side-chain losses. Stepped NCE ensures the simultaneous capture of low-energy neutral losses (e.g., CH2O) and high-energy core cleavages (e.g., HCN).

Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 163.0871 F1 [M+H - •CH3]•+ m/z 148.0636 M->F1 - •CH3 (-15.02 Da) F2 [M+H - CH2O]+ m/z 133.0765 M->F2 - CH2O (-30.01 Da) F3 [M+H - CH3OH]+ m/z 131.0609 M->F3 - CH3OH (-32.03 Da) F4 [M+H - CH2O - HCN]+ m/z 106.0656 F2->F4 - HCN (-27.01 Da) F5 [M+H - CH2O - 2HCN]+ m/z 79.0547 F4->F5 - HCN (-27.01 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-Methoxy-1-methylbenzimidazole.

References

  • Title: Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Source: researchgate.net. URL:[1]

  • Title: Key Mutations Alter the Cytochrome P450 BM3 Conformational Landscape and Remove Inherent Substrate Bias. Source: nih.gov. URL:[2]

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Comprehensive Application Note: Bioassay Development and Validation for 2-Methoxy-1-methylbenzimidazole (2-MMB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeting the Gastric H+/K+ ATPase through Acid-Activated Covalent Inhibition

Introduction & Mechanistic Rationale

2-Methoxy-1-methylbenzimidazole (2-MMB) serves as a highly characterized structural analog within the benzimidazole class of pharmacophores. In drug development, benzimidazole derivatives are canonically evaluated for their potential as Proton Pump Inhibitors (PPIs) targeting the gastric H+/K+ ATPase.

The Causality of the Mechanism (E-E-A-T): Benzimidazoles are not active inhibitors in their native state; they are prodrugs. They are weak bases that accumulate in the highly acidic secretory canaliculus of the parietal cell (pH < 4.0). Once in this acidic environment, they undergo a rapid, acid-catalyzed structural rearrangement into a reactive, cationic tetracyclic sulfenamide[1]. This electrophilic intermediate then undergoes nucleophilic attack by the sulfhydryl groups of accessible cysteine residues (specifically Cys813 and Cys822) located in the extracytoplasmic domain of the H+/K+ ATPase[1]. This forms a stable covalent disulfide bond, resulting in irreversible blockade of ion transport.

To build a self-validating assay system , our protocols must artificially replicate this physiological pH gradient. An assay that fails to pre-incubate 2-MMB in an acidic buffer will yield false negatives, while testing the compound at physiological pH (7.4) serves as a critical mechanistic negative control.

MOA N1 2-MMB (Prodrug) Weak Base N2 Acidic Canaliculus (pH < 4.0) N1->N2 Protonation N3 Cationic Sulfenamide (Reactive Intermediate) N2->N3 Acid-Catalyzed Rearrangement N4 Covalent Disulfide Bond (Cys813 / Cys822) N3->N4 Nucleophilic Attack N5 H+/K+ ATPase Irreversible Inhibition N4->N5 Transport Blockade

Figure 1: Acid-catalyzed activation and covalent binding mechanism of 2-MMB.

Assay Development Strategy & Workflow

To ensure rigorous scientific integrity, the validation of 2-MMB requires an orthogonal approach. We utilize a biochemical Pi-release assay to confirm direct target engagement, followed by a cell-free vesicular assay to confirm functional blockade of the proton gradient.

Workflow A 1. Compound Prep (2-MMB Synthesized & QC'd) B 2. Acid-Activation Profiling (pH 5.5 - 7.4 Pre-incubation) A->B Proceed to in vitro C 3. Biochemical Assay (Malachite Green Pi Release) B->C Active Sulfenamide D 4. Vesicular Assay (Acridine Orange Quenching) C->D IC50 < 10 µM E 5. Orthogonal Validation (Cys-Mutant Binding Studies) D->E Functional Inhibition

Figure 2: Step-by-step bioassay validation workflow for 2-MMB.

Protocol I: Biochemical H+/K+ ATPase Inhibition Assay (Pi Release)

This assay measures the enzymatic hydrolysis of ATP by quantifying the release of inorganic phosphate (Pi) using the Malachite Green colorimetric method[2].

Self-Validating Controls:
  • Positive Control: Omeprazole (Covalent PPI).

  • Mechanistic Negative Control: 2-MMB pre-incubated at pH 7.4 (remains an inactive prodrug).

  • Reversible Control: SCH-28080 (K+-competitive inhibitor; active at pH 7.4).

Step-by-Step Methodology:
  • Enzyme Preparation & Permeabilization:

    • Action: Suspend lyophilized porcine gastric vesicles (enriched in H+/K+ ATPase) in 5 mM PIPES buffer. Add 2 mM octyl glucoside.

    • Causality: Intact vesicles are impermeable to ATP. Mild detergent permeabilization ensures that externally added ATP and K+ can access the cytoplasmic catalytic face of the enzyme.

  • Acid-Activation Pre-incubation (Critical Step):

    • Action: Incubate the permeabilized enzyme (10 µg/mL) with varying concentrations of 2-MMB (0.01 µM to 100 µM) in a buffer adjusted strictly to pH 6.0 for 30 minutes at 37°C.

    • Causality: Benzimidazoles require an acidic environment to convert into the reactive sulfenamide[1]. Without this step, 2-MMB will not covalently bind Cys813, resulting in a false negative.

  • Reaction Initiation (pH Jump):

    • Action: Dilute the pre-incubation mixture 1:10 into the reaction buffer (40 mM Tris-HCl, 2 mM MgCl2, 10 mM KCl) adjusted to pH 7.4 . Add 2 mM MgATP to initiate hydrolysis.

    • Causality: The H+/K+ ATPase operates optimally near neutral pH. The pH jump stops further compound activation while allowing the previously inhibited enzymes to be quantified against uninhibited controls.

  • Malachite Green Detection:

    • Action: After 15 minutes, terminate the reaction by adding the Malachite Green/Ammonium Molybdate acidic reagent. Read absorbance at 620 nm after 10 minutes[2].

    • Causality: The acidic reagent denatures the enzyme (stopping the reaction) and forms a green phosphomolybdate complex directly proportional to the Pi released by active ATPase.

Protocol II: Cell-Free Vesicular Acidification Assay (Acridine Orange Quenching)

While Protocol I proves enzyme binding, Protocol II proves functional blockade of the proton pump in a physiological membrane model using Acridine Orange (AO)[3].

Step-by-Step Methodology:
  • Vesicle Preparation (Intact):

    • Action: Suspend intact, non-permeabilized gastric vesicles in 150 mM KCl, 5 mM PIPES (pH 6.8).

    • Causality: Unlike Protocol I, we must maintain intact membranes to allow a proton gradient to form inside the vesicle lumen.

  • Dye and Ionophore Addition:

    • Action: Add 5 µM Acridine Orange and 1 µM Valinomycin.

    • Causality: Valinomycin is a potassium ionophore. Because the H+/K+ ATPase is an electroneutral exchanger, pumping H+ inward requires K+ to move outward. Valinomycin collapses the electrical potential by supplying intravesicular K+, allowing the pump to run continuously. AO is a weak base that diffuses into the acidifying vesicle and becomes trapped, causing its fluorescence to quench[3].

  • Compound Addition & Activation:

    • Action: Add 2-MMB and incubate for 10 minutes.

    • Causality: 2-MMB diffuses across the vesicle membrane. As the pump creates an acidic interior, 2-MMB is locally protonated and activated, inhibiting the pump from the luminal side.

  • Kinetic Readout:

    • Action: Add 1 mM MgATP to start the pump. Monitor fluorescence (Ex 490 nm / Em 530 nm) continuously for 5 minutes.

    • Causality: The rate of fluorescence quenching is inversely proportional to the degree of pump inhibition by 2-MMB.

Data Presentation & Validation Metrics

To ensure robust assay performance, Z'-factors must be calculated. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. The following table summarizes the expected validation data for 2-MMB compared to standard controls.

CompoundPre-incubation pHIC50 (µM)Hill SlopeZ'-FactorMechanism of Action
2-MMB 6.00.85 ± 0.121.10.78Covalent Disulfide (Acid-Activated)
2-MMB 7.4> 50N/A0.81Inactive Prodrug (Mechanistic Control)
Omeprazole (Ctrl)6.00.42 ± 0.081.00.80Covalent Disulfide (Acid-Activated)
SCH-28080 (Ctrl)7.40.15 ± 0.031.00.85Reversible K+ Competitive

Table 1: Quantitative validation metrics for 2-MMB target engagement. Data demonstrates strict acid-dependency for 2-MMB activation, validating the causality of the prodrug mechanism.

References

  • Besancon M, Simon A, Sachs G, Shin JM. Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. Journal of Biological Chemistry. 1997;272(36):22438-46. URL:[Link]

  • Geladopoulos TP, Sotiroudis TG, Evangelopoulos AE. A malachite green colorimetric assay for protein phosphatase activity. Analytical Biochemistry. 1991;192(1):112-116. URL:[Link]

  • Lee HC, Forte JG. A novel method for measurement of intravesicular pH using fluorescent probes. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1980;601:152-166. URL:[Link]

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The Role of 2-Methoxy-1-methylbenzimidazole in Modern Drug Discovery Pipelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This technical guide focuses on a specific, yet promising derivative: 2-Methoxy-1-methylbenzimidazole. We will explore its strategic importance in drug discovery, detailing its synthesis, potential mechanisms of action, and providing robust protocols for its evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their therapeutic pipelines.

Introduction: The Strategic Value of the Benzimidazole Core

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are of significant interest due to their structural similarity to endogenous purines, allowing them to interact with various biopolymers.[3][4] This fundamental property underpins their diverse pharmacological activities, which include antimicrobial, anticancer, antiviral, anti-inflammatory, and proton-pump inhibitory effects.[5][6] The optimization of benzimidazole-based structures has led to the development of key medications such as the anthelmintics albendazole and mebendazole, the proton-pump inhibitor omeprazole, and the anticancer agent bendamustine.[1]

The subject of this guide, 2-Methoxy-1-methylbenzimidazole, incorporates key substitutions that can significantly influence its pharmacological profile. The methoxy group at the 2-position and the methyl group at the 1-position are critical for modulating the compound's lipophilicity, electronic properties, and metabolic stability, thereby fine-tuning its interaction with biological targets.

Synthesis and Characterization of 2-Methoxy-1-methylbenzimidazole

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[7] The Phillips-Ladenburg reaction is a classical and efficient method for this transformation.[7]

Protocol 1: Synthesis of 2-Methoxy-1-methylbenzimidazole

Objective: To synthesize 2-Methoxy-1-methylbenzimidazole from N-methyl-o-phenylenediamine and a suitable methoxycarbonylating agent.

Materials:

  • N-methyl-o-phenylenediamine

  • Methoxyacetic acid

  • Polyphosphoric acid (PPA) or 4N HCl

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1 equivalent) and methoxyacetic acid (1.1 equivalents) in a minimal amount of a suitable solvent or directly in polyphosphoric acid.

  • Condensation: Heat the reaction mixture at 100-120 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully add it to a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Methoxy-1-methylbenzimidazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4]

Diagram 1: Synthetic Workflow for 2-Methoxy-1-methylbenzimidazole

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A N-methyl-o-phenylenediamine + Methoxyacetic acid B Condensation Reaction (e.g., in PPA, 100-120°C) A->B C Work-up and Neutralization B->C D Extraction with Ethyl Acetate C->D E Column Chromatography D->E Crude Product F Characterization (NMR, IR, MS) E->F G Pure 2-Methoxy-1-methylbenzimidazole F->G

Caption: A generalized workflow for the synthesis and purification of 2-Methoxy-1-methylbenzimidazole.

Potential Therapeutic Applications and Mechanisms of Action

While specific data for 2-Methoxy-1-methylbenzimidazole is emerging, we can infer its potential therapeutic applications based on the extensive research on analogous benzimidazole derivatives.

Anticancer Activity

Many 2-substituted benzimidazoles exhibit potent anticancer effects.[8] A primary mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The methoxy group can enhance binding to the colchicine binding site on β-tubulin.

Diagram 2: Proposed Anticancer Mechanism of Action

G A 2-Methoxy-1-methylbenzimidazole B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Microtubule Formation C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism for the anticancer activity of 2-Methoxy-1-methylbenzimidazole via tubulin inhibition.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[9] The presence of a methoxy substituent has been shown to enhance antibacterial activity against certain strains.[9] The mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory and Analgesic Potential

Certain benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, potentially through the inhibition of pro-inflammatory mediators like TNF-α or by acting as PPARγ agonists.[10]

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of 2-Methoxy-1-methylbenzimidazole on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-Methoxy-1-methylbenzimidazole (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-Methoxy-1-methylbenzimidazole (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values for 2-Methoxy-1-methylbenzimidazole
Cell LineCompoundIC₅₀ (µM)
MCF-72-Methoxy-1-methylbenzimidazole5.2
A5492-Methoxy-1-methylbenzimidazole8.7
HCT1162-Methoxy-1-methylbenzimidazole6.5

Note: These are example values and would need to be determined experimentally.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Methoxy-1-methylbenzimidazole against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-Methoxy-1-methylbenzimidazole (dissolved in DMSO)

  • 96-well plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of 2-Methoxy-1-methylbenzimidazole in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

2-Methoxy-1-methylbenzimidazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the strategic placement of the methoxy and methyl groups provides a strong foundation for exploring its potential in oncology, infectious diseases, and inflammatory disorders. Further investigations should focus on elucidating its precise mechanism of action, conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles in preclinical models. The protocols and insights provided in this guide offer a robust framework for initiating and advancing research on this valuable compound.

References

  • Alamgir, M., Black, D. S. C., & Kumar, N. (2007). Synthesis, reactivity and biological activity of benzimidazoles. In Bioactive Heterocycles III (Vol. 9, pp. 87-118). Springer. (Source not directly accessible through a clickable URL, but widely cited in the field).
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]

  • Salahuddin, et al. (2017). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology, 10, 89. [Link]

  • Yurttaş, L., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 23(11), 2949. [Link]

  • Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102. [Link]

  • Peršuri, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]

  • PubChem. (n.d.). 2-[methoxy(phenyl)methyl]-1-methyl-1h-benzimidazole. PubChem. [Link]

  • Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]

  • Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103429. [Link]

  • Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28246–28260. [Link]

  • Kumawat, D., & Tare, H. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. International Journal of Pharmaceutical Quality Assurance, 15(1), 554-561. [Link]

  • Peršuri, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Fun, H. K., et al. (2011). 6-Meth-oxy-2-methyl-1-m-tolyl-1H-benzimidazole Hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2369. [Link]

  • Kumawat, D., & Tare, H. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting guide for 2-Methoxy-1-methylbenzimidazole purification"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-methoxy-1-methylbenzimidazole. This compound is notoriously difficult to purify due to its unique electronic structure, which makes it highly susceptible to degradation under standard laboratory conditions.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Critical Troubleshooting Q&A

Q: My LC-MS shows a massive peak at m/z 149 [M+H]⁺ instead of the expected m/z 163 for 2-methoxy-1-methylbenzimidazole. What happened? A: You are observing the classic hydrolysis byproduct, 1-methylbenzimidazol-2-one. The 2-methoxy group is highly labile. The lone pairs on the benzimidazole nitrogens create a push-pull electronic system. When the N3 nitrogen is protonated—even by mildly acidic standard silica gel or unbuffered aqueous workups—the C2 carbon becomes highly electrophilic. Trace water then acts as a nucleophile, attacking C2 and expelling methanol to form the thermodynamically stable benzimidazolone[1].

Q: How can I definitively prove the degradation is happening on the column and not in my reaction flask? A: Implement a self-validating 2D-TLC protocol. Spot your crude mixture in the bottom-left corner of a square TLC plate. Run it in your standard eluent (e.g., EtOAc/Hexane). Let the plate dry completely, rotate it 90 degrees, and run it again in the exact same solvent. If the compound is stable, all spots will lie on a perfect diagonal. If 2-methoxy-1-methylbenzimidazole is degrading on the acidic silica, you will see off-diagonal spots (streaking horizontally or vertically from the main spot), confirming on-column hydrolysis.

Q: Standard acid-base extraction resulted in near-zero recovery. Why? A: 2-Methoxybenzimidazoles are significantly less basic than their unsubstituted counterparts due to the electron-withdrawing inductive effect of the oxygen atom. Furthermore, exposing the crude mixture to 1M HCl during the extraction protonates the ring and rapidly accelerates the hydrolysis described above[1]. Skip the acid-base extraction entirely; rely on neutral aqueous washes (e.g., brine) and direct chromatographic or crystallization methods.

Q: My compound streaks terribly on TLC unless I add methanol, but methanol ruins my column resolution. What is the alternative? A: The streaking is caused by the basic nitrogens interacting with the acidic silanol groups on the silica surface. Instead of increasing polarity with methanol, you must neutralize the stationary phase. Adding 1% Triethylamine (Et₃N) to your eluent blocks the active silanol sites, maintaining tight bands without requiring highly polar, low-resolution solvent systems[2].

Part 2: Mandatory Visualizations & Workflows

G A 2-Methoxy-1-methylbenzimidazole (Target Product) B Protonated N3 Intermediate (Highly Electrophilic C2) A->B H+ (Acidic Silica) C 1-Methylbenzimidazol-2-one (Degradation Byproduct) B->C H2O (Nucleophilic Attack) - CH3OH

Fig 1. Acid-catalyzed hydrolysis pathway of 2-methoxy-1-methylbenzimidazole.

G Crude Crude Mixture Check 2D-TLC Analysis (Check for On-Column Degradation) Crude->Check Stable Stable on Silica (No Streaking) Check->Stable Unstable Degrades on Silica (Streaking/Byproduct) Check->Unstable Recryst Anhydrous Recrystallization (EtOAc/Hexane) Stable->Recryst Alumina Flash Chromatography (Et3N-Treated Silica) Unstable->Alumina Pure Pure 2-Methoxy-1-methylbenzimidazole Recryst->Pure Alumina->Pure

Fig 2. Decision matrix for selecting the optimal purification workflow.

Part 3: Quantitative Data Summaries

Table 1: Kinetic Stability of 2-Methoxy-1-methylbenzimidazole Data extrapolated from hydrolysis kinetics as a function of medium acidity[1].

Environment / pHHalf-Life (Approximate)Primary Degradation RiskRecommendation
pH < 3 (Strong Acid)< 5 minutesRapid hydrolysis to benzimidazoloneAvoid acid-base extractions entirely.
pH 4 - 6 (Silica Gel)1 - 4 hoursModerate on-column hydrolysisNeutralize silica with 1% Et₃N prior to loading.
pH 7 - 8 (Neutral/Buffer)> 48 hoursStableIdeal range for aqueous workups.
pH > 12 (Strong Base)VariableNucleophilic aromatic substitutionAvoid prolonged exposure to hot NaOH/KOH.

Table 2: Purification Method Comparison

MethodExpected YieldPurityProsCons
Standard Silica Flash < 30%LowFast, cheapSevere degradation; co-elution of byproducts.
Et₃N-Deactivated Silica > 85%HighPrevents hydrolysis; sharp peaksRequires careful column pre-equilibration.
Basic Alumina > 80%HighInherently basic; no Et₃N neededLower resolution than silica; expensive.
Anhydrous Recryst. 60 - 75%Ultra-HighScalable; completely avoids silicaRequires >80% initial crude purity to crystallize.

Part 4: Experimental Protocols

Protocol A: Base-Deactivated Flash Chromatography

This method is mandatory if your crude purity is too low for direct recrystallization. It neutralizes the acidic silanol groups that catalyze hydrolysis[2].

  • Solvent Preparation: Prepare your mobile phase (e.g., 30% EtOAc in Hexane) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Slurry Preparation: In a fume hood, create a slurry of standard flash silica gel using the Et₃N-spiked mobile phase. Stir gently for 15 minutes to allow the Et₃N to fully neutralize the acidic silanol sites on the silica.

  • Column Packing: Pour the slurry into the column. Flush the packed column with at least 3 column volumes (CV) of the Et₃N-spiked mobile phase to ensure complete equilibration.

  • Sample Loading: Dissolve your crude 2-methoxy-1-methylbenzimidazole in the minimum amount of Et₃N-spiked solvent. Load it carefully onto the column head.

  • Elution: Run the column using the Et₃N-spiked mobile phase.

  • Validation: Analyze fractions via TLC. The addition of Et₃N will prevent streaking and ensure the compound elutes as a tight, symmetrical band without hydrolyzing into 1-methylbenzimidazol-2-one.

Protocol B: Anhydrous Gradient Recrystallization

Use this protocol if your crude purity is >80%. It entirely avoids the risks associated with stationary phases.

  • Dissolution: Place the crude solid in a rigorously dried, round-bottom flask. Add a minimum volume of boiling, anhydrous Ethyl Acetate (EtOAc) until the solid just dissolves. Do not use ethanol, as trace moisture/acid can induce transesterification or hydrolysis.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: Keep the solution at a gentle reflux. Slowly add boiling, anhydrous Hexane dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of boiling EtOAc until the solution just clears again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Self-validating step: Rapid cooling traps impurities; slow cooling ensures a highly ordered, pure crystal lattice.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes. Filter the resulting crystals via vacuum filtration and wash with ice-cold hexane. Dry under high vacuum.

References

  • Dembech, P., Ricci, A., Seconi, G., & Vivarelli, P. (1973). Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1644-1648. URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-1-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and side reactions encountered during this multi-step synthesis, ensuring a higher success rate and purity of your final product.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the synthesis of 2-Methoxy-1-methylbenzimidazole, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion to 2-Hydroxybenzimidazole (Precursor)

Question: I'm seeing a significant amount of my starting o-phenylenediamine remaining after the reaction with urea. What's going wrong?

Answer: This is a common issue that usually points to suboptimal reaction conditions. The condensation of o-phenylenediamine with urea to form 2-hydroxybenzimidazole requires sufficient heat to promote the cyclization and release of ammonia.

  • Probable Causes:

    • Insufficient Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently.

    • Inadequate Reaction Time: The reaction may not have been allowed to run to completion.

    • Poor Mixing: In a solid-phase or high-concentration reaction, poor mixing can lead to localized areas of unreacted starting material.

  • Solutions & Scientific Rationale:

    • Optimize Temperature: Ensure your reaction is heated to at least 140-150°C.[1] This temperature provides the necessary activation energy for the nucleophilic attack of the second amine onto the urea carbonyl, followed by cyclization and elimination of ammonia.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the o-phenylenediamine spot. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane.[1][2]

    • Ensure Homogeneity: If running the reaction in a solvent like xylene, ensure vigorous stirring to maintain a homogeneous mixture.[1]

Problem 2: Formation of a Mixture of Products during Methylation of 2-Hydroxybenzimidazole

Question: After methylating my 2-hydroxybenzimidazole with dimethyl sulfate, I see multiple spots on my TLC plate. I was expecting only 2-methoxybenzimidazole. What are these other products?

Answer: When methylating 2-hydroxybenzimidazole, you are dealing with a molecule that has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen atoms of the imidazole ring. The use of a non-selective methylating agent under certain conditions can lead to a mixture of O-methylated and N-methylated products.

  • Probable Causes & Side Products:

    • N-Methylation: The nitrogen of the benzimidazole ring can be methylated to form 1-methyl-1H-benzo[d]imidazol-2(3H)-one.

    • N,O-Dimethylation: If an excess of the methylating agent is used, or under forcing conditions, you can get methylation on both the oxygen and a nitrogen atom, leading to 1-methyl-2-methoxy-1H-benzo[d]imidazole (the desired product) and its isomer, 3-methyl-2-methoxy-1H-benzo[d]imidazol-1-ium salt.

    • N,N'-Dimethylation: In some cases, both nitrogen atoms of the imidazole ring can be methylated, especially with a strong methylating agent, leading to a quaternary ammonium salt.

  • Solutions & Scientific Rationale:

    • Control of Reaction Conditions: To favor O-methylation, you can modulate the reaction conditions. Using a weaker base and a less polar solvent can sometimes favor O-alkylation. However, for a more reliable approach, consider the order of methylation steps. It is often more strategic to perform the N-methylation first on a protected precursor, or to optimize the O-methylation conditions carefully.

    • Choice of Methylating Agent: While dimethyl sulfate is a powerful and common methylating agent, its high reactivity can lead to a lack of selectivity.[3] Milder methylating agents like methyl iodide in the presence of a carefully chosen base might offer better control.[3]

Problem 3: Poor Regioselectivity during N-methylation of 2-Methoxybenzimidazole

Question: I've successfully synthesized 2-methoxybenzimidazole, but upon N-methylation, I'm getting a mixture of two isomers that are difficult to separate. How can I selectively synthesize the 1-methyl isomer?

Answer: This is a classic challenge in the N-alkylation of unsymmetrical benzimidazoles. The two nitrogen atoms of the imidazole ring (N1 and N3) have different steric and electronic environments, but their nucleophilicity can be similar enough to lead to a mixture of regioisomers upon methylation. The desired product is 1-methyl-2-methoxy-1H-benzimidazole, while the common side product is the 3-methyl isomer.

  • Probable Causes:

    • Similar Nucleophilicity of N1 and N3: Under standard alkylation conditions (e.g., using potassium carbonate in a polar aprotic solvent), the energy barrier for methylation at either nitrogen is comparable, leading to a mixture.

    • Thermodynamic vs. Kinetic Control: The product ratio can be influenced by whether the reaction is under kinetic or thermodynamic control.

  • Solutions & Scientific Rationale:

    • Use of a Strong, Non-Nucleophilic Base: To achieve high regioselectivity for the N1 position, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is highly effective.[2] The NaH deprotonates the benzimidazole to form the benzimidazolide anion, and the subsequent alkylation often favors the less sterically hindered nitrogen.

    • Steric Hindrance: The 2-methoxy group exerts some steric hindrance, which can influence the approach of the methylating agent. The N1 position is generally less sterically hindered than the N3 position, which is closer to the methoxy group. By using a bulkier methylating agent or by carefully controlling the temperature, you may be able to enhance this steric effect.

    • Biocatalysis: For exceptionally high regioselectivity, biocatalytic methods using engineered methyltransferases have been shown to provide the desired isomer with greater than 99:1 selectivity.[4]

Problem 4: Over-methylation Leading to Quaternary Salts

Question: My final product is contaminated with a highly polar, water-soluble impurity that I suspect is an over-methylated product. How can I avoid this?

Answer: Over-methylation is a common side reaction in N-alkylations, where the initially formed N-methylated benzimidazole acts as a nucleophile and reacts with another molecule of the methylating agent to form a quaternary ammonium salt (a benzimidazolium salt).

  • Probable Causes:

    • Excess Methylating Agent: Using a large excess of the methylating agent increases the likelihood of a second methylation event.

    • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy to overcome the activation barrier for the second methylation.

    • High Reactivity of the N-methylated Product: The N-methylated benzimidazole can sometimes be more nucleophilic than the starting 2-methoxybenzimidazole.

  • Solutions & Scientific Rationale:

    • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material without promoting over-methylation.[2]

    • Slow Addition of the Alkylating Agent: Add the methylating agent dropwise to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material.

    • Reaction Monitoring: Closely monitor the reaction by TLC. Stop the reaction as soon as the starting 2-methoxybenzimidazole is consumed to prevent the formation of the quaternary salt.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 2-Methoxy-1-methylbenzimidazole?

A1: A common and reliable route involves a two-step process:

  • Synthesis of 2-hydroxybenzimidazole: This is typically achieved by the condensation of o-phenylenediamine with urea at elevated temperatures (140-150°C).[1]

  • Sequential Methylation: The order of methylation can be critical. A suggested approach is to first perform the N-methylation of 2-hydroxybenzimidazole under conditions that favor the formation of the 1-methyl isomer, followed by O-methylation of the resulting 1-methyl-1H-benzo[d]imidazol-2(3H)-one. Alternatively, O-methylation followed by a regioselective N-methylation can be employed.

Q2: How can I purify the final 2-Methoxy-1-methylbenzimidazole from its N-3 isomer?

A2: The separation of N1 and N3 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. You will likely need to experiment with different solvent systems to achieve good separation. A good starting point would be a gradient of ethyl acetate in hexane. Monitoring the fractions closely by TLC is crucial.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an option to enrich one isomer.

Q3: How can I use TLC to distinguish between the N1 and N3 methylated isomers?

A3: While the Rf values of the two isomers may be very close, it is often possible to achieve baseline separation on TLC with careful selection of the mobile phase. Experiment with different ratios of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane). Sometimes, adding a small amount of a third solvent, such as methanol or dichloromethane, can improve separation. Staining with a visualizing agent like potassium permanganate or iodine can also help to differentiate the spots.

Q4: Are there any safety concerns with the reagents used in this synthesis?

A4: Yes, several reagents require careful handling.

  • Dimethyl Sulfate: This is a potent methylating agent and is highly toxic, carcinogenic, and corrosive.[5][6][7] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzimidazole

This protocol is adapted from established literature procedures.[1][8]

  • In a round-bottom flask, combine o-phenylenediamine (1 mole equivalent) and urea (1.2 mole equivalents).

  • Heat the mixture in an oil bath to 140-150°C with stirring.

  • Maintain this temperature for 2-3 hours. The reaction mixture will become a melt and then solidify. Ammonia gas will be evolved.

  • Cool the reaction mixture to room temperature.

  • Add hot water to the solid mass and break it up.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid to obtain crude 2-hydroxybenzimidazole. This can be purified by recrystallization from a large volume of hot water or ethanol.

Protocol 2: Regioselective N-Methylation of 2-Methoxybenzimidazole

This protocol is designed to favor the formation of the N1-methylated product.[2]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add 2-methoxybenzimidazole (1.0 equivalent).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0°C.

  • Add methyl iodide (1.1 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Side Reaction Common Cause(s) Recommended Solution(s)
Incomplete Precursor Formation Insufficient temperature/timeIncrease temperature to 140-150°C; monitor by TLC.
Mixture of O- and N-Methylation Non-selective methylating agentOptimize reaction conditions; consider sequential methylation.
Formation of N-methylation Isomers Similar nucleophilicity of N1 and N3Use NaH in THF for regioselective N1-methylation.[2]
Over-methylation (Quaternary Salt) Excess methylating agent; high temperatureUse stoichiometric amount of methylating agent; add slowly at low temperature.

Visualization of Reaction Pathways

Main Synthetic Pathway

Main_Synthetic_Pathway A o-Phenylenediamine B 2-Hydroxybenzimidazole A->B Urea, 140-150°C C 2-Methoxybenzimidazole B->C Dimethyl Sulfate, Base D 2-Methoxy-1-methylbenzimidazole C->D Methyl Iodide, NaH, THF

Caption: Proposed synthetic pathway for 2-Methoxy-1-methylbenzimidazole.

Side Reactions in N-Methylation

N-Methylation_Side_Reactions Start 2-Methoxybenzimidazole Product 1-Methyl-2-methoxy- 1H-benzimidazole (Desired Product) Start->Product Methylating Agent Isomer 3-Methyl-2-methoxy- 1H-benzimidazole (Isomeric Impurity) Start->Isomer Methylating Agent Quat 1,3-Dimethyl-2-methoxy- 1H-benzimidazol-3-ium (Over-methylation) Product->Quat Excess Methylating Agent

Caption: Common side reactions during the N-methylation step.

References

Sources

Technical Support Center: Stability & Degradation of 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Methoxy-1-methylbenzimidazole . Due to its unique heterocyclic structure, this compound presents specific stability challenges during formulation, storage, and analytical testing. This guide synthesizes field-proven troubleshooting strategies with fundamental mechanistic chemistry to ensure the integrity of your experimental workflows.

Core Troubleshooting & FAQs

Q1: Why does my 2-Methoxy-1-methylbenzimidazole stock solution lose potency over time, even when stored at 4°C?

A: The primary degradation pathway for 2-alkoxybenzimidazoles is hydrolysis. The methoxy group at the C2 position functions similarly to a cyclic imidate or orthoester. In aqueous environments—or even in hygroscopic solvents like DMSO that have absorbed ambient moisture—the imine nitrogen (N3) can become protonated. This protonation significantly increases the electrophilicity of the C2 carbon, facilitating nucleophilic attack by water. The resulting tetrahedral intermediate rapidly collapses to expel methanol, yielding 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (1-methylbenzimidazolone)[1].

Causality & Expert Fix: The degradation is not primarily thermal; it is solvolytic. To prevent this, stock solutions must be prepared in strictly anhydrous, aprotic solvents (e.g., anhydrous acetonitrile or DMSO stored over 3Å molecular sieves). Avoid any acidic buffers during long-term storage.

Q2: I observe a color change (browning/yellowing) in my aqueous samples during prolonged experiments. What causes this?

A: A color change from colorless to yellow or brown indicates oxidative degradation or photodegradation. The benzimidazole core is highly electron-rich. Exposure to ambient UV/Vis light or dissolved oxygen (reactive oxygen species) leads to radical initiation and subsequent oxidation of the aromatic system, forming highly conjugated, colored quinone-type byproducts[2].

Causality & Expert Fix: The electron-donating methoxy group exacerbates this susceptibility. You must protect the solution from light (use amber vials or wrap containers in aluminum foil) and consider degassing your aqueous buffers with nitrogen or argon to remove dissolved oxygen prior to use[2].

Q3: How does pH affect the degradation kinetics of this compound in aqueous assays?

A: The hydrolysis of 2-methoxy-1-methylbenzimidazole is highly pH-dependent. The reaction is heavily acid-catalyzed due to the required protonation of the N3 nitrogen to activate the C2 position for nucleophilic attack[1]. Under alkaline conditions (pH > 8), the compound is significantly more stable because the N3 nitrogen remains unprotonated, rendering the C2 carbon less electrophilic.

Causality & Expert Fix: If your biological or chemical assay permits, maintain the pH of your aqueous buffers between 7.4 and 8.5. If acidic conditions are mandatory for your experiment, you must prepare solutions immediately before use and keep them on ice to thermodynamically suppress the reaction kinetics.

Quantitative Data: Degradation Kinetics

Understanding the half-life of your compound in various buffers is critical for experimental design. The table below summarizes the pH-dependent hydrolysis kinetics.

Table 1: Estimated Hydrolysis Kinetics of 2-Methoxy-1-methylbenzimidazole at 25°C

pHBuffer SystemEstimated Half-Life (t1/2)Primary Degradant
2.0 HCl / KCl< 1 hour1-Methylbenzimidazolone
5.0 Acetate~ 12 hours1-Methylbenzimidazolone
7.4 Phosphate> 7 days1-Methylbenzimidazolone (trace)
10.0 Borate> 14 daysStable

(Data extrapolated from the [1]).

Mechanistic Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway (Primary) cluster_oxidation Oxidative/Photolytic Pathway (Secondary) API 2-Methoxy-1-methylbenzimidazole (Intact API) Protonation Protonation at N3 (Acidic pH) API->Protonation Aqueous Acid ROS ROS / UV Light (Radical Initiation) API->ROS Light / O2 Tetrahedral Nucleophilic Attack by H2O (Tetrahedral Intermediate) Protonation->Tetrahedral + H2O HydrolysisProd 1-Methylbenzimidazolone + Methanol Tetrahedral->HydrolysisProd - CH3OH OxidationProd Quinone-type Byproducts (Colored Degradants) ROS->OxidationProd Oxidation

Degradation pathways of 2-Methoxy-1-methylbenzimidazole via hydrolysis and oxidation.

Self-Validating Experimental Protocol: Stability-Indicating HPLC-UV Assay

Expertise & Experience: A common critical error in analyzing 2-alkoxybenzimidazoles is utilizing standard acidic mobile phases (e.g., 0.1% TFA or Formic Acid). Because the compound is highly sensitive to acid-catalyzed hydrolysis, it can degrade on-column during the chromatographic run. This leads to artificially low purity results and ghost peaks that researchers often misattribute to poor sample storage. This protocol utilizes a neutral volatile buffer to ensure the analytical method itself does not induce the degradation it is designed to measure.

Step 1: Preparation of Anhydrous Stock Solution
  • Weigh 10.0 mg of 2-Methoxy-1-methylbenzimidazole.

  • Dissolve in 1.0 mL of anhydrous, LC-MS grade Acetonitrile (stored over 3Å molecular sieves) to yield a 10 mg/mL stock.

  • Validation Check: Inject the stock immediately. The purity should be >99% with no early-eluting peak corresponding to 1-methylbenzimidazolone.

Step 2: Forced Degradation Setup (The "Stress Test")

To validate the stability-indicating power of the assay, you must generate known degradants to prove your HPLC method can resolve them from the intact API.

  • Acid Stress: Mix 100 µL stock + 900 µL 0.1 M HCl. Incubate at 25°C for 2 hours.

  • Oxidative Stress: Mix 100 µL stock + 900 µL 3% H2O2. Incubate at 25°C for 24 hours in the dark.

  • Photolytic Stress: Place 1 mL of stock in a clear glass HPLC vial under a UV lamp (254 nm) for 24 hours[2].

Step 3: Quenching (Critical Step)
  • For the Acid Stress sample, you must quench the reaction before injection to halt hydrolysis. Add 100 µL of 1.0 M Tris base (pH 8.5) to neutralize the solution.

  • Validation Check: If quenching is omitted, the degradation peak will continuously grow while the sample sits in the autosampler queue, destroying the reproducibility of your technical replicates.

Step 4: HPLC-UV Analysis
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 6.8. (Neutral buffer prevents on-column hydrolysis).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Validation Check: The intact API should elute as a sharp, symmetrical peak. The primary hydrolytic degradant (1-methylbenzimidazolone) will elute earlier due to the loss of the hydrophobic methyl group and exposure of the polar carbonyl. Baseline resolution ( Rs​>2.0 ) between the API and all degradant peaks confirms the method is stability-indicating.

References

  • Dembech, P., Ricci, A., Seconi, G., & Vivarelli, P. (1973). Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles. Journal of the Chemical Society, Perkin Transactions 2, 603-607.[Link]

Sources

Technical Support Center: Troubleshooting & Purification of Crude 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the isolation of benzimidazole derivatives.

Purifying crude 2-methoxy-1-methylbenzimidazole presents a unique set of challenges. Unlike standard basic heterocycles, this compound possesses a highly sensitive methoxy group at the C2 position. Standard purification protocols—such as aggressive acid-base extractions—often lead to catastrophic product loss. This guide is designed to troubleshoot these specific issues, providing you with the causality behind the failures and self-validating protocols to ensure high-yield, high-purity recovery.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical landscape of your crude mixture. The table below summarizes the quantitative and qualitative data for the target compound and its most common synthetic impurities.

CompoundRole in SynthesisAcid/Base ProfileKey Physicochemical Properties
2-Methoxy-1-methylbenzimidazole Target Product Weakly BasicDipole Moment: 2.91 D; Highly acid-sensitive
1-Methyl-1,2-phenylenediamine Starting MaterialBasicHighly polar; Prone to rapid oxidation (forms dark oils)
2-Chloro-1-methylbenzimidazole IntermediateNeutral / Weakly BasicMelting Point: 114–116 °C; Moderate polarity
1-Methylbenzimidazol-2-one Degradation ProductNeutralHighly polar; Strong H-bond donor; Melting Point: ~240 °C
FAQ 1: The Hydrolysis Risk During Workup

Q: During my standard acid-base extraction, my product degrades into a highly polar, insoluble impurity. What is happening?

A: Your product is undergoing acid-catalyzed hydrolysis. 2-Methoxy-1-methylbenzimidazole is highly susceptible to degradation in acidic media, rapidly converting into 1-methylbenzimidazol-2-one [1]. Standard benzimidazole workup protocols often recommend extraction with 1M HCl to separate the basic product from neutral impurities. However, at pH < 4, this protocol will destroy your product.

  • The Causality: Protonation of the benzimidazole nitrogen drastically increases the electrophilicity of the C2 carbon. This makes the C2 position highly susceptible to nucleophilic attack by water. Subsequent elimination of methanol yields the thermodynamically stable 1-methylbenzimidazol-2-one core.

  • Self-Validating Protocol: Mild Buffer Extraction

    • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Mild Washing: Instead of 1M HCl, wash the organic layer with a mild, slightly basic buffer such as saturated aqueous NaHCO₃ (pH ~8). This removes water-soluble acidic impurities without triggering hydrolysis.

    • Brine Wash: Wash with saturated NaCl to remove residual water and unreacted diamine salts.

    • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Step: Perform Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1) before and after extraction. The absence of a highly polar baseline spot (1-methylbenzimidazol-2-one) confirms the product remained intact.

G Crude Crude 2-Methoxy-1- methylbenzimidazole StrongAcid Standard 1M HCl Extraction Crude->StrongAcid Acidic Workup MildWorkup Mild Buffer (pH 7.5) NaHCO3 Extraction Crude->MildWorkup Optimized Workup Hydrolysis Hydrolysis to 1-Methyl- benzimidazol-2-one StrongAcid->Hydrolysis pH < 4 (Degradation) Pure Intact Product Recovered MildWorkup->Pure Prevents Hydrolysis

Fig 1. Acid-catalyzed hydrolysis risk vs. optimized mild extraction workflow.

FAQ 2: Chromatographic Separation of Co-eluting Impurities

Q: How do I separate unreacted 2-chloro-1-methylbenzimidazole from the methoxy product without severe streaking on the column?

A: If your synthesis utilized 2-chloro-1-methylbenzimidazole[2] as an intermediate, unreacted starting material will co-extract with your product because both are weakly basic and possess similar polarities. Furthermore, standard silica gel chromatography often results in severe streaking of benzimidazoles due to secondary interactions.

  • The Causality: The basic nitrogen of the benzimidazole ring forms strong hydrogen bonds and acid-base interactions with the acidic silanol groups (Si-OH) on the silica gel stationary phase. Deactivating the silica gel with a volatile amine blocks these acidic sites, preventing streaking, tightening the elution bands, and drastically improving resolution.

  • Self-Validating Protocol: Deactivated Silica Chromatography

    • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexanes containing 1% Triethylamine (TEA) [3]. Pack the column evenly.

    • Equilibration: Flush the column with 2 column volumes of the 1% TEA/hexane mixture to fully deactivate the silica bed.

    • Loading: Dry-load the crude mixture onto a small amount of silica and apply it to the column head to ensure a narrow loading band.

    • Elution: Elute using a gradient of 10% to 50% Ethyl Acetate in Hexanes (maintaining 1% TEA in the mobile phase).

    • Fraction Collection: 2-Chloro-1-methylbenzimidazole will elute first (less polar), followed by the target 2-methoxy-1-methylbenzimidazole.

    • Validation Step: Evaporate the fractions and analyze via ¹H NMR. The disappearance of the downfield aromatic proton shift associated with the electron-withdrawing chloro-substituted ring confirms successful separation.

FAQ 3: Decolorization and Recrystallization

Q: My crude mixture is a dark oil that refuses to crystallize. How can I induce crystallization and remove these colored impurities?

A: The dark color is almost exclusively due to the oxidation of unreacted 1-methyl-1,2-phenylenediamine starting material. These polymeric oxidation products interfere with crystal lattice formation, causing the product to "oil out" during attempted crystallization.

  • The Causality: Activated charcoal possesses a massive, highly porous surface area that preferentially adsorbs large, highly conjugated polymeric impurities via π-π interactions. This leaves the smaller, less conjugated target molecule free in solution, allowing for proper nucleation and crystal growth.

  • Self-Validating Protocol: Charcoal Decolorization and Recrystallization

    • Dissolution: Dissolve the dark oily crude in a minimum amount of hot Ethanol.

    • Charcoal Treatment: Add 5-10% (w/w) activated charcoal. Reflux gently for 15 minutes.

    • Hot Filtration: Filter the hot suspension through a tightly packed pad of Celite using a pre-heated Buchner funnel to remove the charcoal. The resulting filtrate should be pale yellow or colorless.

    • Solvent Exchange: Concentrate the filtrate in vacuo. Redissolve the residue in a minimal amount of hot Ethyl Acetate.

    • Crystallization: Slowly add Hexanes dropwise to the hot solution until slight turbidity persists. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold hexanes.

    • Validation Step: A sharp melting point and a pristine white crystalline appearance confirm the complete removal of the amorphous oxidation products.

G Start Crude Mixture (Dark Oil) Charcoal Activated Charcoal in Hot EtOH Start->Charcoal Remove Oxidation Products Filter Filter through Celite Charcoal->Filter TLC TLC Check (EtOAc:Hexane) Filter->TLC Column Silica Gel Column (1% TEA Deactivated) TLC->Column Multiple Spots Cryst Recrystallize (EtOAc/Hexanes) TLC->Cryst Single Spot Column->Cryst Pool Pure Fractions

Fig 2. Decision tree for purifying crude 2-methoxy-1-methylbenzimidazole.

References
  • Dembech, P., Ricci, A., Seconi, G., & Vivarelli, P. "Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Costantino, L., et al. "Triazino[4,3-a]benzimidazole Acetic Acid Derivatives: A New Class of Selective Aldose Reductase Inhibitors." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Technical Support Center: Understanding the Degradation Pathways of 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methoxy-1-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 2-Methoxy-1-methylbenzimidazole.

Q1: What are the primary degradation pathways for 2-Methoxy-1-methylbenzimidazole?

A1: Based on studies of 2-alkoxybenzimidazole derivatives and related structures, 2-Methoxy-1-methylbenzimidazole is susceptible to three primary degradation pathways:

  • Hydrolysis: This is a significant pathway, particularly influenced by pH. The methoxy group is prone to cleavage, especially under acidic or basic conditions. Kinetic studies on 2-methoxy-1-methylbenzimidazole have confirmed that the hydrolysis mechanism and rate are highly dependent on the acidity of the medium[1].

  • Oxidation: The benzimidazole core, including both the imidazole and the fused benzene ring, can be susceptible to oxidation[2][3]. This can lead to ring-opening products or the formation of corresponding 2-oxo-imidazole derivatives[3][4].

  • Photodegradation: Benzimidazole derivatives are known to be photosensitive[5]. Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of various photoproducts, including dimers or products of hydrolytic fission[6][7][8]. Many related anthelmintic drugs show high photosensitivity in solution but are more stable in solid form[9][10].

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The stability of 2-Methoxy-1-methylbenzimidazole is critically dependent on pH. Kinetic investigations have revealed that the hydrolysis of this compound follows several different reaction paths, with their relative importance changing with the pH of the solution[1]. Both acidic and basic conditions can catalyze the hydrolysis of the methoxy group[11]. Therefore, for solution-based experiments or formulations, maintaining a neutral pH and buffering the system is crucial for maximizing stability.

Q3: What are the likely degradation products I should be looking for?

A3: The expected degradation products correspond to the primary degradation pathways:

  • From Hydrolysis: The most probable degradation product from hydrolysis is 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (also known as 1-methylbenzimidazolin-2-one). This results from the cleavage of the methoxy ether linkage.

  • From Oxidation: Oxidative degradation can be more complex. Potential products include species resulting from the oxidation of the imidazole ring to form an imidazolone[4], or more extensive degradation involving the cleavage of the carbocyclic ring adjacent to the imidazole nucleus[2].

  • From Photodegradation: Photolysis can yield a mixture of products. For related 2-alkylbenzimidazoles, this can include acylated benzene ring and o-phenylenediamine derivatives resulting from hydrolytic fission[6]. The formation of dehydro dimers has also been observed in the photolysis of the parent benzimidazole structure[8].

Q4: What are the recommended storage conditions for 2-Methoxy-1-methylbenzimidazole?

A4: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place[5]. For solid material, storage at 4°C or -20°C is recommended, protected from light and moisture[5][12]. For solutions, it is best practice to prepare them fresh before use. If short-term storage of solutions is necessary, they should be stored at low temperatures (4°C or -20°C), protected from light, and potentially purged with an inert gas like nitrogen or argon to minimize oxidation[12].

Troubleshooting Guides

This section provides practical solutions to specific issues encountered during experimental work.

Issue 1: Unexpected peaks are observed in my HPLC/LC-MS chromatogram during stability testing.

This is the most common sign of degradation. The appearance of new peaks that grow over time while the parent peak decreases indicates that your compound is not stable under the current conditions.

Troubleshooting Workflow:

  • Review Storage and Handling Conditions: Immediately verify the conditions under which the sample was stored. Was it exposed to elevated temperatures, light, or atmospheric oxygen? Benzimidazoles are known to be photosensitive[5].

  • Assess Solvent Stability: The compound may be degrading in the analytical solvent itself. Prepare a fresh sample in a different, inert solvent (if possible) and analyze it immediately to see if the unexpected peaks are still present.

  • Initiate a Forced Degradation Study: The most definitive way to identify the source of these peaks is to conduct a controlled forced degradation (or stress testing) study. This will help you systematically generate and tentatively identify the degradation products you are observing[5][13]. (See the detailed protocol below).

  • Utilize LC-MS for Identification: To definitively identify the unknown peaks, analysis by LC-MS is essential to determine the mass-to-charge ratio (m/z) of each impurity[5][14]. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for structural elucidation[14][15].

Issue 2: The concentration of my compound is decreasing over time, but I don't see any significant degradation peaks.

This is a more challenging scenario that requires careful investigation.

Possible Causes & Solutions:

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution.

    • Action: Visually inspect your sample vial for any solid material or cloudiness. Try dissolving the sample in a stronger solvent or a different pH to see if additional peaks appear.

  • Formation of Non-Chromophoric Products: The degradants may lack a UV-absorbing chromophore at your detection wavelength.

    • Action: Analyze your samples using a diode array detector (DAD) or photodiode array (PDA) detector to view the entire UV-Vis spectrum. Also, consider using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Highly Retained or Non-Eluting Products: The degradation products might be too polar or too non-polar to elute from your HPLC column under the current method conditions.

    • Action: Modify your HPLC gradient to include a stronger organic solvent wash at the end of the run (e.g., 100% Acetonitrile or Methanol) and a hold time. Also, consider using a different column chemistry (e.g., a polar-embedded phase).

Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is critical for understanding degradation pathways and developing a stability-indicating analytical method[13]. This involves intentionally degrading the sample under controlled conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Methoxy-1-methylbenzimidazole in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL[5].

2. Stress Conditions (as per ICH guidelines): [5][15]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours)[5]. Before analysis, withdraw an aliquot, cool, and carefully neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration.

    • Causality Note: Neutralization is crucial to prevent damage to the HPLC column's silica packing and to ensure reproducible retention times.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 60°C) for a defined period. Before analysis, withdraw an aliquot, cool, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for up to 24 hours, protected from light[5]. Withdraw an aliquot and dilute for analysis.

    • Causality Note: The imidazole moiety is often susceptible to oxidation[16]. H₂O₂ is a common and effective oxidizing agent for these studies.
  • Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48-72 hours[5][17]. Analyze samples at different time points.

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., using a xenon lamp or a combination of cool white and near-UV lamps)[5][9]. A control sample must be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active ingredient for optimal results.

Summary of Forced Degradation Conditions & Expected Primary Pathway

Stress ConditionReagent/ParameterTypical ConditionsPrimary Pathway Investigated
Acidic 0.1 M - 1 M HCl60-80°C, 2-24 hrsHydrolysis
Basic 0.1 M - 1 M NaOHRT - 60°C, 1-24 hrsHydrolysis
Oxidative 3-30% H₂O₂Room Temp, 8-24 hrsOxidation
Thermal Dry Heat80°C, 48-72 hrsThermolysis
Photolytic Light ExposureICH Q1B StandardPhotodegradation
Protocol 2: Stability-Indicating HPLC-UV Method

This method serves as a starting point and must be validated to ensure it can separate 2-Methoxy-1-methylbenzimidazole from all potential degradation products generated during the forced degradation study.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0[15]

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Causality Note: A gradient elution is essential in a stability study because the degradation products can have a wide range of polarities. This method starts with a high aqueous content to retain polar degradants and ramps up the organic content to elute the parent compound and any non-polar degradants.

Visualizations: Pathways and Workflows
Proposed Degradation Pathways

G Parent 2-Methoxy-1-methylbenzimidazole Hydrolysis_Product 1-Methyl-1,3-dihydro-2H- benzimidazol-2-one Parent->Hydrolysis_Product  Hydrolysis  (Acid/Base) Oxidation_Products Ring-Opened Products & Imidazolone Derivatives Parent->Oxidation_Products  Oxidation  (e.g., H₂O₂) Photo_Products Dimers & Fission Products Parent->Photo_Products  Photodegradation  (UV/Light)

Caption: Major degradation pathways of 2-Methoxy-1-methylbenzimidazole.

Workflow for Identification of Degradation Products

G cluster_stress Step 1: Stress Testing cluster_analysis Step 2: Analysis & Separation cluster_id Step 3: Structural Elucidation Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_Analysis Analyze Samples via Stability-Indicating HPLC-UV/DAD Forced_Degradation->HPLC_Analysis Peak_Purity Assess Peak Purity (Are parent and degradant peaks resolved?) HPLC_Analysis->Peak_Purity LCMS_Analysis LC-HRMS (TOF/Orbitrap) - Determine Accurate Mass - Propose Elemental Composition Peak_Purity->LCMS_Analysis If resolved MSMS_Analysis Tandem MS (MS/MS) - Analyze Fragmentation Pattern LCMS_Analysis->MSMS_Analysis Structure_Confirm Confirm Structure (NMR or Synthesis of Standard) MSMS_Analysis->Structure_Confirm

Caption: Systematic workflow for the identification of unknown degradants.

References
  • Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Photochemistry of heterocyclics. II.
  • A photodegradation study on anthelmintic benzimidazoles. IRIS Unical.
  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
  • Photodegradation Pattern of Benzimidazole Anthelmintics.
  • Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
  • Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Benchchem.
  • Forced degradation, LC-UV, MS(n)
  • Forced degradation and impurity profiling. ScienceDirect.
  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
  • Application Note and Protocol: Quantification of 6-Methoxy-2-methyl-benzoimidazol-1-ol. Benchchem.
  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • Mechanism of Thermal Oxid
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Technology Networks.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Deriv
  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbam
  • Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. PubMed.
  • Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. PubMed.
  • Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. MDPI.

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-Methoxy-1-methylbenzimidazole. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Synthetic Strategies and Key Considerations for Scale-Up

The synthesis of 2-Methoxy-1-methylbenzimidazole can be approached via several routes, each with distinct advantages and challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[1][2] The two most common strategies involve either N-methylation of a 2-methoxybenzimidazole precursor or O-methylation of a 1-methyl-1H-benzo[d]imidazol-2(3H)-one intermediate.

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Route A: O-Methylation Strategy cluster_1 Route B: N-Methylation Strategy A1 o-Phenylenediamine A2 N-Methyl-o-phenylenediamine A1->A2 N-Methylation A3 1-Methyl-1H-benzo[d]imidazol-2(3H)-one A2->A3 Cyclization (e.g., Urea, Phosgene deriv.) A4 2-Methoxy-1-methylbenzimidazole A3->A4 O-Methylation (e.g., DMS, MeI) B1 o-Phenylenediamine B2 2-Chlorobenzimidazole B1->B2 Cyclization & Chlorination (e.g., POCl3) B3 2-Methoxybenzimidazole B2->B3 Nucleophilic Substitution (NaOMe) B4 Mixture of N-methylated isomers B3->B4 N-Methylation (e.g., MeI, NaH) B5 2-Methoxy-1-methylbenzimidazole B4->B5 Purification Start Common Starting Material Start->A1 Start->B1

Caption: Primary synthetic routes to 2-Methoxy-1-methylbenzimidazole.

Route A: The O-Methylation Strategy

This pathway involves first establishing the N-methylated benzimidazolone core, followed by O-methylation.

  • Pros: This route offers excellent regioselectivity. Since the N1-position is already methylated, the subsequent etherification is directed to the oxygen atom, avoiding the formation of N-methylated isomers.

  • Cons: The synthesis of the 1-methyl-1H-benzo[d]imidazol-2(3H)-one intermediate can involve hazardous reagents like phosgene derivatives.[3][4][5] The O-methylation step itself requires careful control to prevent potential side reactions.

Route B: The N-Methylation Strategy

This approach builds the 2-methoxybenzimidazole scaffold first and then introduces the N-methyl group in the final step.

  • Pros: The initial steps to form 2-methoxybenzimidazole are often high-yielding. The intermediate, 2-chlorobenzimidazole, is a common precursor for many benzimidazole derivatives.[6][7]

  • Cons: The final N-methylation step is the critical challenge. Methylation of 2-methoxybenzimidazole typically yields a mixture of the desired 1-methyl isomer and the undesired 3-methyl isomer, which can be difficult to separate.[8] Achieving high regioselectivity is paramount for an efficient scale-up process.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for a large-scale campaign?

A1: For large-scale synthesis where product purity and process reproducibility are critical, Route A (O-Methylation) is generally preferred . The primary reason is that it avoids the difficult separation of regioisomers that plagues Route B.[8] While the synthesis of the N-methylated benzimidazolone intermediate may require process optimization, the final methylation step is unambiguous. The economic viability will depend on the cost and handling requirements of the cyclization reagents versus the cost of chromatographically separating isomers in Route B.[1]

Q2: In Route B, my N-methylation gives a nearly 1:1 mixture of regioisomers. How can I improve selectivity for the desired 1-methyl product?

A2: This is the most common challenge with Route B. Regioselectivity is governed by the interplay between the base, solvent, and the electronic/steric properties of the substrate.[8] To favor the N1-isomer:

  • Base and Solvent Choice: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is critical.[8] This system generates the benzimidazolide anion, and the subsequent alkylation is often directed by sterics, favoring the less hindered nitrogen.

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C) can favor the kinetically controlled product, which may be different from the thermodynamic product formed at higher temperatures.[8]

  • Alternative Methods: While less common in bulk manufacturing, biocatalytic methods using engineered methyltransferases can offer exceptional regioselectivity (>99:1) under mild conditions.[8]

Q3: What are the common side reactions during the O-methylation step in Route A, and how can they be minimized?

A3: The key is to ensure the complete conversion of the starting material, 1-methyl-1H-benzo[d]imidazol-2(3H)-one. Potential issues include:

  • Incomplete Reaction: If the reaction does not go to completion, separating the final methoxy product from the starting benzimidazolone can be difficult due to differences in polarity. Monitor the reaction closely with TLC or HPLC.[10]

  • Use of Harsh Methylating Agents: Reagents like dimethyl sulfate are effective but highly toxic. When scaling up, consider the safety and handling protocols required.[11][12] Methyl iodide is also common but requires careful handling.

  • Thermal Stability: Benzimidazole derivatives can be sensitive to heat.[13] Ensure efficient heat management to prevent product degradation, especially as reaction volumes increase.[2][13]

Q4: My reaction is very exothermic during the initial cyclization. How do I manage this on a larger scale?

A4: Heat management is a critical safety and quality parameter in scale-up.[2][13]

  • Controlled Addition: Instead of adding all reagents at once, add one of the reactants (e.g., the carboxylic acid or aldehyde derivative) slowly or portion-wise to the reaction vessel. This allows the cooling system to dissipate the heat generated.[13]

  • Efficient Mixing: Ensure the reactor has adequate agitation. Poor mixing can create localized "hot spots" where temperature spikes, leading to byproduct formation or a thermal runaway.[13]

  • Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm, though this may impact reaction time and vessel occupancy.

Section 3: Troubleshooting Guide

Problem ID Issue Observed Potential Cause(s) Recommended Solution(s)
SYN-001 Low or Stagnant Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry.[10] 2. Poor Reagent Quality: Impurities in starting materials can inhibit the reaction.[13] 3. Product Degradation: Reaction may be running too hot or for too long.[13]1. Monitor reaction progress by TLC/HPLC to confirm completion. Consider increasing temperature or reaction time incrementally.[14] 2. Use high-purity reagents and ensure they are dry. 3. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[13]
SYN-002 Formation of N1/N3 Isomeric Mixture (Route B) 1. Sub-optimal Base/Solvent System: The chosen conditions do not provide sufficient regiochemical control.[8] 2. Thermodynamic Equilibration: Reaction conditions may favor a mixture of products.1. Switch to NaH in anhydrous THF or DMF. Add the base at 0 °C to form the anion, then add the methylating agent dropwise.[8] 2. Run the reaction at a lower temperature to favor the kinetic product.
PUR-001 Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of Impurities: Small amounts of solvent or byproducts can inhibit crystallization. 2. Inappropriate Solvent System: The chosen solvent for recrystallization is either too good or too poor.1. Re-purify the material using column chromatography.[15] 2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[13] 3. Screen for a new recrystallization solvent system. A good method is to dissolve the oil in a minimal amount of a "good" solvent (like DCM or Ethyl Acetate) and slowly add a "poor" solvent (like Hexanes or Heptane) until turbidity appears, then cool slowly.
PUR-002 Persistent Colored Impurities in Final Product 1. Oxidation of Phenylenediamine Precursors: o-Phenylenediamine derivatives are prone to air oxidation, forming highly colored impurities.[10]1. Use high-purity starting materials. Using the dihydrochloride salt of the diamine can sometimes lead to cleaner reactions.[16] 2. Perform the reaction under an inert atmosphere.[13] 3. Consider a charcoal treatment during workup or before recrystallization.
PUR-003 Difficulty Separating Product from Starting Material by Chromatography 1. Similar Polarity: The product and a key starting material or byproduct have very similar Rf values.[10]1. Optimize the solvent system for column chromatography using TLC. A shallower gradient during elution may improve separation.[15] 2. If an unreacted amine starting material is present, an acid wash (e.g., dilute HCl) during the aqueous workup can remove it as a water-soluble salt.[15]

Section 4: Detailed Experimental Protocol

This protocol details a lab-scale procedure for the challenging N-methylation step (part of Route B), focusing on maximizing regioselectivity.

Protocol: Regioselective N-Methylation of 2-Methoxybenzimidazole

Objective: To selectively synthesize 2-Methoxy-1-methylbenzimidazole while minimizing the formation of the 2-Methoxy-3-methylbenzimidazole isomer.

Materials:

  • 2-Methoxybenzimidazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (MeI) (1.05 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methoxybenzimidazole.[8]

    • Causality: A flame-dried flask and inert atmosphere are crucial to prevent the highly reactive sodium hydride from quenching with atmospheric moisture.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material. Stir to ensure a homogenous solution or suspension.

  • Deprotonation: Cool the mixture to 0 °C using an ice-water bath. Carefully add the sodium hydride portion-wise over 10-15 minutes.

    • Causality: Slow, portion-wise addition at low temperature is a critical safety measure to control the evolution of hydrogen gas and prevent a rapid exotherm. Stirring at 0 °C for 30 minutes, followed by warming to room temperature, ensures complete deprotonation to form the sodium benzimidazolide salt.[8]

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe over 15 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Causality: Adding the electrophile (MeI) at a low temperature helps control the reaction rate and can improve selectivity.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has been consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Causality: Quenching at 0 °C is a safety precaution to manage the vigorous reaction between the excess base and the aqueous solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

    • Causality: The brine wash helps to remove residual water and break any emulsions that may have formed.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired N1-isomer from the minor N3-isomer and other impurities.[15]

Sources

Technical Support Center: Troubleshooting 2-Methoxy-1-methylbenzimidazole Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Working with benzimidazole derivatives often presents a classic drug-development paradox: excellent target affinity coupled with notoriously poor aqueous solubility. 2-Methoxy-1-methylbenzimidazole is particularly challenging. Not only does its planar, bicyclic aromatic core drive rapid precipitation in aqueous buffers, but its 2-methoxy substitution introduces a hidden chemical instability that traps many researchers.

This guide synthesizes thermodynamic principles, chemical kinetics, and field-proven methodologies to help you design self-validating, artifact-free assays.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2-Methoxy-1-methylbenzimidazole precipitate immediately upon dilution into my assay buffer? A1: This is a classic case of solvent shock . When you transfer the compound from a low-dielectric solvent (like 100% DMSO) into a high-dielectric aqueous buffer, the local supersaturation at the pipette tip exceeds the compound's kinetic solubility limit. The hydrophobic planar core of the benzimidazole rapidly nucleates, causing the compound to "crash out" before it can uniformly disperse.

Q2: Can I just lower the pH of my buffer to protonate the benzimidazole and dissolve it? A2: Absolutely not. While pH adjustment is a standard trick for basic amines, 2-Methoxy-1-methylbenzimidazole is highly sensitive to acid-catalyzed and base-catalyzed hydrolysis. Lowering the pH (or raising it significantly) will cleave the 2-methoxy group, converting your test article into a benzimidazolone derivative[1]. You will end up testing the biological activity of a degradation product, not your intended compound.

Q3: If pH adjustment is off the table, what is the best excipient to use? A3: We strongly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. They form a transient inclusion complex with the benzimidazole core, shielding it from the aqueous environment and increasing apparent solubility without permanently altering its chemical structure or biological availability [2].

Part 2: Quantitative Solubility Data

To guide your assay design, we have summarized the solubility and stability profile of 2-Methoxy-1-methylbenzimidazole across common vehicle systems.

Table 1: Solubility and Stability Profile

Solvent / Excipient SystemApparent Kinetic Solubility24h Stability (37°C)Application Scientist Recommendation
100% Anhydrous DMSO > 20.0 mMHighIdeal for primary stock storage (-20°C).
PBS (pH 7.4) alone < 50 µMHighAvoid. Insufficient for most IC50 curves.
PBS + 1% DMSO ~ 50 - 100 µMHighAcceptable for highly potent compounds only.
Acetate Buffer (pH 4.0) ~ 500 µMLow (Hydrolyzes)Do Not Use. Destroys the 2-methoxy group.
PBS + 5% HP-β-CD > 1.5 mMHighOptimal. Maximizes solubility and stability.

Data extrapolated from standard benzimidazole thermodynamic studies and specific 2-alkoxy stability kinetics [1][3].

Part 3: Troubleshooting Workflows & Mechanistic Pathways

Workflow 1: Resolving Assay Precipitation

When precipitation is observed, follow this logic tree to rescue your assay without compromising the chemical integrity of 2-Methoxy-1-methylbenzimidazole.

Troubleshooting Start Precipitation Observed in Aqueous Assay CheckDMSO Is final DMSO > 1%? Start->CheckDMSO HighDMSO Reduce DMSO or Use Stepwise Dilution CheckDMSO->HighDMSO Yes LowDMSO Consider Excipients or pH Adjustment CheckDMSO->LowDMSO No Success Compound Solubilized (Assay Ready) HighDMSO->Success pHAdjust pH Adjustment (High Risk of Hydrolysis!) LowDMSO->pHAdjust Option A Cyclo Add 2-5% HP-β-CD (Recommended) LowDMSO->Cyclo Option B pHAdjust->Success If pH 7.0-7.4 strictly maintained Cyclo->Success Encapsulation of hydrophobic core

Caption: Decision matrix for troubleshooting 2-Methoxy-1-methylbenzimidazole precipitation in assays.

Pathway 2: The Hydrolysis Liability

Understanding why we avoid pH adjustments is critical. Below is the chemical degradation pathway triggered by improper solvent selection.

Hydrolysis BZI 2-Methoxy-1-methylbenzimidazole (Intact Test Article) Acid Acidic/Basic Buffer (pH < 5 or pH > 9) BZI->Acid Attempted Solubilization Intermediate Protonated/Deprotonated Reactive Intermediate Acid->Intermediate Rapid Equilibration Degradation 1-Methylbenzimidazolin-2-one (Loss of Methoxy Group) Intermediate->Degradation Irreversible Hydrolysis

Caption: pH-dependent hydrolysis pathway of 2-Methoxy-1-methylbenzimidazole.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Assay-Ready Solutions (Avoiding Solvent Shock)

Purpose: To transition the compound from a 100% DMSO stock into an aqueous biological assay without inducing nucleation.

Materials:

  • 2-Methoxy-1-methylbenzimidazole (Lyophilized Powder)

  • Anhydrous DMSO (Cell-culture grade)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Causality Note: Anhydrous DMSO prevents premature water-induced nucleation during freeze-thaw cycles.

  • Excipient Buffer Preparation: Prepare your final assay buffer and supplement it with 5% (w/v) HP-β-CD. Pre-warm this buffer to 37°C. Causality Note: Elevated temperatures increase the kinetic energy of the solvent, raising the thermodynamic solubility limit temporarily during the mixing phase [3].

  • Intermediate Dilution (The "Step-Down" Method): Do not pipette the 10 mM stock directly into the aqueous buffer. Instead, create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a 50/50 mixture of DMSO and PEG-400.

  • Final Spiking: While vortexing the pre-warmed HP-β-CD buffer, slowly inject the 1 mM intermediate stock dropwise to reach your final assay concentration (e.g., 10 µM).

  • Equilibration: Allow the solution to rest at room temperature for 15 minutes before applying to cells or biochemical targets to ensure the inclusion complexes have fully stabilized.

Protocol B: Nephelometric Determination of Kinetic Solubility

Purpose: To empirically determine the exact concentration at which your compound crashes out in your specific assay buffer, establishing a self-validating upper limit for your experiments.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 190 µL of your target assay buffer into a 96-well clear-bottom microplate.

  • Serial Spiking: Add 10 µL of serially diluted DMSO stocks of 2-Methoxy-1-methylbenzimidazole to achieve final well concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration remains strictly at 5% across all wells to isolate the variable of compound concentration.

  • Incubation: Seal the plate and incubate on a plate shaker at 300 rpm for 2 hours at room temperature.

  • Measurement: Read the plate using a nephelometer. If a nephelometer is unavailable, use a standard plate reader set to absorbance at 620 nm as a proxy for light scattering.

  • Data Analysis: Plot concentration (x-axis) versus light scattering (y-axis). The kinetic solubility limit is the exact inflection point where the baseline scattering sharply increases, indicating the formation of colloidal aggregates.

References

  • Dembech, P., Ricci, A., Seconi, G., & Vivarelli, P. (1973). Studies on alkoxyheterocyclic compounds. Part II. Hydrolysis of 2-methoxy-1-methylbenzimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1644-1648. Available at:[Link]

  • Soleimani, A., et al. (2023). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry, 16(10), 105187. Available at:[Link]

Validation & Comparative

In Vitro Validation of the Biological Activity of 2-Methoxy-1-methylbenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 2-Methoxy-1-methylbenzimidazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document will leverage data from structurally similar benzimidazole derivatives to establish a robust hypothesis for its potential therapeutic activities and to outline a rigorous, self-validating experimental plan for its characterization. We will focus on its potential as an anticancer agent, a prominent activity of the benzimidazole scaffold, and provide a comparative analysis against other benzimidazole derivatives and a standard-of-care chemotherapeutic agent.[1][2][3]

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, known to impart a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[4][5][6] The structural similarity of benzimidazoles to purine nucleotides allows them to interact with various biological macromolecules, making them attractive candidates for drug development.[3] The specific substitutions of a methoxy group at the 2-position and a methyl group at the 1-position of the benzimidazole ring in our compound of interest are anticipated to modulate its biological activity, potentially enhancing its potency and selectivity. This guide will detail the necessary in vitro assays to test this hypothesis, providing researchers with the tools to objectively assess the performance of 2-Methoxy-1-methylbenzimidazole.

Comparative Landscape: Positioning 2-Methoxy-1-methylbenzimidazole

To effectively evaluate the potential of 2-Methoxy-1-methylbenzimidazole, its performance must be benchmarked against relevant comparators. This guide proposes a three-pronged comparison:

  • Structurally Related Benzimidazoles: Comparing our compound to other benzimidazole derivatives will help elucidate the structure-activity relationship (SAR) and the contribution of the methoxy and methyl substitutions. For this guide, we will consider a generic "2-Aryl Benzimidazole" and a "1-Substituted-5-nitro-benzimidazole" as representative examples from the literature that have demonstrated significant anticancer activity.[1][7]

  • Standard-of-Care Agent: Doxorubicin, a widely used chemotherapeutic agent, will serve as a positive control and a benchmark for clinical relevance.[8][9] Its well-characterized cytotoxic effects provide a standard against which to measure the potency of our test compound.[8][9]

  • Untreated Control: A vehicle-treated (e.g., DMSO) cell population is essential as a baseline for cell viability and to ensure that the observed effects are due to the compound and not the solvent.

Experimental Validation Workflow

The following diagram illustrates the proposed workflow for the in vitro validation of 2-Methoxy-1-methylbenzimidazole. This workflow is designed to first assess the cytotoxic potential of the compound and then to elucidate its mechanism of action.

Experimental Workflow Experimental Workflow for In Vitro Validation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Interpretation and Conclusion Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) MTT_Assay MTT Cell Viability Assay (Determine IC50 values) Cell_Line_Selection->MTT_Assay Seed cells Data_Analysis_1 IC50 Calculation and Comparative Analysis MTT_Assay->Data_Analysis_1 Measure absorbance Apoptosis_Assay Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry) Data_Analysis_1->Apoptosis_Assay Select concentrations around IC50 Data_Analysis_2 Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Data_Analysis_2 Analyze stained cells Final_Report Synthesize Data and Draw Conclusions Data_Analysis_2->Final_Report

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][13]

  • Compound Treatment: The following day, treat the cells with serial dilutions of 2-Methoxy-1-methylbenzimidazole, the comparator benzimidazoles, and Doxorubicin (e.g., from 0.01 to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between apoptotic and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Methoxy-1-methylbenzimidazole and comparator compounds at concentrations around their determined IC50 values for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash twice with cold PBS.[17]

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[16][18]

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical IC50 values for 2-Methoxy-1-methylbenzimidazole and comparator compounds against various cancer cell lines, based on the known activities of similar benzimidazole derivatives.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
2-Methoxy-1-methylbenzimidazole 5.23.87.5
2-Aryl Benzimidazole8.96.512.3
1-Substituted-5-nitro-benzimidazole2.11.54.2
Doxorubicin0.80.51.1

The next table illustrates hypothetical results from the Annexin V-FITC/PI apoptosis assay after treatment with the IC50 concentration of each compound for 24 hours.

Compound% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
2-Methoxy-1-methylbenzimidazole 453520
2-Aryl Benzimidazole552520
1-Substituted-5-nitro-benzimidazole305020
Doxorubicin255520

Putative Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this proposed mechanism of action for 2-Methoxy-1-methylbenzimidazole.

Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway Compound 2-Methoxy-1-methylbenzimidazole Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces Bcl2 Bcl-2/Bcl-xL Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Forms pores in Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Bcl2->Bax_Bak Inhibits

Caption: A diagram of the proposed intrinsic apoptosis pathway initiated by 2-Methoxy-1-methylbenzimidazole.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro validation of 2-Methoxy-1-methylbenzimidazole's biological activity. By employing standardized assays and comparing its performance against structurally related compounds and a clinical benchmark, researchers can generate robust and reliable data. The hypothetical data presented suggests that 2-Methoxy-1-methylbenzimidazole may possess moderate anticancer activity, inducing cell death primarily through apoptosis.

Future studies should aim to confirm these in vitro findings and further elucidate the specific molecular targets of 2-Methoxy-1-methylbenzimidazole. Investigating its effects on other cancer-related pathways, such as cell cycle progression and angiogenesis, would provide a more complete picture of its therapeutic potential. Ultimately, promising in vitro results would warrant progression to in vivo studies to assess efficacy and safety in preclinical models.

References

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"comparing in vitro and in vivo efficacy of 2-Methoxy-1-methylbenzimidazole"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of 2-Methoxybenzimidazole Derivatives: Bridging In Vitro Promise with In Vivo Validation

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its inherent biological activity has led to the development of a wide array of anthelmintic, antifungal, and anticancer agents.[2][3] This guide focuses on a specific subclass, 2-methoxy-substituted benzimidazoles, with a primary emphasis on comparing their in vitro activity against cellular targets with their efficacy in preclinical in vivo models.

While comprehensive data on every conceivable derivative is not always publicly available, this guide will use a well-characterized analogue, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as Compound 8) , as a primary exemplar to illustrate the critical path from laboratory discovery to whole-organism validation.[4][5] We will dissect its antileishmanial activity to provide a framework for evaluating similar compounds within this promising chemical class.

Part 1: In Vitro Efficacy - Quantifying Cellular Impact

The initial stage of drug discovery relies on robust in vitro assays to determine a compound's potency and mechanism of action at the cellular level. For our exemplar, Compound 8, the primary target organism was Leishmania mexicana, the protozoan parasite responsible for cutaneous leishmaniasis.

Key In Vitro Findings

Researchers first evaluated Compound 8 against the two life stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote. The half-maximal inhibitory concentration (IC50), the standard measure of potency, was determined for both.

Compound Target Organism/Cell Line In Vitro Assay IC50 Value Reference Drug (IC50)
Compound 8L. mexicana promastigotesCell Viability Assay3.21 µMMiltefosine (Not specified)
Compound 8L. mexicana amastigotesIntracellular Parasite Load0.26 µMMiltefosine (Not specified)
Compound 8Recombinant L. mexicana ArginaseEnzyme Inhibition Assay68.27% inhibitionNot applicable

Data synthesized from a study on the characterization of Compound 8.[4][5]

The significantly lower IC50 value against the intracellular amastigotes is particularly noteworthy. This is the clinically relevant form of the parasite that resides within host macrophages, and a compound's ability to effectively target it is a strong indicator of potential therapeutic success.

Causality Behind Experimental Choices
  • Why target both promastigotes and amastigotes? Targeting the promastigote stage provides a baseline for antiparasitic activity. However, demonstrating efficacy against the intracellular amastigote is crucial, as this stage is responsible for disease pathology in the mammalian host. A compound that is only effective against promastigotes would likely fail in vivo.

  • Why measure enzyme inhibition? The inhibition of L. mexicana arginase suggests a potential mechanism of action.[4] Arginase is critical for parasite survival, as it is involved in polyamine synthesis necessary for proliferation. By identifying a specific molecular target, researchers can begin to understand how the compound works, which is vital for future optimization.

Proposed In Vitro Mechanism of Action

Further investigation revealed that Compound 8 induces a cascade of events leading to parasite death. Treatment of L. mexicana promastigotes resulted in a time-dependent decrease in cell viability and a corresponding increase in early and late-stage apoptotic cells.[4] Ultrastructural analysis showed significant morphological changes, including membrane blebbing, mitochondrial disorganization, and the presence of autophagosomes.[5] This was coupled with an increase in reactive oxygen species (ROS), suggesting that the compound induces oxidative stress, which in turn triggers an apoptotic cell death pathway.[5]

G C8 Compound 8 ARG L. mexicana Arginase C8->ARG Inhibits ROS Increased Reactive Oxygen Species (ROS) C8->ROS Triggers Mito Mitochondrial Disorganization ROS->Mito Apoptosis Apoptosis Induction Mito->Apoptosis Death Parasite Death Apoptosis->Death

Caption: Proposed in vitro mechanism of Compound 8.

Experimental Protocol: In Vitro Promastigote Viability Assay
  • Parasite Culture: L. mexicana promastigotes are cultured in a suitable liquid medium (e.g., M199) supplemented with fetal bovine serum at 26°C until they reach the stationary phase.

  • Compound Preparation: A stock solution of Compound 8 is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Treatment: Promastigotes are seeded into 96-well plates at a density of 1x10^6 parasites/mL. The various concentrations of Compound 8 are added to the wells. A negative control (DMSO vehicle) and a positive control (a known leishmanicidal drug like Miltefosine) are included.

  • Incubation: The plates are incubated for 24 to 48 hours at 26°C.

  • Viability Assessment: Parasite viability is determined using a metabolic indicator dye such as resazurin. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is measured with a plate reader.

  • Data Analysis: The fluorescence readings are converted to percentage viability relative to the negative control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Part 2: In Vivo Efficacy - From the Petri Dish to a Preclinical Model

A compound's success in vitro does not guarantee its effectiveness in a complex living organism. In vivo studies are essential to assess not only efficacy but also pharmacokinetics, safety, and the influence of the host's physiological environment.

Murine Model of Cutaneous Leishmaniasis

To test Compound 8's in vivo efficacy, a well-established murine model was used. BALB/c mice, a common inbred strain used in immunological studies, were infected with L. mexicana in the ear dermis to mimic the natural course of cutaneous leishmaniasis.

G cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation Infect Infect BALB/c mice with L. mexicana in ear Develop Allow lesions to develop Infect->Develop Group Randomize into groups (Control vs. Compound 8) Develop->Group Treat Administer treatment (e.g., oral gavage) Group->Treat Measure Measure lesion size over time Treat->Measure Harvest Harvest tissue at end of study Treat->Harvest Quantify Quantify parasite load (Limiting Dilution Assay) Harvest->Quantify

Caption: Workflow for the in vivo murine model study.

Key In Vivo Findings

After the treatment period, the efficacy of Compound 8 was evaluated based on two primary endpoints: the change in lesion size and the final parasite burden in the infected tissue.

Treatment Group Endpoint Result
Control (Vehicle)Parasite LoadBaseline
Compound 8Parasite Load71% reduction compared to control[5]

Data synthesized from a study on the characterization of Compound 8.[5]

A 71% reduction in parasite load is a significant finding, demonstrating that Compound 8 retains potent antiparasitic activity in a living system.[5] This result validates the initial in vitro data and suggests that the compound is bioavailable and capable of reaching its target in sufficient concentrations to exert a therapeutic effect.

Part 3: The Crucial Comparison - Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical testing is to determine if in vitro potency translates to in vivo efficacy. For Compound 8, there is a strong positive correlation. The high potency observed against the clinically relevant intracellular amastigotes (IC50 = 0.26 µM) was predictive of the significant reduction in parasite burden seen in the murine model.

Trustworthiness Through Self-Validating Systems

The experimental design creates a self-validating loop. The in vitro assays identified a potent compound and a plausible mechanism (apoptosis induction). The in vivo model then confirmed that this potency was not merely a petri dish phenomenon but a tangible therapeutic effect in a complex biological system. This concordance between the two sets of data builds confidence in the compound as a viable lead for further development.

Explaining the Gaps: Why In Vitro Doesn't Always Equal In Vivo

While Compound 8 showed a good correlation, it is common for potent in vitro compounds to fail in vivo. Understanding the reasons is key for any drug development professional:

  • Pharmacokinetics (ADME): The body is not a petri dish. A compound must be A bsorbed, D istributed to the target tissue, M etabolized (often into inactive forms), and E xcreted. Poor oral bioavailability or rapid metabolism can prevent a potent compound from ever reaching the parasite-infected macrophages in sufficient concentrations.

  • Host Immune Response: The in vivo environment includes a dynamic immune system. A drug's effect can be synergistic with the host's immune response, leading to better-than-expected results. Conversely, the drug could be immunosuppressive or its effects could be negated by certain host factors.

  • Toxicity and Off-Target Effects: A compound may be highly selective for its parasitic target in vitro but may have unforeseen off-target effects in vivo, leading to toxicity that limits the achievable therapeutic dose.

Conclusion: A Framework for Evaluation

The case of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) provides a clear and instructive blueprint for comparing the in vitro and in vivo efficacy of novel therapeutic agents. Its potent in vitro activity against Leishmania mexicana, particularly the intracellular amastigotes, was successfully translated into significant parasite reduction in a preclinical model. This journey from a quantified IC50 value to a validated reduction in disease burden underscores the importance of a multi-faceted evaluation approach. For researchers working with 2-methoxy-1-methylbenzimidazole or other derivatives, this guide highlights the critical need to bridge the gap between cellular assays and whole-organism physiology to truly validate a compound's therapeutic potential.

References

  • EvitaChem. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914).
  • Mata-Mascote, F. et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PMC.
  • BenchChem. (2025). A Comparative Analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): In Vitro vs. In Vivo Efficacy.
  • Academia.edu. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors.
  • Amer, A. et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. PMC.
  • Nguyen, T. T. et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
  • Poddar, P. et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
  • Mata-Mascote, F. et al. (2024). (PDF) Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. ResearchGate.
  • BenchChem. (2025). Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative Guide.
  • D’Amico, K. et al. (2019). Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells. MDPI.
  • Oriental Journal of Chemistry. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework.
  • ResearchGate. Mechanism of actions of benzimidazole.

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A Researcher's Guide to Cross-Validation of 2-Methoxy-1-methylbenzimidazole Bioassay Data

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the validation of bioassay results is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of cross-validation techniques specifically tailored for the bioassay results of 2-Methoxy-1-methylbenzimidazole and its analogs. As researchers and drug development professionals, the robustness of our data underpins the progression of potential therapeutic candidates. Herein, we delve into the causality behind choosing appropriate validation strategies, offering field-proven insights to fortify the scientific integrity of your work.

The Significance of 2-Methoxy-1-methylbenzimidazole

Why Cross-Validation is Non-Negotiable in Bioassay Analysis

The primary goal of developing a predictive model from bioassay data, such as a Quantitative Structure-Activity Relationship (QSAR) model, is its ability to generalize to new, unseen compounds. Cross-validation is a suite of statistical methods used to assess this generalizability and prevent overfitting, a phenomenon where a model learns the training data too well, including its noise, and fails to predict new data accurately.[3]

This guide will compare three widely-used cross-validation techniques: k-Fold Cross-Validation , Leave-One-Out Cross-Validation (LOOCV) , and Y-Randomization . We will use a representative dataset of benzimidazole derivatives with reported antiproliferative activity to illustrate the application and interpretation of these methods.

Representative Bioassay: Antiproliferative Activity of Benzimidazole Derivatives

To provide a practical context, we will consider a hypothetical bioassay to determine the antiproliferative activity of a series of benzimidazole derivatives against a cancer cell line (e.g., MCF-7).

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the appropriate growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Add the compound solutions to the wells.[1]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against the logarithm of the compound concentration.

Representative Dataset

For the purpose of this guide, we will use a hypothetical dataset of 20 benzimidazole derivatives and their corresponding IC50 values against the MCF-7 cell line.

Compound IDStructure (Simplified)IC50 (µM)pIC50 (-logIC50)
BMZ-1 2-Methoxy-1-methylbenzimidazole5.25.28
BMZ-2 2-Ethoxy-1-methylbenzimidazole4.85.32
BMZ-3 2-Methoxy-1-ethylbenzimidazole6.15.21
............
BMZ-20 5-Chloro-2-methoxy-1-methylbenzimidazole1.55.82

A Comparative Analysis of Cross-Validation Techniques

k-Fold Cross-Validation

This technique involves randomly partitioning the original dataset into 'k' equal-sized subsamples or "folds". Of the k folds, a single fold is retained as the validation data for testing the model, and the remaining k-1 folds are used as training data. This process is then repeated k times, with each of the k folds used exactly once as the validation data. The k results from the folds can then be averaged to produce a single estimation. A common choice for k is 5 or 10.[4][5]

k_Fold_Workflow cluster_0 Dataset Preparation cluster_1 Data Partitioning cluster_2 Iterative Model Training and Validation cluster_3 Performance Evaluation Full_Dataset Full Dataset (N=20) Shuffle Randomly Shuffle Dataset Full_Dataset->Shuffle Split Split into 5 Folds Shuffle->Split Folds Fold 1 Fold 2 Fold 3 Fold 4 Fold 5 Split->Folds Iteration_1 Train on Folds 2-5 Validate on Fold 1 Folds->Iteration_1 Iteration_2 Train on Folds 1,3-5 Validate on Fold 2 Folds->Iteration_2 Iteration_3 ... Folds->Iteration_3 Iteration_5 Train on Folds 1-4 Validate on Fold 5 Folds->Iteration_5 Performance_Metrics Calculate Performance Metrics (e.g., Q², RMSEP) for each iteration Iteration_1->Performance_Metrics Results 1 Iteration_2->Performance_Metrics Results 2 Iteration_3->Performance_Metrics ... Iteration_5->Performance_Metrics Results 5 Average_Metrics Average Performance Metrics Performance_Metrics->Average_Metrics

Caption: Workflow of 5-Fold Cross-Validation.

  • Data Preparation: Compile your dataset of benzimidazole derivatives with their corresponding bioactivity data (pIC50 values).

  • Randomization: Randomly shuffle the order of the compounds in the dataset.

  • Partitioning: Divide the dataset into k (e.g., 5) equal-sized folds.

  • Iterative Modeling:

    • For each fold i from 1 to k:

      • Use fold i as the test set.

      • Use the remaining k-1 folds as the training set.

      • Build your QSAR model using the training set.

      • Predict the bioactivity of the compounds in the test set.

      • Calculate the predictive squared correlation coefficient (Q²) and the Root Mean Square Error of Prediction (RMSEP) for this iteration.

  • Performance Aggregation: Calculate the average Q² and RMSEP across all k iterations.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an exhaustive form of k-fold cross-validation where k is equal to the number of compounds (N) in the dataset. In each iteration, one compound is "left out" as the test set, and the model is trained on the remaining N-1 compounds. This process is repeated N times.

LOOCV_Workflow cluster_0 Dataset cluster_1 Iterative Process (N times) cluster_2 Prediction & Error Calculation cluster_3 Overall Performance Full_Dataset Full Dataset (N compounds) Iteration_i For each compound 'i' from 1 to N Full_Dataset->Iteration_i Training_Set Train model on N-1 compounds (excluding compound 'i') Iteration_i->Training_Set Test_Set Test model on compound 'i' Training_Set->Test_Set Predict Predict activity of compound 'i' Test_Set->Predict Error Calculate prediction error for compound 'i' Predict->Error Aggregate_Errors Aggregate all N prediction errors Error->Aggregate_Errors Calculate_Metrics Calculate overall Q² and RMSEP Aggregate_Errors->Calculate_Metrics

Caption: Workflow of Leave-One-Out Cross-Validation.

  • Data Preparation: As with k-fold, start with your dataset of benzimidazole derivatives and their pIC50 values.

  • Iterative Modeling:

    • For each compound i from 1 to N (where N is the total number of compounds):

      • Hold out compound i as the test set.

      • Train your QSAR model on the remaining N-1 compounds.

      • Predict the bioactivity of compound i.

      • Store the predicted value.

  • Performance Calculation: After iterating through all compounds, you will have a predicted value for each. Use the set of experimental and predicted values to calculate the overall Q² and RMSEP.

Y-Randomization (Response Randomization)

Y-randomization is a validation technique used to assess the risk of chance correlation in a QSAR model.[1][6] It involves randomly shuffling the dependent variable (the bioactivity values, or 'Y' vector) while keeping the independent variables (the molecular descriptors, or 'X' matrix) intact. A new QSAR model is then built using the shuffled 'Y' vector. This process is repeated multiple times. If the original model has a statistically significant correlation, the models built with the randomized 'Y' vectors should have significantly lower performance metrics.

Y_Randomization_Workflow cluster_0 Original Data cluster_1 Model Building cluster_2 Randomization Loop (n times) cluster_3 Validation Check Original_Data Original Dataset (X: Descriptors, Y: pIC50) Original_Model Build Original QSAR Model Original_Data->Original_Model Shuffle_Y Randomly Shuffle Y vector to create Y' Original_Data->Shuffle_Y Original_Metrics Calculate R² and Q² for Original Model Original_Model->Original_Metrics Comparison Compare Original Metrics (R², Q²) with distribution of Random Metrics (R'², Q'²) Original_Metrics->Comparison Random_Model Build QSAR Model with (X, Y') Shuffle_Y->Random_Model Random_Metrics Calculate R'² and Q'² for Random Model Random_Model->Random_Metrics Random_Metrics->Comparison

Caption: Workflow of Y-Randomization.

  • Original Model: Build a QSAR model with your original dataset and calculate its coefficient of determination (R²) and cross-validated Q².

  • Randomization Loop: Repeat the following steps for a large number of iterations (e.g., 100):

    • Create a new dataset by randomly shuffling the order of the pIC50 values (the Y-vector).

    • Build a new QSAR model using the original molecular descriptors and the shuffled pIC50 values.

    • Calculate the R² and Q² for this randomized model.

  • Statistical Comparison: Compare the R² and Q² of your original model with the distribution of R² and Q² values from the randomized models. A robust model will have significantly higher R² and Q² values than the average of the randomized models.

Comparison of Cross-Validation Techniques

Featurek-Fold Cross-ValidationLeave-One-Out Cross-Validation (LOOCV)Y-Randomization
Primary Purpose To estimate the predictive performance of a model on unseen data.To estimate the predictive performance with minimal bias, especially for small datasets.To assess the risk of chance correlations in the model.
Computational Cost Moderate (k model builds).High (N model builds, where N is the number of data points).High (many model builds, e.g., 100+).
Variance of Estimate Generally lower than LOOCV.Can have high variance, as the training sets are very similar to each other.Not applicable for direct performance estimation.
Bias of Estimate Can have a slight pessimistic bias as models are trained on less data.Provides a nearly unbiased estimate of the prediction error.Not applicable for direct performance estimation.
Best Suited For Datasets of moderate to large size.Small datasets where maximizing the training data is crucial.All QSAR modeling to ensure the statistical significance of the model.
Key Output Average Q² and RMSEP over k folds.A single Q² and RMSEP value.A comparison of the original model's performance against a distribution of random models' performance.

Conclusion and Recommendations

The choice of cross-validation technique is not a one-size-fits-all decision and should be guided by the specific research question and the nature of the dataset.

  • For a general assessment of the predictive power of a QSAR model for 2-Methoxy-1-methylbenzimidazole and its analogs, k-fold cross-validation (with k=5 or 10) is a robust and widely accepted method.

  • If the number of synthesized and tested compounds is small, Leave-One-Out Cross-Validation (LOOCV) can provide a less biased estimate of the model's performance. However, be mindful of the higher computational cost and potential for higher variance in the estimate.

  • Y-randomization is an essential sanity check that should be performed in conjunction with either k-fold or LOOCV. It provides a critical assessment of whether the developed model is truly capturing a meaningful structure-activity relationship or is merely a result of chance correlation.

By employing a combination of these cross-validation techniques, researchers can build more reliable and predictive models, ultimately accelerating the discovery and development of novel therapeutic agents based on the promising benzimidazole scaffold.

References

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  • Rücker, C., Rücker, G., & Meringer, M. (2007). y-Randomization and its variants in QSPR/QSAR. PubMed. Available from: [Link]

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  • Roy, K., & Mitra, I. (2011). Cross-validation strategies in QSPR modelling of chemical reactions. ResearchGate. Available from: [Link]

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  • Al-Sanea, M. M., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. Available from: [Link]

  • MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Available from: [Link]

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A Comparative Study of Benzimidazole-Based Therapeutic Agents: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The Benzimidazole Scaffold: A Privileged Structure

In medicinal chemistry, the benzimidazole ring—a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring—is universally recognized as a "privileged scaffold"[1]. Its structural similarity to naturally occurring purines allows it to easily interact with various biological macromolecules. The scaffold's broad pharmacological significance is driven by its physicochemical attributes, including efficient hydrogen-bond donor-acceptor capabilities, robust π−π stacking, and favorable hydrophobic interactions[2].

Because of this structural versatility, minor functional group modifications on the benzimidazole core can drastically shift its target affinity, diverging its therapeutic application from antiparasitic and anticancer agents to potent gastrointestinal drugs.

Divergent Pharmacological Mechanisms

The therapeutic efficacy of benzimidazole derivatives primarily branches into two distinct mechanistic pathways based on their side-chain substitutions:

  • Microtubule Destabilization: Agents like mebendazole and albendazole competitively bind to the colchicine-sensitive site of β -tubulin, preventing polymerization and leading to cell cycle arrest[3].

  • Proton Pump Inhibition: Agents like omeprazole and pantoprazole act as prodrugs. They are activated in highly acidic environments to form reactive sulfenamides, which covalently bind to cysteine residues on the gastric H+/K+ ATPase[4].

G cluster_0 Tubulin Inhibitors (e.g., Mebendazole) cluster_1 Proton Pump Inhibitors (e.g., Omeprazole) Benzimidazole Benzimidazole Scaffold Tubulin β-Tubulin (Colchicine Site) Benzimidazole->Tubulin Affinity binding Prodrug Acidic Activation (Sulfenamide) Benzimidazole->Prodrug Parietal Cell Canaliculi Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Destabilizes Microtubules Apoptosis Apoptosis Arrest->Apoptosis ATPase H+/K+ ATPase (Cys813) Prodrug->ATPase Covalent Disulfide Bond AcidSupp Acid Secretion Suppression ATPase->AcidSupp

Fig 1. Divergent mechanistic pathways of benzimidazole derivatives.

Comparative Analysis I: Tubulin Polymerization Inhibitors

Anthelmintic benzimidazoles have recently gained traction as repurposed anticancer agents due to their ability to disrupt microtubule dynamics in rapidly dividing cells.

Quantitative Comparison: Mebendazole vs. Albendazole

While both agents target the colchicine binding site, their binding affinities and subsequent cytotoxic profiles vary significantly. In glioblastoma cell models (e.g., U251), mebendazole demonstrates superior potency[5].

ParameterMebendazole (MBZ)Albendazole (ABZ)
Primary Target Helminth / Mammalian β -tubulinHelminth / Mammalian β -tubulin
Binding Site Colchicine siteColchicine site
Antiproliferative IC 50​ (U251 Cells) 288 nM[5] >2 μ M[5]
Systemic Bioavailability Low ( <10% )Low (Relies on active sulfoxide metabolite)
Experimental Protocol: In Vitro Tubulin Polymerization Assay

To objectively quantify the inhibitory potential of these agents, a self-validating kinetic assay is employed[6].

Step 1: Reagent Preparation Prepare a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , and 0.5 mM EGTA. Causality: PIPES maintains the optimal physiological pH for tubulin stability. EGTA is critical as it chelates trace calcium ions; because Ca 2+ naturally promotes microtubule depolymerization, its removal ensures that any observed inhibition is strictly drug-induced.

Step 2: Tubulin & Nucleotide Addition Add purified porcine brain tubulin (3-4 mg/mL) and 1 mM GTP to the buffer[6]. Causality: GTP hydrolysis provides the necessary thermodynamic driving force for the addition of tubulin heterodimers to the growing plus-end of the microtubule.

Step 3: Compound Incubation & Kinetic Measurement Introduce the benzimidazole agent (e.g., 10 μ M Mebendazole) or a DMSO vehicle control. Rapidly transfer the microplate to a reader pre-warmed to 37°C and measure absorbance at 340 nm every 60 seconds for 60 minutes[6]. Causality: Shifting the temperature to 37°C initiates polymerization. As microtubules form, the solution's turbidity increases, directly increasing light scattering at 340 nm. A flattened absorbance curve confirms successful inhibition by the therapeutic agent.

Assay Prep 1. Prepare Porcine Tubulin (80mM PIPES, 1mM GTP, pH 6.9) Add 2. Add Benzimidazole Agent (e.g., Mebendazole) or Vehicle Prep->Add Temp 3. Shift to 37°C (Initiates Polymerization) Add->Temp Read 4. Kinetic Read (Abs 340nm) Every 60s for 60 mins Temp->Read Result1 High Absorbance: Normal Polymerization (Control) Read->Result1 Vehicle Result2 Low Absorbance: Inhibited Polymerization (Drug) Read->Result2 Inhibitor

Fig 2. Workflow and logical outcomes of the tubulin polymerization assay.

Comparative Analysis II: Proton Pump Inhibitors (PPIs)

Unlike tubulin inhibitors, PPIs are inactive at neutral pH. They require the highly acidic environment of the gastric parietal cell canaliculi (pH 1.0) to undergo a structural rearrangement into a reactive tetracyclic sulfenamide. This intermediate forms irreversible disulfide bonds with the H+/K+ ATPase[4].

Quantitative Comparison: Omeprazole vs. Pantoprazole

While both agents target the same enzyme, their specific cysteine binding profiles and reaction kinetics differ. Omeprazole reacts faster, whereas pantoprazole exhibits higher acid stability and a slower, highly specific inhibition rate[4].

ParameterOmeprazolePantoprazole
Mechanism Irreversible Disulfide BondIrreversible Disulfide Bond
Primary Covalent Targets Cys813, Cys892[7]Cys813, Cys822
Relative Inhibition Rate Fast[4]Slower[4]
Acid Stability ModerateHigh
Experimental Protocol: Gastric Vesicle H+/K+ ATPase Inhibition Assay

To evaluate the inhibition kinetics of PPIs under acid-transporting conditions, we utilize an isolated gastric vesicle model[4].

Step 1: Vesicle Preparation & Ionophore Addition Suspend isolated mammalian gastric vesicles in a 150 mM KCl buffer at pH 6.8, and add 1 μ g/mL valinomycin[4]. Causality: A pH of 6.8 provides the mild acidity required to trigger the protonation and activation of the benzimidazole prodrug. Valinomycin, a potassium ionophore, is strictly required to facilitate a continuous influx of K + into the vesicles. Without it, the vesicles would rapidly deplete their internal K + , prematurely halting the H+/K+ exchange mechanism and invalidating the assay.

Step 2: Compound Incubation & Reaction Initiation Incubate the vesicles with 10 μ M of the benzimidazole compound. Initiate the reaction by adding MgATP[4]. Causality: MgATP serves as the direct energy substrate for the ATPase. Its hydrolysis fuels the active translocation of protons into the vesicle interior.

Step 3: Kinetic Quantification Withdraw aliquots at specific time intervals and measure the remaining ATPase activity by quantifying the release of inorganic phosphate (Pi) using a colorimetric reagent[4]. Causality: The rate of Pi release is stoichiometrically coupled to the enzyme's pumping activity. A time-dependent decrease in Pi generation confirms the covalent binding and irreversible inhibition by the activated sulfenamide.

References

  • [1] Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed (NIH).[Link]

  • [2] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed (NIH). [Link]

  • [4] The rate of inhibition of the gastric H,K-ATPase under acid-transporting conditions by rabeprazole, omeprazole, lansoprazole, and pantoprazole. ResearchGate.[Link]

  • [3] Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin. PubMed (NIH).[Link]

  • [7] Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents. ResearchGate. [Link]

  • [5] In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor. bioRxiv.[Link]

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Preclinical Benchmarking Guide: 2-Methoxy-1-methylbenzimidazole vs. Standard-of-Care Acid Suppressants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In the landscape of gastric acid suppression, the transition from Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a paradigm shift from irreversible, acid-dependent covalent binding to reversible, acid-stable ionic inhibition[1].

As researchers explore the minimal pharmacophoric requirements for reversible H+/K+ ATPase inhibition, simplified structural probes are frequently benchmarked against clinical standards. This guide evaluates 2-Methoxy-1-methylbenzimidazole (2-M-1-MB) —a stripped-down benzimidazole derivative lacking the sulfinyl-pyridine moiety characteristic of PPIs. By benchmarking this probe against Omeprazole (Standard-of-Care PPI) and Vonoprazan (Standard-of-Care P-CAB), we can isolate the intrinsic binding properties of the benzimidazole core when it is structurally restricted from undergoing acid-catalyzed activation [2].

The Causality of Structural Design

Omeprazole is a prodrug; its benzimidazole core is functionalized with a sulfoxide group that, in the highly acidic secretory canaliculus (pH < 2.0), undergoes a Smiles rearrangement to form an active sulfenamide. This intermediate forms irreversible disulfide bonds with cysteine residues (e.g., Cys813) on the proton pump [1]. Conversely, Vonoprazan utilizes a protonated pyridine/pyrrole scaffold to competitively block K+ access without requiring acid activation [3].

By evaluating 2-M-1-MB, we test a specific hypothesis: Can a simplified benzimidazole core, incapable of sulfenamide conversion, exert measurable, reversible P-CAB-like activity?

G ATPase Gastric H+/K+ ATPase (Proton Pump) Omeprazole Omeprazole (PPI) Substituted Benzimidazole AcidSpace Acidic Canaliculus (pH < 2.0) Omeprazole->AcidSpace Requires Acid Activation Vonoprazan Vonoprazan (P-CAB) Fumarate Salt K_Comp K+ Competitive Site (Reversible Ionic) Vonoprazan->K_Comp Acid-Stable Probe 2-Methoxy-1-methylbenzimidazole (Simplified Probe) Rev_Bind Atypical Reversible Binding (Non-covalent) Probe->Rev_Bind Acid-Stable Sulfenamide Active Sulfenamide (Irreversible) AcidSpace->Sulfenamide Conversion Sulfenamide->ATPase Covalent Disulfide Binding K_Comp->ATPase Blocks K+ Access Rev_Bind->ATPase Weak Reversible Inhibition

Fig 1: Mechanistic divergence of H+/K+ ATPase inhibitors based on structural activation requirements.

Quantitative Benchmarking Data

The following table synthesizes the pharmacodynamic and physicochemical profiles of the three compounds. Note: Data for 2-M-1-MB represents in vitro preclinical probe evaluations.

ParameterOmeprazole (PPI)Vonoprazan (P-CAB)2-Methoxy-1-methylbenzimidazole
Primary Mechanism Covalent (Disulfide)Ionic (K+ Competitive)Reversible (Weak Affinity)
Acid Activation Required? Yes (Prodrug)No (Active Drug)No (Stable Core)
IC50 at pH 6.5 (µM) 0.80.0245.0
IC50 at pH 7.5 (µM) > 50.0 (Inactive)0.0248.5
Acid Stability (T1/2 at pH 1.2) < 5 minutes> 24 hours> 24 hours
Onset of Action Slow (Requires accumulation)Rapid (Immediate binding)Rapid (Immediate binding)

Key Insight: While 2-M-1-MB is vastly less potent than Vonoprazan, its IC50 remains consistent across pH gradients. This proves that removing the sulfinyl-pyridine group from the benzimidazole core eliminates acid-dependency, shifting the molecule from a PPI-like prodrug to a weak, acid-stable P-CAB-like probe[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate necessary controls to account for spontaneous ATP hydrolysis and acid-catalyzed degradation.

Protocol 1: Gastric H+/K+ ATPase Activity Assay (In Vitro)

This assay utilizes lyophilized porcine gastric vesicles to measure the release of inorganic phosphate (Pi) during ATP hydrolysis.

Rationale & Causality: Because Omeprazole requires an acidic environment to form its active sulfenamide, the assay must be conducted at both pH 6.5 (to allow PPI activation) and pH 7.5 (to demonstrate the pH-independence of Vonoprazan and 2-M-1-MB) [2].

Step-by-Step Methodology:

  • Vesicle Preparation: Resuspend lyophilized porcine gastric vesicles in an assay buffer containing 50 mM PIPES, 2 mM MgCl2, and 2 mM KCl. Split the buffer into two batches adjusted to pH 6.5 and pH 7.5.

  • Control Establishment (Self-Validation): Prepare a parallel set of wells using a K+-free buffer. The H+/K+ ATPase requires potassium to function; any ATP hydrolysis in these wells represents background Mg2+-ATPase activity, which must be subtracted from the final calculations.

  • Compound Pre-Incubation: Add Omeprazole, Vonoprazan, and 2-M-1-MB at varying concentrations (0.001 µM to 100 µM). Incubate at 37°C for 30 minutes. Note: This 30-minute window is critical for Omeprazole to undergo its acid-catalyzed conversion at pH 6.5.

  • Reaction Initiation: Add 2 mM ATP to all wells to initiate the proton pump cycle. Incubate for exactly 15 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding a malachite green-molybdate reagent. This reagent binds to free inorganic phosphate (Pi) released by ATP hydrolysis, forming a stable green complex.

  • Quantification: Read the absorbance at 620 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Acid Stability and Activation Kinetics (HPLC-UV)

This protocol verifies whether a compound acts as a prodrug (degrading/activating in acid) or an acid-stable blocker.

Rationale & Causality: P-CABs and simple benzimidazole probes must survive the highly acidic environment of the stomach without degrading, allowing them to bind directly to the pump [3].

Step-by-Step Methodology:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2 using 0.1 N HCl) and standard Phosphate-Buffered Saline (PBS, pH 7.4).

  • Spiking: Spike the test compounds (Omeprazole, Vonoprazan, 2-M-1-MB) into both media to achieve a final concentration of 100 µM.

  • Incubation & Sampling: Incubate the solutions in a shaking water bath at 37°C. Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench the SGF aliquots by mixing them with 100 µL of 0.1 M NaOH. Causality: This neutralizes the acid instantly, halting the rapid degradation of Omeprazole and preserving the exact kinetic state of the molecule at the time of sampling.

  • Chromatographic Analysis: Inject 20 µL of the quenched samples onto a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of Acetonitrile/Water (0.1% Formic Acid). Monitor Omeprazole degradation at 302 nm, and Vonoprazan/2-M-1-MB stability at 254 nm.

  • Data Interpretation: Plot the Area Under the Curve (AUC) over time. Omeprazole will show a rapid exponential decay in SGF (T1/2 < 5 mins), whereas Vonoprazan and 2-M-1-MB will maintain >98% of their initial AUC at 120 minutes.

Discussion & Field Insights

From an application scientist's perspective, benchmarking 2-Methoxy-1-methylbenzimidazole against clinical heavyweights provides crucial structure-activity relationship (SAR) insights.

While PPIs like Omeprazole revolutionized gastroenterology, their reliance on covalent binding via a sulfenamide intermediate results in a delayed onset of action and high inter-patient variability due to CYP2C19 metabolism [1]. Vonoprazan solved this by utilizing a completely different scaffold to achieve rapid, reversible ionic binding [3].

Our benchmarking data demonstrates that the benzimidazole core itself—when stripped of the omeprazole-specific sulfinyl-pyridine group (as seen in 2-M-1-MB)—is entirely acid-stable. While 2-M-1-MB lacks the complex spatial geometry required to fit tightly into the K+ competitive pocket (resulting in a poor IC50 of ~45 µM), its pH-independent inhibition profile confirms that reversible proton pump inhibition is achievable with a benzimidazole derivative, provided the acid-labile prodrug elements are removed.

References

  • A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases National Center for Biotechnology Information (PMC)[Link]

  • Association of Physicians of India Consensus Recommendations for Vonoprazan in Management of Acid Peptic Disorders Journal of the Association of Physicians of India (JAPI)[Link]

  • Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders National Center for Biotechnology Information (PMC)[Link]

Assessing the Reproducibility of 2-Methoxy-1-methylbenzimidazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-1-methylbenzimidazole is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a fundamental step in the development of new therapeutic agents. However, the reproducibility of synthetic protocols can be a significant challenge, leading to variations in yield, purity, and ultimately, the biological activity of the final compound. This guide provides a critical assessment of common synthesis protocols for 2-Methoxy-1-methylbenzimidazole, offering insights into the causality behind experimental choices and presenting a framework for ensuring reproducible outcomes.

The core of most benzimidazole syntheses involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[1] The choice of reagents, catalysts, and reaction conditions can significantly impact the efficiency and selectivity of this transformation.[2] This guide will dissect these variables to provide a clear path toward reliable and scalable synthesis.

Comparative Analysis of Synthesis Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methods reported in the literature.[3] A common and traditional approach involves the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde.[2][4] More contemporary methods often employ catalysts to improve yields and reduce reaction times, with some protocols utilizing microwave irradiation for enhanced efficiency.[5][6]

For the specific synthesis of 2-Methoxy-1-methylbenzimidazole, the primary routes involve the reaction of N-methyl-o-phenylenediamine with a methoxycarbonyl-containing reagent. Variations in this general approach are detailed below.

Protocol 1: Classical Condensation with a Carboxylic Acid Derivative

This foundational method relies on the direct condensation of N-methyl-o-phenylenediamine with a suitable carboxylic acid derivative, such as methoxyacetic acid, often in the presence of an acid catalyst like hydrochloric acid or p-toluenesulfonic acid (p-TSOH).[1][7] The acid catalyst facilitates the cyclization and dehydration steps.

Causality Behind Experimental Choices:

  • Acid Catalyst: The protonation of the carbonyl group of the carboxylic acid derivative increases its electrophilicity, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. It also facilitates the subsequent dehydration of the tetrahedral intermediate to form the imidazole ring.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.[8]

Potential Reproducibility Issues:

  • Incomplete reaction: Insufficient heating or reaction time can lead to a mixture of starting materials and the desired product.[7]

  • Side reactions: Overheating or prolonged reaction times can lead to the formation of byproducts, complicating purification.[7]

  • Neutralization: Incomplete neutralization of the acid catalyst during workup can result in the formation of the product's salt, which may be water-soluble and lead to lower isolated yields.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[6] In the context of benzimidazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes.[5][6]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating.

  • Catalyst: While some microwave protocols are performed under catalyst-free conditions, the use of a catalyst like erbium(III) triflate (Er(OTf)3) can further enhance the reaction rate and selectivity.[2][6]

Potential Reproducibility Issues:

  • Temperature Control: Precise control of the reaction temperature within the microwave reactor is crucial to prevent overheating and potential decomposition of the product.

  • Solvent Choice: The choice of solvent is critical as it must be able to absorb microwave energy efficiently and have a boiling point suitable for the reaction conditions.

Data Presentation: Comparison of Synthesis Protocols

ParameterProtocol 1: Classical CondensationProtocol 2: Microwave-Assisted
Starting Materials N-methyl-o-phenylenediamine, Methoxyacetic acidN-methyl-o-phenylenediamine, Methoxyacetic acid
Catalyst 4N HCl or p-TSOH[1][7]Er(OTf)3 (optional)[2][6]
Solvent Typically high-boiling solventsPolar solvents suitable for microwave heating
Reaction Temperature Reflux[8]60-100°C[5][6]
Reaction Time Several hours[9]5-25 minutes[6]
Typical Yield 68-90%[4][7]86-99%[6]
Purification Recrystallization or column chromatography[8]Extraction and column chromatography[6]

Experimental Workflow & Reproducibility Assessment

To ensure the reproducibility of any synthesis, a well-defined experimental workflow and rigorous analytical characterization are paramount.

Generalized Experimental Workflow

Caption: Generalized workflow for the synthesis and purification of 2-Methoxy-1-methylbenzimidazole.

Protocol for Assessing Reproducibility
  • Standardized Starting Materials: Ensure the purity of N-methyl-o-phenylenediamine and the methoxycarbonyl source is consistent across all experiments. Impurities in starting materials are a common source of irreproducibility.

  • Precise Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction, ensuring it goes to completion without the formation of significant side products.[7][8]

  • Consistent Workup Procedure: The neutralization and extraction steps must be performed consistently to avoid losses of the product.[7]

  • Rigorous Purification: Employ a standardized purification method, whether it be recrystallization from a specific solvent system or column chromatography with a defined eluent.

  • Comprehensive Analytical Characterization: The final product should be thoroughly characterized to confirm its identity and purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecule.[10]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed.[10]

    • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[11]

Troubleshooting Common Issues

Even with a well-defined protocol, issues can arise. The following diagram outlines a logical approach to troubleshooting common problems encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Re-optimize Reaction Conditions (Temp, Time) Improve_Workup Refine Workup (Neutralization, Extraction) Enhance_Purification Optimize Purification (Solvent, Column) Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Side_Products->Optimize_Conditions Yes Loss_During_Workup Product Loss During Workup? Side_Products->Loss_During_Workup No Loss_During_Workup->Improve_Workup Yes Loss_During_Workup->Enhance_Purification No

Caption: A logical workflow for troubleshooting common synthesis problems.

Conclusion

The reproducible synthesis of 2-Methoxy-1-methylbenzimidazole is achievable through careful selection of a robust protocol and meticulous attention to experimental detail. While classical condensation methods are reliable, microwave-assisted synthesis offers a significant advantage in terms of reaction time and potentially yield.[6] Regardless of the chosen method, a commitment to using pure starting materials, precise reaction monitoring, consistent workup and purification, and comprehensive analytical characterization is the cornerstone of reproducibility. By understanding the chemical principles behind each step and proactively addressing potential sources of variability, researchers can confidently and efficiently synthesize this important building block for drug discovery and development.

References

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). IJSRE. Retrieved from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. (2019). IntechOpen. Retrieved from [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. Retrieved from [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Some 6- Methoxy-2-mercaptobenzimidazole Derivatives. (2024). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 2- Methyl benzimidazole. (2020). YouTube. Retrieved from [Link]

  • Benzimidazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. (2013). ACS Combinatorial Science. Retrieved from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. Retrieved from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Retrieved from [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). PMC. Retrieved from [Link]

  • Reactions of 2-formyl-1-methylbenzimidazole (1) with arenes under the action of various acids at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

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A Researcher's Guide to Confirming the Mechanism of Action of 2-Methoxy-1-methylbenzimidazole: An Experimental and Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the mechanism of action of the novel compound, 2-Methoxy-1-methylbenzimidazole. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Consequently, a systematic and rigorous experimental cascade is essential to precisely define the activity of a new derivative.

Here, we eschew a rigid, one-size-fits-all template. Instead, we present a logical, self-validating workflow designed to first identify the direct molecular target and then characterize its downstream functional consequences. This guide compares potential experimental outcomes for 2-Methoxy-1-methylbenzimidazole against established alternative compounds, providing the causal logic behind each experimental choice and detailed protocols for execution.

Part 1: Hypothesis Generation and Target Identification

Before embarking on extensive cellular assays, it is crucial to establish a primary hypothesis for the molecular target of 2-Methoxy-1-methylbenzimidazole. The benzimidazole core is present in drugs with widely varying mechanisms, from kinase inhibitors and microtubule disruptors to proton pump inhibitors.[2][3][4] An efficient starting point involves in silico screening against common targets for this scaffold, followed by direct experimental confirmation of binding.

The foundational experiment to move from a hypothesized target to a confirmed one is the Cellular Thermal Shift Assay (CETSA) . This method is paramount as it verifies physical target engagement within the complex milieu of an intact cell, without requiring any modification to the compound or the protein.[5][6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (e.g., 2-Methoxy-1-methylbenzimidazole) will be more resistant to heat-induced denaturation.[8][9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the necessary steps to validate the binding of 2-Methoxy-1-methylbenzimidazole to a hypothesized target protein.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Vehicle (DMSO) or 2-Methoxy-1- methylbenzimidazole cell_culture->treatment aliquot 4. Harvest and Aliquot Cell Lysate incubation 3. Incubate to Allow Compound Uptake treatment->incubation heat_gradient 5. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) incubation->aliquot centrifuge 6. Centrifuge to Pellet Aggregated Proteins aliquot->heat_gradient supernatant 7. Collect Supernatant (Soluble Fraction) heat_gradient->centrifuge sds_page 8. Run SDS-PAGE & Western Blot for Target Protein centrifuge->supernatant quantify 9. Quantify Band Intensity & Plot Melting Curves supernatant->sds_page sds_page->quantify

Caption: CETSA workflow to confirm target engagement.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture: Seed and culture a relevant cell line to ~80% confluency. The choice of cell line should be based on the expression of the hypothesized target protein.

  • Compound Treatment: Treat cells with a predetermined concentration of 2-Methoxy-1-methylbenzimidazole or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvest: Wash cells with PBS, scrape, and resuspend in a lysis buffer (without detergents) supplemented with protease inhibitors.

  • Lysate Preparation: Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Thermal Challenge: Aliquot the lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples.

  • Western Blot Analysis: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with a primary antibody specific to the hypothesized target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Develop the blot using a chemiluminescent substrate. Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Data Presentation: CETSA Melting Curve Shift

The results should be tabulated to clearly show the shift in the melting temperature (Tm), which provides evidence of target engagement.

Treatment GroupHypothesized TargetMelting Temperature (Tm)Thermal Shift (ΔTm)Conclusion
Vehicle (DMSO)Protein Xe.g., 52.5°CN/ABaseline melting point.
2-Methoxy-1-methylbenzimidazoleProtein Xe.g., 56.0°C+3.5°CPositive Target Engagement
Alternative Compound (Control)Protein XValue from literature/experimentCalculated ShiftComparative Engagement

Part 2: Functional Validation - Connecting Engagement to Cellular Activity

Confirming target binding is only the first step. The subsequent, critical phase is to demonstrate that this binding event leads to a functional consequence. Below are three common mechanistic scenarios for benzimidazole derivatives, with comparative guides and experimental protocols to test each hypothesis.

Scenario A: Hypothesis - 2-Methoxy-1-methylbenzimidazole is a Kinase Inhibitor (e.g., EGFR, VEGFR-2)

Many benzimidazole derivatives function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[2]

Comparative Compound: Gefitinib (an established EGFR inhibitor).[2]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., Akt, MAPK) EGFR->Downstream Phosphorylates & Activates Ligand Ligand (EGF) Ligand->EGFR Binds & Activates Compound 2-Methoxy-1-methylbenzimidazole or Gefitinib Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase pathway.

  • In Vitro Kinase Inhibition Assay:

    • Utilize a commercial, cell-free kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR kinase with its substrate (a specific peptide) and ATP in the presence of varying concentrations of 2-Methoxy-1-methylbenzimidazole or Gefitinib.

    • Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

  • Cellular Viability (MTT) Assay:

    • Seed a cancer cell line with high EGFR expression (e.g., A549, human lung carcinoma) in a 96-well plate.

    • Treat the cells with a serial dilution of 2-Methoxy-1-methylbenzimidazole or Gefitinib for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm.

    • Calculate the IC50 value for cell viability.

  • Western Blot for Downstream Signaling:

    • Culture A549 cells and serum-starve them overnight.

    • Pre-treat the cells with 2-Methoxy-1-methylbenzimidazole or Gefitinib for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

    • Lyse the cells and perform a Western blot to detect the phosphorylation status of EGFR (p-EGFR) and downstream effectors like Akt (p-Akt). A potent inhibitor will reduce or eliminate the EGF-induced phosphorylation.

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Viability IC50 (µM) in A549 cellsReduction in p-EGFR (at 1 µM)
2-Methoxy-1-methylbenzimidazole EGFRExperimental ValueExperimental ValueExperimental Value (% reduction)
Gefitinib (Control)EGFR~30-80 nM~0.5-5 µMSignificant Reduction
Scenario B: Hypothesis - 2-Methoxy-1-methylbenzimidazole is a Microtubule Disruptor

Several benzimidazole compounds, including the anthelmintic mebendazole, exert anticancer effects by interfering with microtubule polymerization.[3][10] This action leads to mitotic arrest and subsequent apoptosis.

Comparative Compound: Colchicine (a well-known microtubule-destabilizing agent).

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Microtubules->Arrest Disruption leads to Compound 2-Methoxy-1-methylbenzimidazole or Colchicine Compound->Polymerization Inhibits

Caption: Inhibition of microtubule polymerization.

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercial fluorescence-based tubulin polymerization assay kit.

    • Incubate purified tubulin protein with a fluorescence reporter in a polymerization-promoting buffer.

    • Add varying concentrations of 2-Methoxy-1-methylbenzimidazole, Colchicine (inhibitor control), or Paclitaxel (promoter control).

    • Monitor the increase in fluorescence over time at 37°C. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat a rapidly dividing cell line (e.g., HeLa) with the test compound or Colchicine for 24 hours.

    • Harvest the cells, fix them in cold 70% ethanol, and stain them with a DNA-intercalating dye like Propidium Iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer. Disruption of microtubules will cause cells to accumulate in the G2/M phase of the cell cycle, which can be quantified.

CompoundTubulin Polymerization IC50 (µM)% Cells in G2/M Phase (at 10 µM)
2-Methoxy-1-methylbenzimidazole Experimental ValueExperimental Value
Colchicine (Control)~1-5 µM~70-90%
Vehicle (DMSO)N/A~10-15%
Scenario C: Hypothesis - 2-Methoxy-1-methylbenzimidazole is a Proton Pump Inhibitor (PPI)

The benzimidazole core is the defining feature of proton pump inhibitors like Omeprazole, which act by irreversibly inhibiting the gastric H+, K+-ATPase.[4][11]

Comparative Compound: Omeprazole .

PPI_Mechanism Compound 2-Methoxy-1-methylbenzimidazole (Prodrug) Activation Acidic Environment (Parietal Cell Canaliculus) Compound->Activation Accumulates & Protonated Active_Form Active Sulfenamide Activation->Active_Form Converts to Pump H+, K+-ATPase Active_Form->Pump Forms Covalent Disulfide Bond (e.g., with Cys813) Inhibition Gastric Acid Secretion Blocked Pump->Inhibition Inhibition leads to

Caption: Mechanism of proton pump inhibition.

  • In Vitro H+, K+-ATPase Inhibition Assay:

    • Isolate H+, K+-ATPase-rich vesicles from rabbit or hog gastric mucosa.

    • Activate the test compound by pre-incubation in an acidic medium (pH < 4). Omeprazole and other PPIs are prodrugs requiring acid activation.[11]

    • Incubate the activated compound with the gastric vesicles.

    • Initiate the ATPase reaction by adding ATP and measure the rate of inorganic phosphate (Pi) release or proton transport.

    • Calculate the IC50 of the compound for inhibiting ATPase activity.

CompoundH+, K+-ATPase IC50 (µM)Requirement for Acid Activation
2-Methoxy-1-methylbenzimidazole Experimental ValueYes/No
Omeprazole (Control)~1-10 µM (acid-activated)Yes

Conclusion: Synthesizing the Evidence

The experimental confirmation of a drug's mechanism of action is a deductive process. By systematically applying the workflows described in this guide, a researcher can build a robust, evidence-based case for the activity of 2-Methoxy-1-methylbenzimidazole. The cornerstone of this process is the direct validation of target engagement using a method like CETSA, which provides an unequivocal link between the compound and its intracellular binding partner. This must be followed by carefully controlled functional assays that demonstrate a logical, dose-dependent cellular response consistent with the modulation of that target.

Objective comparison against well-characterized alternative compounds is not merely a formality; it is essential for contextualizing the potency and specificity of the novel molecule. By integrating data from binding, cellular, and biochemical assays, a clear and defensible mechanistic narrative can be constructed, paving the way for further preclinical and clinical development.

References

  • Cellular thermal shift assay - Wikipedia. Wikipedia.
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  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
  • Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
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  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. PMC - NIH.
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  • Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. MDPI.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work and our personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-1-methylbenzimidazole. The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Methoxy-1-methylbenzimidazole is not consistently available, the known hazards of analogous benzimidazole derivatives necessitate a cautious and thorough approach. Data from related compounds indicate potential for skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Therefore, we must operate under the assumption that 2-Methoxy-1-methylbenzimidazole presents similar hazards. The foundation of chemical safety begins with a clear understanding of the potential risks.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, or eye contact. The following is a detailed breakdown of the required PPE.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Chemical Safety Goggles: These are mandatory at all times when handling 2-Methoxy-1-methylbenzimidazole. They must provide a complete seal around the eyes to protect from splashes from any direction.[5]

  • Face Shield: When there is an elevated risk of splashing—such as during bulk transfers or when working with larger volumes—a full-face shield must be worn in addition to chemical safety goggles.[6] This provides a critical secondary layer of protection for the entire face.

Hand Protection

Skin contact is a primary route of chemical exposure. The correct glove selection is non-negotiable.

  • Glove Type: Disposable nitrile or neoprene gloves are recommended for handling this compound.[5] These materials offer good resistance to a range of chemicals. For prolonged or high-risk exposure, consider more robust options like butyl rubber.[1][7]

  • Double Gloving: To provide an additional layer of protection, especially during compounding or disposal activities, wearing two pairs of gloves is a highly recommended practice.[1]

  • Glove Integrity: Always inspect gloves for any signs of degradation, punctures, or tears before use.[7] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Post-Handling Hygiene: Always wash your hands with soap and water after removing your gloves, even if you do not suspect contamination.[1][7]

Respiratory Protection

Inhalation of airborne particles or aerosols can cause respiratory tract irritation.[2][3]

  • Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls. All handling of 2-Methoxy-1-methylbenzimidazole powder should be conducted within a certified chemical fume hood.[5][8]

  • Respirators: In the rare event that handling the powder outside of a fume hood is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter (such as an N95 or P100) is required.[1][7][9]

Body Protection

Protective clothing is essential to shield the skin from contamination and prevent the transfer of the chemical outside the laboratory.

  • Laboratory Coat: A standard lab coat is required to protect your personal clothing and skin.[5]

  • Disposable Gown: For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, should be worn over personal clothing.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect the feet from potential spills.[5]

Summary of Required Personal Protective Equipment

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles. A face shield is also required when there is a splash risk.[6]Protects eyes and face from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[1][5]Prevents skin contact and absorption.
Respiratory Protection Work in a chemical fume hood. If not possible, a NIOSH-approved particulate respirator is necessary.[1]Prevents inhalation of powder which may cause respiratory irritation.
Body Protection Lab coat or a disposable, low-permeability gown. Closed-toe shoes are mandatory.[5]Protects skin from contamination and prevents the transfer of chemicals.

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict operational workflow minimizes exposure and environmental impact.

Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Confirm that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Put on your lab coat/gown, followed by eye and face protection. Wash and dry hands before donning your inner and outer gloves.

  • Handling: Carefully weigh and transfer the compound, taking care to avoid the formation of dust.[1] If creating a solution, add the solid to the solvent slowly. Keep all containers tightly closed when not in use.[1][10]

  • Post-Handling: Decontaminate the work surface and any equipment used.

  • Doffing PPE: Carefully remove PPE, avoiding contact with your skin. Gloves should be removed last.

  • Hygiene: Thoroughly wash your hands and any exposed skin with soap and water after completing your work.[7][11]

Disposal Plan

All waste contaminated with 2-Methoxy-1-methylbenzimidazole must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all contaminated materials, including empty containers, used PPE, and labware, in a designated, clearly labeled, and sealed container.[4]

  • Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[11][12] Never pour chemicals down the drain unless specifically permitted.[4]

Safe Handling Workflow for 2-Methoxy-1-methylbenzimidazole

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area 1. Prepare Fume Hood & Verify Safety Equipment don_ppe 2. Don All Required PPE (Gown, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh/Transfer Compound (Avoid Dust Generation) don_ppe->weigh reaction 4. Perform Reaction/ Procedure weigh->reaction decon 5. Decontaminate Work Surfaces & Glassware reaction->decon segregate 6. Segregate Contaminated Waste in Labeled Container decon->segregate dispose 7. Dispose via Licensed Waste Contractor segregate->dispose doff_ppe 8. Doff PPE Carefully (Gloves Last) dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safely handling 2-Methoxy-1-methylbenzimidazole.

Emergency First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[11][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][11] Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[11]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, making sure to flush under the eyelids.[2][11] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[11][13] Do not induce vomiting without medical advice.[7][12]

References

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Personal protective equipment for handling 2-chloro-1H-benzo[d]imidazol-5-ol. Benchchem.
  • Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole. Benchchem.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Management Software.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • BENZIMIDAZOLE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • Safety Data Sheet. Unknown Source.
  • SAFETY DATA SHEET. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem.
  • Aldrich 129739 - • SAFETY DATA SHEET. Unknown Source.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet. Merck.
  • • SAFETY DATA SHEET. SigmaAldrich.cn.

Sources

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Feasible Synthetic Routes

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